molecular formula C6H13NO2 B1674790 L-Leucine CAS No. 61-90-5

L-Leucine

Cat. No.: B1674790
CAS No.: 61-90-5
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

L-Leucine is an essential branched-chain amino acid (BCAA) with the molecular formula C₆H₁₃NO₂ and a molar mass of 131.18 g/mol . It is classified as a hydrophobic amino acid due to its aliphatic isobutyl side chain and appears as a white to almost white crystalline powder . This high-purity reagent is characterized by a specific optical rotation [α]20/D of +14.5° to +16.5° and meets strict quality specifications, including an assay of ≥98.5% and low limits for impurities such as chloride, sulfate, and heavy metals . In research, this compound is critically important for studying cellular signaling and metabolism. It is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis . By activating mTORC1, this compound stimulates muscle protein synthesis and influences ribosomal biogenesis, making it a key compound for investigations into muscle physiology, hypertrophy, and the maintenance of muscle mass . Furthermore, this compound is a purely ketogenic amino acid, and its catabolism yields acetyl-CoA and acetoacetate, which are crucial for energy production and metabolic studies . Recent research also explores its role in modulating inflammatory pathways and immune function , as well as its unique uptake mechanisms in pathogens like Mycobacterium tuberculosis . This product is presented as a high-quality reagent for use in various laboratory research applications, including cell culture media preparation, biochemical assay development, and metabolic pathway analysis. It is intended For Research Use Only and is not for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
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Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
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Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
Record name L-Leucine
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Melting Point

293 °C, 268 - 288 °C
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Foundational & Exploratory

L-Leucine Metabolism in Skeletal Muscle: From Anabolic Signal to Metabolic Fuel

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), occupies a unique and central role in skeletal muscle physiology. Far more than a simple substrate for protein synthesis, Leucine acts as a potent signaling molecule, directly engaging the cell's master growth regulator, the mechanistic Target of Rapamycin Complex 1 (mTORC1), to drive muscle protein synthesis.[1][2][3][4] Concurrently, its catabolism within the muscle provides a source of energy and metabolic intermediates, highlighting a dual functionality critical for muscle homeostasis, adaptation, and repair. This guide provides a detailed exploration of the molecular mechanisms governing Leucine sensing, signaling, and catabolism in skeletal muscle. We will dissect the intricate mTORC1 activation cascade, trace the metabolic fate of Leucine through its key enzymatic steps, and discuss the bioactivity of its primary metabolites, α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB). Furthermore, this document details field-proven methodologies for interrogating these pathways, offering a robust framework for researchers and drug development professionals aiming to understand and therapeutically target Leucine metabolism in contexts ranging from athletic performance to the treatment of muscle wasting disorders.

The Dual Nature of this compound: A Signaling Molecule and Metabolic Substrate

Skeletal muscle preferentially metabolizes the three BCAAs—Leucine, Isoleucine, and Valine—which, unlike other amino acids, largely bypass initial hepatic catabolism. Among them, Leucine is the most potent modulator of protein turnover, capable of independently stimulating muscle protein synthesis.[3][5][6] This is achieved through its direct activation of the mTORC1 signaling pathway, a central hub that integrates nutrient availability with cell growth and proliferation.[2][[“]][8] Approximately 80% of intracellular Leucine is directed towards protein synthesis, while the remaining 20% enters the catabolic pathway, serving as an energy source and a donor of nitrogen for the synthesis of other amino acids like alanine and glutamine.[9][10][11] This dual role positions Leucine as a critical regulator of the anabolic/catabolic balance within the myocyte.

The Leucine Sensing and mTORC1 Activation Cascade

The activation of mTORC1 by Leucine is not a simple substrate-enzyme interaction but a sophisticated, spatially regulated signaling cascade that converges on the lysosomal surface. The process is initiated by the intracellular sensing of Leucine, which triggers the recruitment and activation of mTORC1.

The Sestrin2-GATOR Complex: The Cell's Leucine Sensor

Recent discoveries have identified the Sestrin2 protein as a direct intracellular sensor of Leucine.[12][13][14] In a low-Leucine state, Sestrin2 binds to and inhibits the GATOR2 complex. GATOR2 is a positive regulator of mTORC1, and its inhibition by Sestrin2 leads to the activation of the GATOR1 complex.[12][13] GATOR1 functions as a GTPase-Activating Protein (GAP) for the RagA/B GTPases, promoting their GDP-bound (inactive) state and thus keeping mTORC1 dormant.

When intracellular Leucine concentrations rise, Leucine binds directly to a specific pocket on Sestrin2.[15][16] This binding event causes a conformational change that disrupts the Sestrin2-GATOR2 interaction.[12][14] Freed from inhibition, GATOR2 can now suppress the GAP activity of GATOR1. This allows the RagA/B GTPases to become loaded with GTP, creating an active heterodimer (RagA/B-GTP and RagC/D-GDP) that anchors mTORC1 to the lysosomal membrane, where its activator, Rheb, resides.[3][5]

mTORC1_Activation cluster_low_leu Low Leucine cluster_high_leu High Leucine Leucine_low Leucine Sestrin2_low Sestrin2 GATOR2_low GATOR2 Sestrin2_low->GATOR2_low Binds & Inhibits GATOR1_low GATOR1 (Active) GATOR2_low->GATOR1_low Inhibition Released Rag_inactive Rag GTPases (Inactive) GATOR1_low->Rag_inactive Inactivates mTORC1_inactive mTORC1 (Inactive) Rag_inactive->mTORC1_inactive Fails to recruit Leucine_high Leucine Sestrin2_high Sestrin2 Leucine_high->Sestrin2_high Binds GATOR2_high GATOR2 (Active) Sestrin2_high->GATOR2_high Dissociates GATOR1_high GATOR1 (Inactive) GATOR2_high->GATOR1_high Inhibits Rag_active Rag GTPases (Active) mTORC1_active mTORC1 (Active) Rag_active->mTORC1_active Recruits to Lysosome

Caption: Leucine-Sensing and mTORC1 Activation Pathway.

Downstream Effectors of mTORC1

Once activated at the lysosome, mTORC1 phosphorylates a host of downstream targets to promote protein synthesis. The two most well-characterized effectors in skeletal muscle are:

  • p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'-TOP), which typically encode ribosomal proteins and translation factors, thereby increasing the cell's translational capacity.

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E, which can then participate in the formation of the eIF4F complex, a critical step for cap-dependent translation initiation.[17]

Component Function in Leucine Signaling State in High Leucine
Sestrin2 Direct intracellular Leucine sensor.Bound to Leucine, dissociated from GATOR2.
GATOR2 Inhibitor of GATOR1.Active, suppressing GATOR1.
GATOR1 GAP for RagA/B GTPases.Inactive.
Rag GTPases Recruit mTORC1 to the lysosome.Active (GTP-bound RagA/B).
mTORC1 Master kinase for cell growth.Active, phosphorylates S6K1 and 4E-BP1.
S6K1 Promotes translation of ribosomal proteins.Phosphorylated (Active).
4E-BP1 Inhibitor of eIF4E.Hyperphosphorylated (Inactive), releases eIF4E.
Table 1: Key Proteins in the Leucine-mTORC1 Signaling Pathway.

The Catabolic Fate of this compound in Skeletal Muscle

The catabolism of Leucine is a two-step process initiated within the mitochondria of muscle cells. This pathway is crucial for energy production, nitrogen balance, and the generation of bioactive metabolites.

Step 1: Reversible Transamination

The first step is the transfer of Leucine's amino group to α-ketoglutarate, a reaction catalyzed by the mitochondrial Branched-Chain Aminotransferase (BCATm or BCAT2) .[18][19][20] This produces the branched-chain α-keto acid (BCKA) α-ketoisocaproate (KIC) and glutamate.

This compound + α-Ketoglutarate ⇌ α-Ketoisocaproate (KIC) + L-Glutamate

This transamination step is rapid and reversible.[21][22] The direction of the reaction is influenced by the relative concentrations of substrates and products. This reversibility is physiologically significant, as KIC can be reaminated back to Leucine, thus conserving this essential amino acid.[23][24][25] The glutamate produced can be further used to synthesize glutamine or alanine for export from the muscle.

Step 2: Irreversible Oxidative Decarboxylation

The second and rate-limiting step in Leucine catabolism is the irreversible oxidative decarboxylation of KIC.[18][22][23] This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large multi-enzyme complex located on the inner mitochondrial membrane. The BCKDH complex converts KIC into Isovaleryl-CoA .

α-Ketoisocaproate (KIC) + NAD+ + CoA-SH → Isovaleryl-CoA + NADH + H+ + CO2

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDH kinase) and a phosphatase. Phosphorylation by the kinase inactivates the complex, while dephosphorylation by the phosphatase activates it. The irreversible nature of this step commits the carbon skeleton of Leucine to oxidation. Isovaleryl-CoA is subsequently metabolized through several steps to yield acetyl-CoA and acetoacetate , which can enter the TCA cycle for ATP production.[18][26]

Leucine_Catabolism Leucine This compound KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT2 (Reversible) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex (Irreversible, Rate-Limiting) HMB β-Hydroxy-β-Methylbutyrate (HMB) KIC->HMB KIC Dioxygenase (~5-10% of KIC) Energy Acetyl-CoA + Acetoacetate (TCA Cycle) IsovalerylCoA->Energy Further Oxidation

Caption: this compound Catabolic Pathway in Skeletal Muscle.

Enzyme/Complex Substrate Product(s) Key Characteristics
BCAT2 This compoundα-Ketoisocaproate (KIC)Reversible; links BCAA and glutamate metabolism.
BCKDH Complex α-Ketoisocaproate (KIC)Isovaleryl-CoAIrreversible; rate-limiting step of catabolism.
KIC Dioxygenase α-Ketoisocaproate (KIC)HMBMinor pathway (~5-10% of Leucine catabolism).
Table 2: Key Enzymes and Products in Leucine Catabolism.[21]

Bioactive Leucine Metabolites: KIC and HMB

Beyond their role as metabolic intermediates, KIC and HMB have been investigated for their own biological activities.

  • α-Ketoisocaproate (KIC): As the keto acid of Leucine, KIC is central to Leucine metabolism. Some studies suggest that KIC itself may have anticatabolic properties by inhibiting protein degradation.[21][27] However, its effects on glucose transport and insulin signaling are complex, with some evidence suggesting that its conversion back to Leucine via BCAT2 is required for its primary effects on mTORC1 signaling and glucose metabolism.[24][25][28]

  • β-Hydroxy-β-Methylbutyrate (HMB): HMB is formed from KIC in a minor pathway, accounting for about 5-10% of Leucine oxidation.[9][21] HMB has gained significant attention as a nutritional supplement. Research suggests it may reduce exercise-induced muscle damage and possess anticatabolic properties, potentially by inhibiting the ubiquitin-proteasome system.[29][30][31][32] While both Leucine and HMB can activate mTORC1, the upstream mechanisms may differ.[17]

Methodologies for Interrogating Leucine Metabolism

A multi-faceted approach is required to fully elucidate the signaling and metabolic roles of Leucine. The following protocols represent core, field-proven techniques.

Stable Isotope Tracing for In Vivo Metabolic Flux

The causality behind this choice is to dynamically measure the rates of protein synthesis, breakdown, and oxidation in a living system, which cannot be captured by static measurements. Stable isotopes like ¹³C and ¹⁵N are safe for human use and can be precisely quantified by mass spectrometry.[33][34][35]

Protocol 1: General Workflow for Stable Isotope Tracer Infusion Study

  • Baseline Sampling: Collect a baseline blood sample to determine background isotopic enrichment.

  • Priming Dose: Administer a primed, continuous intravenous infusion of a Leucine tracer (e.g., L-[1-¹³C]leucine). The priming dose rapidly brings the tracer to an isotopic steady state in the plasma and intracellular pools.

  • Continuous Infusion: Infuse the tracer at a constant rate for a period of several hours.

  • Tissue and Blood Sampling: Collect blood samples at regular intervals to confirm isotopic steady state in the plasma. At the end of the infusion, obtain a skeletal muscle biopsy.

  • Sample Processing: Immediately freeze the muscle biopsy in liquid nitrogen. Process plasma to isolate amino acids and KIC. Process the muscle tissue to determine intracellular amino acid enrichment and the incorporation of the tracer into mixed muscle protein.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the tracer in plasma, the intracellular free amino acid pool, and the muscle protein-bound pool using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[35][36]

  • Flux Calculation:

    • Fractional Synthetic Rate (FSR): Calculated as the rate of tracer incorporation into muscle protein relative to the precursor pool enrichment (intracellular or plasma). This directly measures the rate of muscle protein synthesis.

    • Leucine Oxidation: If a ¹³C tracer is used, the rate of ¹³CO₂ appearance in expired air can be measured to quantify whole-body Leucine oxidation, reflecting the flux through the BCKDH enzyme.[33]

Western Blotting for Signaling Pathway Activation

This technique is chosen to provide a semi-quantitative measure of the activation state of key signaling proteins. Protein activation is often regulated by phosphorylation, and phospho-specific antibodies allow for the direct assessment of this post-translational modification.

Protocol 2: Western Blot Analysis of mTORC1 Signaling Activation

  • Protein Extraction: Homogenize frozen muscle biopsy samples in a lysis buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the in vivo phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)).

    • Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis (Self-Validating System):

    • Stripping and Re-probing: Strip the membrane of the phospho-antibodies and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-total-mTOR, anti-total-S6K1).

    • Normalization: Quantify band intensity and express the abundance of the phosphorylated protein relative to the total protein abundance. This normalization corrects for any variations in protein loading and is a critical step for trustworthy data.

Enzyme Activity Assays

Directly measuring the activity of BCAT and BCKDH provides functional data that complements protein expression analysis. These assays are designed to monitor the consumption of a substrate or the formation of a product over time.

  • BCAT Activity Assay: A common method is a coupled spectrophotometric assay. The KIC produced by BCAT is used by a second enzyme (e.g., D-2-hydroxyisocaproate dehydrogenase) in a reaction that consumes NADH, which can be monitored as a decrease in absorbance at 340 nm.[37][38]

  • BCKDH Activity Assay: The activity of the BCKDH complex can be measured by monitoring the release of ¹⁴CO₂ from a ¹⁴C-labeled BCKA substrate (e.g., [1-¹⁴C]KIC) in tissue homogenates.[19][39][40] This provides a direct measure of the rate-limiting step of Leucine catabolism.

Methodology Primary Output Causality/Rationale
Stable Isotope Tracing In vivo rates of protein synthesis, breakdown, and oxidation.Provides dynamic, integrated physiological data in a living system.
Western Blotting Phosphorylation state (activation) of signaling proteins.Directly assesses the status of signaling cascades like mTORC1.
Enzyme Activity Assays In vitro catalytic rate of key metabolic enzymes (BCAT, BCKDH).Measures the functional capacity of the catabolic pathway.
Table 3: Summary of Methodologies for Studying Leucine Metabolism.

Physiological and Therapeutic Implications

Understanding Leucine metabolism is paramount for developing interventions in various physiological and pathological states.

  • Exercise and Anabolism: Exercise increases skeletal muscle's sensitivity to amino acids.[[“]] Consuming Leucine-rich protein post-exercise synergistically enhances mTORC1 signaling and muscle protein synthesis, facilitating recovery and adaptation.[[“]][41]

  • Muscle Wasting (Sarcopenia, Cachexia): Conditions of aging, cancer, and immobilization are often associated with "anabolic resistance," where the muscle's synthetic machinery becomes less responsive to Leucine.[4][42][43] While Leucine supplementation has been proposed as a therapy to counteract muscle wasting, its efficacy appears limited when used as a standalone intervention, suggesting that underlying inflammatory signaling or other metabolic dysregulations may blunt its anabolic potential.[4][42][44] Some studies indicate Leucine may attenuate wasting by inhibiting protein degradation pathways, such as by downregulating the expression of key E3 ubiquitin ligases (MuRF1 and MAFbx).[45]

Conclusion and Future Directions

This compound is a uniquely pleiotropic nutrient for skeletal muscle, acting as both a critical building block and a potent signaling molecule. Its ability to directly activate the mTORC1 pathway makes it a master regulator of muscle protein synthesis, while its catabolic pathway provides energy and metabolic flexibility. The intricate molecular machinery of Leucine sensing via Sestrin2 and the tight regulation of its catabolism by the BCKDH complex underscore its physiological importance.

For drug development professionals and researchers, these pathways present compelling therapeutic targets. Future research should focus on strategies to overcome anabolic resistance in muscle wasting conditions, perhaps by combining Leucine with other nutrients or pharmacological agents that sensitize the muscle to its effects.[4] Further elucidation of the crosstalk between Leucine's signaling and metabolic functions, and how this is altered in disease, will be key to unlocking the full therapeutic potential of modulating this compound metabolism in skeletal muscle.

References

The Gateway to Growth: An In-depth Technical Guide to the Cellular Uptake Mechanisms of L-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), transcends its fundamental role as a building block for protein synthesis. It acts as a critical signaling molecule, most notably as a potent activator of the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism. The cellular uptake of this compound is a finely tuned and critical process, governing its intracellular availability and subsequent physiological effects. This technical guide provides a comprehensive exploration of the molecular machinery responsible for this compound transport across the plasma membrane. We will delve into the primary transport systems, their kinetic properties, regulatory mechanisms, and the intricate relationship between this compound uptake and cellular signaling. Furthermore, this guide offers detailed experimental protocols for the accurate measurement and characterization of this compound transport, empowering researchers to investigate its role in health and disease.

Introduction: this compound - More Than a Monomer

This compound is indispensable for human health, playing a vital role in muscle protein synthesis, metabolic regulation, and serving as a precursor for the synthesis of other important molecules.[1][2] Its significance is underscored by its ability to act as a signaling molecule, directly activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3][4] This positions this compound as a key regulator of anabolic processes. The cellular concentration of this compound is the rate-limiting factor for its signaling functions, making the mechanisms of its transport across the cell membrane a critical area of study.[1] Understanding these transport systems is paramount for research in fields ranging from metabolic diseases and oncology to neurobiology and drug development.

The Primary Conduits: L-Type Amino Acid Transporters (LATs)

The majority of this compound transport into cells is mediated by the L-type amino acid transporters (LATs), a family of sodium- and pH-independent exchangers.[5][6] These transporters operate as antiporters, typically exchanging an extracellular neutral amino acid for an intracellular one.[7]

LAT1/SLC7A5: The High-Affinity Workhorse

The large neutral amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is the principal transporter of this compound in many cell types.[7][8] It exhibits a high affinity for large neutral amino acids with branched or aromatic side chains, such as leucine, isoleucine, valine, phenylalanine, and tryptophan.[9]

Molecular Architecture and Function: LAT1 is a light subunit that forms a heterodimeric complex with the heavy subunit CD98 (4F2hc), encoded by the SLC3A2 gene.[9][10] This association, stabilized by a disulfide bond, is crucial for the correct trafficking and localization of LAT1 to the plasma membrane.[7][8] While CD98 is essential for its stability and membrane presentation, the transport activity itself is carried out by LAT1.[5] The transport mechanism is a sodium-independent obligatory exchange, meaning the influx of one substrate is coupled to the efflux of another.[5][7] Intracellular glutamine is a common exchange substrate for the uptake of extracellular this compound.[2][11]

Tissue Distribution and Physiological Significance: LAT1 is highly expressed in tissues with high amino acid demand and at critical biological barriers. This includes the blood-brain barrier (BBB), the placenta, and proliferating cells such as activated T-cells and cancer cells.[5][12][13] Its role at the BBB is critical for the transport of essential amino acids into the brain.[14][15] The overexpression of LAT1 is a hallmark of many cancers, where it facilitates the increased uptake of essential amino acids required for rapid tumor growth and proliferation.[16][17][18] This has made LAT1 a promising target for cancer therapy and diagnosis.[12][16]

Diagram: The LAT1/CD98 Heterodimeric Transporter

LAT1_CD98 cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LAT1 { LAT1 (SLC7A5) | 12 Transmembrane Domains} CD98 { CD98 (SLC3A2) | Single Transmembrane Domain | Heavy Subunit} LAT1->CD98 Glutamine_in Glutamine LAT1:f0->Glutamine_in Efflux Leucine_out This compound Leucine_out->LAT1:f0 Influx

Caption: The LAT1/CD98 heterodimer facilitates this compound uptake.

Other L-Type Transporters and their Contribution

While LAT1 is a major player, other transporters also contribute to this compound uptake:

  • LAT2 (SLC7A8): This transporter has a broader substrate specificity and lower affinity for this compound compared to LAT1. It is more ubiquitously expressed and is involved in the transport of a wider range of small and large neutral amino acids.

  • y+LAT1 (SLC7A7): This transporter is a heterodimer of the y+LAT1 light chain and the CD98 heavy chain. It mediates the sodium-independent exchange of neutral amino acids and the sodium-dependent transport of cationic amino acids.[19]

  • B⁰AT2 (SLC6A15): This is a sodium-dependent neutral amino acid transporter that has been shown to contribute to this compound uptake, particularly in the brain.[20][21]

Regulation of this compound Transport

The cellular uptake of this compound is a regulated process, influenced by substrate availability and cellular signaling pathways.

  • Substrate Availability: Starvation for this compound has been shown to upregulate the activity of System L transporters, including LAT1.[22] This adaptive response ensures that cells can efficiently scavenge this compound when it is scarce.

  • mTORC1 Signaling: There is a complex interplay between this compound transport and mTORC1 signaling. This compound uptake activates mTORC1, which in turn can regulate the expression of amino acid transporters.[4][23] For instance, mTORC1 activation has been linked to increased transcription of LAT1, creating a positive feedback loop to sustain cell growth.[23]

This compound Uptake and mTORC1 Activation: A Signaling Nexus

The entry of this compound into the cell is a critical trigger for the activation of the mTORC1 signaling cascade.[2][4] Inside the cell, this compound is sensed by leucyl-tRNA synthetase (LRS), which then acts as a GTPase-activating protein (GAP) for the Rag GTPases.[24] This initiates a cascade of events at the lysosomal surface, leading to the activation of mTORC1.[2][11] Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[3][24]

Diagram: this compound Uptake and mTORC1 Signaling Pathway

mTORC1_Pathway Leucine_ext Extracellular This compound LAT1 LAT1/CD98 Leucine_ext->LAT1 Leucine_int Intracellular This compound LAT1->Leucine_int LRS Leucyl-tRNA Synthetase (LRS) Leucine_int->LRS senses Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes

Caption: this compound uptake triggers the mTORC1 signaling cascade.

Quantitative Analysis of this compound Transporters

The kinetic properties of this compound transporters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and substrate affinity.

TransporterSubstrateKm (µM)Vmax (nmol/mg protein/min)Cell Type/SystemReference
LAT1 This compound~20-50VariesVarious cancer cell lines[20]
LAT1 This compound26 ± 21.07 ± 0.02 (x10⁻³ µmol/s/g)Rat Brain Capillaries[14]
System L This compound170 (high affinity)-Rabbit Proximal Tubule[25]
System L This compound6500 (low affinity)-Rabbit Proximal Tubule[25]

Note: Kinetic parameters can vary significantly depending on the cell type, experimental conditions, and expression levels of the transporter.

Experimental Protocols for Measuring this compound Uptake

Accurate measurement of this compound uptake is fundamental to studying its transport mechanisms. The following are standard, reliable protocols for this purpose.

Radiolabeled this compound Uptake Assay

This is the gold-standard method for quantifying amino acid transport. It relies on the use of radioactively labeled this compound (e.g., [³H] or [¹⁴C]-L-Leucine) to trace its movement into cells.

Principle: Cells are incubated with a known concentration of radiolabeled this compound for a defined period. The uptake is then stopped, and the cells are washed to remove extracellular label. The amount of radioactivity incorporated into the cells is then measured using a scintillation counter, which is directly proportional to the amount of this compound transported.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency.

  • Preparation of Uptake Buffer: Prepare a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl) to specifically measure sodium-independent transport.

  • Pre-incubation: Wash the cells twice with the uptake buffer and pre-incubate for 10-15 minutes at 37°C to deplete intracellular amino acids.

  • Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled this compound and a range of concentrations of unlabeled this compound (for kinetic analysis).

  • Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. It is critical to perform initial time-course experiments to ensure measurements are taken during the linear phase of uptake.

  • Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer to remove any unbound label.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Self-Validation and Controls:

  • Inhibitor Control: To confirm the involvement of System L transporters, perform the uptake assay in the presence of a competitive inhibitor such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).[21] A significant reduction in uptake in the presence of BCH validates the role of System L transporters.

  • Temperature Control: Perform the assay at 4°C as a negative control. At this temperature, active transport is significantly inhibited, and any residual radioactivity represents non-specific binding.

  • Time Course: As mentioned, a linear uptake over the chosen time period is essential for accurate initial rate measurements.

Non-Radioactive this compound Uptake Assay using LC-MS/MS

With the advancement of analytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and non-radioactive alternative for measuring this compound uptake.[26][27]

Principle: This method uses a stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N]-L-Leucine) as the substrate. After the uptake experiment, the intracellular concentration of the labeled this compound is quantified by LC-MS/MS.

Step-by-Step Methodology:

  • Cell Culture and Pre-incubation: Follow steps 1-3 from the radiolabeled assay protocol.

  • Uptake Initiation: Add the uptake buffer containing a known concentration of stable isotope-labeled this compound.

  • Incubation, Termination, and Washing: Follow steps 5-6 from the radiolabeled assay protocol.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis: Analyze the cell extracts using a validated LC-MS/MS method to quantify the concentration of the stable isotope-labeled this compound.

  • Data Analysis: Normalize the data to the protein concentration and express the uptake as nmol or pmol of this compound per mg of protein per minute.

Causality and Experimental Choices: The choice between radiolabeled and non-radioactive methods depends on the available equipment and safety regulations. The radiolabeled assay is a classic and highly sensitive method, while the LC-MS/MS approach avoids the use of radioactive materials and can potentially be used for multiplexed analysis of other metabolites.

Diagram: Experimental Workflow for this compound Uptake Assay

Uptake_Workflow Start Start: Cultured Cells Wash Wash with Uptake Buffer Start->Wash Preincubate Pre-incubate at 37°C Wash->Preincubate Add_Substrate Add Labeled this compound (Radioactive or Stable Isotope) Preincubate->Add_Substrate Incubate Incubate for a defined time at 37°C Add_Substrate->Incubate Stop_Wash Stop Uptake & Wash with Ice-Cold Buffer Incubate->Stop_Wash Lyse Cell Lysis Stop_Wash->Lyse Quantify Quantification Lyse->Quantify Scintillation Scintillation Counting (for Radiolabeled Assay) Quantify->Scintillation Radioactive LCMS LC-MS/MS Analysis (for Stable Isotope Assay) Quantify->LCMS Non-Radioactive Normalize Normalize to Protein Content Scintillation->Normalize LCMS->Normalize Analyze Data Analysis (Kinetics, etc.) Normalize->Analyze End End Analyze->End

References

L-Leucine as a Signaling Molecule in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The essential branched-chain amino acid (BCAA) L-Leucine has long been recognized for its fundamental role as a substrate for protein synthesis. However, its function extends far beyond that of a simple building block. Leucine is a potent signaling molecule, a nutrient cue that informs the cell of amino acid availability and orchestrates a complex network of metabolic responses.[1][2] This guide provides an in-depth technical exploration of the molecular mechanisms through which this compound exerts its regulatory effects, with a focus on the core signaling pathways, their impact on protein, glucose, and lipid metabolism, and the experimental methodologies crucial for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role as a master metabolic regulator.

The Central Hub: Leucine and the mTORC1 Signaling Nexus

At the heart of Leucine's signaling capacity lies its ability to potently activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) .[1][[“]][4] mTORC1 is a master kinase that functions as a central integrator of diverse environmental cues, including growth factors, energy status, and, critically, amino acid availability.[5][6] Leucine is arguably the most powerful single amino acid activator of this complex.[4][7]

Upon activation by Leucine, mTORC1 phosphorylates a suite of downstream targets to promote anabolic processes while simultaneously inhibiting catabolism. Key effectors include:

  • S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) : Phosphorylation of these proteins unleashes the machinery of mRNA translation, directly stimulating the synthesis of new proteins.[1][5][7]

  • ULK1 : mTORC1 phosphorylates and inhibits ULK1, a kinase essential for initiating autophagy, thereby suppressing the breakdown of cellular components.[6][8]

  • Lipin1 : By regulating Lipin1, mTORC1 influences the expression of genes involved in lipid biosynthesis.[8]

This coordinated response positions the cell for growth and proliferation when amino acids, signaled by Leucine, are plentiful.

Molecular Mechanisms of Intracellular Leucine Sensing

The precise mechanism by which the cell senses intracellular Leucine and transmits this signal to mTORC1 has been a subject of intense investigation. Current understanding points to a sophisticated, multi-component system primarily localized to the lysosomal surface, where mTORC1 is activated. Two key intracellular Leucine sensors have been identified: Sestrin2 and Leucyl-tRNA Synthetase (LARS1) .

The Sestrin2-GATOR2 "Inhibition of an Inhibitor" Model

In the absence of Leucine, Sestrin2 binds to the GATOR2 protein complex, preventing GATOR2 from inhibiting the GATOR1 complex.[9][10] GATOR1 functions as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive, GDP-bound state. This maintains mTORC1 in an inactive state.

When Leucine levels rise, Leucine binds directly to a specific pocket on Sestrin2 with a dissociation constant (Kd) of approximately 20 µM.[9][11][12] This binding event induces a conformational change in Sestrin2, causing it to release GATOR2. The now-free GATOR2 can bind to and inhibit GATOR1. This relieves the GAP activity on RagA/B, allowing it to become loaded with GTP. The active RagA/B-GTP then recruits mTORC1 to the lysosomal surface, where it can be fully activated by the Rheb GTPase.[5][9]

The Leucyl-tRNA Synthetase (LARS1) Translocation Model

LARS1 has a canonical role in charging tRNA with Leucine for protein synthesis.[13][14] However, it also possesses a non-canonical function as a direct Leucine sensor for mTORC1. When Leucine is abundant and LARS1 is not occupied with its tRNA-charging duties, it can bind Leucine and translocate to the lysosome.[15][16] At the lysosome, LARS1 functions as a GAP for the RagD GTPase.[15][16] This interaction is crucial for converting RagD to its GDP-bound state, a necessary step in the formation of the active Rag heterodimer that recruits mTORC1.[[“]] The Leucine-sensing function of LARS1 is enhanced by the presence of ATP, linking the signaling pathway to the cell's energy status.[13][18]

cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds LARS1 LARS1 Leucine->LARS1 binds GATOR2 GATOR2 Sestrin2->GATOR2 Rag_inactive RagA/B-GDP RagC/D-GTP LARS1->Rag_inactive GAP for RagD mTORC1_inactive mTORC1 (Inactive) mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active activated by Rheb GATOR1 GATOR1 GATOR2->GATOR1 inhibits GATOR1->Rag_inactive GAP activity Rag_active RagA/B-GTP RagC/D-GDP Rag_inactive->Rag_active Leucine Signal Rag_active->mTORC1_inactive recruits to lysosome Rheb Rheb-GTP Downstream Protein Synthesis Lipid Synthesis Autophagy Inhibition mTORC1_active->Downstream Phosphorylates S6K1, 4E-BP1

Figure 1: Dual this compound sensing pathways converging on mTORC1 activation at the lysosome.

This compound's Impact on Systemic Metabolism

The activation of mTORC1 and other pathways by Leucine has profound, and sometimes paradoxical, effects on whole-body metabolism.

Protein Metabolism

Leucine's most well-defined role is in promoting a positive nitrogen balance.[7][19]

  • Stimulation of Synthesis: By activating mTORC1, Leucine robustly stimulates muscle protein synthesis, an effect that is enhanced by the presence of insulin.[20][21][22]

  • Inhibition of Degradation: High concentrations of Leucine have been shown to inhibit proteolysis in both skeletal muscle and the liver, further contributing to a net anabolic state.[20][21]

Study TypeModelLeucine AdministrationKey FindingReference
Human StudyHealthy SubjectsIntravenous InfusionDecreased endogenous Leucine flux and lysine oxidation, indicating reduced protein catabolism.[23][24]
Human StudyHealthy SubjectsOral EAA + CHOPotent stimulation of muscle protein synthesis mediated by mTOR activation.[22]
Animal StudyRatsOral GavageDose-dependent increase in muscle protein synthesis, with mTOR signaling components also showing dose-dependency.[22]

Table 1: Summary of selected studies on this compound's effect on protein metabolism.

Glucose Metabolism and Insulin Signaling

The interplay between Leucine and the insulin signaling pathway is complex and highly context-dependent.

  • Acute Stimulation: Leucine can act as an insulin secretagogue, stimulating insulin release from pancreatic β-cells, particularly in the presence of elevated glucose.[25][26][27] This synergistic effect can enhance glucose disposal and lower blood glucose levels following a mixed meal.[26]

  • Chronic Inhibition and Insulin Resistance: Paradoxically, chronic overstimulation of the mTORC1 pathway by persistently high Leucine levels can induce insulin resistance. Activated S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS-1) at inhibitory serine residues.[27] This phosphorylation event impairs the ability of IRS-1 to engage with downstream effectors like PI3K, thereby blunting the insulin signal.[7][28][29] This negative feedback loop is a key mechanism implicated in the development of diet-induced insulin resistance.[27]

  • Improved Sensitivity with Leucine Deprivation: Conversely, studies have shown that Leucine deprivation can actually improve hepatic insulin sensitivity, an effect mediated by the reduction of mTOR/S6K1 signaling and the activation of alternative pathways like GCN2 and AMPK.[30]

Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Tyr Phosphorylation PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Leucine This compound (Chronic High) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates S6K1->IRS1 Ser Phosphorylation

Figure 2: Negative feedback mechanism where chronic Leucine/mTORC1 activation can induce insulin resistance.

Lipid Metabolism

Leucine supplementation has demonstrated beneficial effects on lipid profiles and adiposity in various preclinical models.[2][31][32]

  • Reduced Adiposity: Increased dietary Leucine has been shown to reduce weight gain and body fat in mice on a high-fat diet.[32]

  • Enhanced Fatty Acid Oxidation: Leucine can activate the AMPK–SIRT1–PGC-1α signaling axis.[31] This pathway promotes mitochondrial biogenesis and increases the rate of fatty acid oxidation, effectively shifting energy partitioning from storage in adipocytes to utilization in muscle.[31][33]

  • Regulation of Lipogenesis: Through mTORC1 and other pathways, Leucine can modulate the expression of genes involved in both lipogenesis and lipolysis, contributing to improved lipid homeostasis.[2][31][34]

Key Experimental Methodologies

Investigating the intricate signaling networks controlled by this compound requires robust and validated experimental techniques. As a senior application scientist, the causality behind protocol choices is paramount for generating reliable data.

Protocol: Assessing mTORC1 Activity by Western Blot

Western blotting for downstream phospho-proteins is the most direct and widely used method to assess mTORC1 activity in cell or tissue lysates. The choice of targets is critical for a self-validating system; observing coordinated phosphorylation changes across multiple substrates provides strong evidence of pathway modulation.

Methodology Rationale: We target S6K1 (at Thr389) and its direct substrate S6 (at Ser240/244), as well as 4E-BP1 (at Thr37/46).[8][35] Thr389 is a direct mTORC1 phosphorylation site on S6K1, making it a highly specific readout.[8] S6 is further downstream, providing amplification of the signal. 4E-BP1 represents a distinct branch of mTORC1 output. Concordant changes in these targets are required to confidently claim mTORC1 activity modulation.

Step-by-Step Protocol:

  • Cell/Tissue Lysis: Lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are non-negotiable to preserve the transient phosphorylation events central to signaling.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Rationale: BSA is preferred for phospho-antibodies to reduce background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

    • Phospho-S6K1 (Thr389)

    • Total S6K1

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., β-Actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and image the blot.

  • Analysis: Quantify band density using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels, and then to the loading control.

Protocol: Measuring Global Protein Synthesis with SUnSET

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive, robust method for measuring global protein synthesis rates in vitro and in vivo.[36]

Methodology Rationale: This technique relies on the incorporation of the antibiotic puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains, which terminates translation. The amount of puromycin-labeled peptides is directly proportional to the rate of global protein synthesis and can be detected with a specific anti-puromycin antibody via Western blot.[36][37] This provides a significant safety and accessibility advantage over traditional radioactive amino acid incorporation assays.[36]

cluster_prep Sample Preparation cluster_wb Western Blot Analysis start Cells or Tissue in Culture treat Apply Stimulus (e.g., this compound) start->treat puro Add Puromycin (e.g., 1µM for 30 min) treat->puro lyse Lyse & Quantify Protein puro->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer ab_puro Probe with Anti-Puromycin Ab transfer->ab_puro detect ECL Detection ab_puro->detect result Smear of bands (Intensity correlates with protein synthesis rate) detect->result

Figure 3: Experimental workflow for the SUnSET method to measure global protein synthesis.

Step-by-Step Protocol:

  • Experimental Treatment: Treat cells or animals with the desired stimulus (e.g., Leucine supplementation or deprivation) for the specified time.

  • Puromycin Pulse: Add a low concentration of puromycin to the cell culture media (e.g., 0.5-10 µM) or administer systemically in vivo. Incubate for a short period (e.g., 30 minutes). Rationale: The incubation time and concentration must be optimized and kept consistent across all experimental groups to ensure the signal remains within the linear range and does not itself inhibit translation.

  • Wash and Lyse: For cells, quickly wash with ice-cold PBS to remove excess puromycin. Immediately lyse the samples as described in the Western Blot protocol (Section 4.1).

  • Western Blotting: Perform Western blotting as described previously, using a validated anti-puromycin primary antibody.

  • Analysis: The output will be a smear of bands representing the puromycin-tagged nascent peptides. Quantify the total signal intensity in each lane and normalize to a loading control. A stronger signal indicates a higher rate of global protein synthesis.

Implications for Therapeutics and Drug Development

Understanding Leucine's signaling role opens avenues for therapeutic intervention in various metabolic and age-related diseases.

  • Sarcopenia and Muscle Wasting: Leucine's potent anabolic effect on muscle makes it a prime candidate for nutritional interventions to combat age-related muscle loss (sarcopenia) and cachexia.[1] Leucine-enriched supplements are actively being investigated to preserve muscle mass and function in elderly and clinical populations.

  • Obesity and Type 2 Diabetes: The role of Leucine here is more nuanced. While it can improve lipid metabolism and, in some contexts, glucose tolerance, its potential to drive insulin resistance via chronic mTORC1 activation is a significant concern.[27][31][38] This highlights the need for strategies that can harness Leucine's benefits (e.g., promoting satiety and muscle mass) without causing detrimental long-term metabolic effects.

  • Targeting mTORC1 Pathway: The Leucine sensing machinery, including Sestrin2 and LARS1, represents potential drug targets. Modulators of these proteins could allow for fine-tuning of mTORC1 activity in diseases characterized by its dysregulation, such as certain cancers and metabolic disorders.[27][39]

Conclusion

This compound is far more than a constituent of proteins; it is a sophisticated signaling molecule that sits at the nexus of cellular growth and metabolic control. Through a complex network involving direct intracellular sensors like Sestrin2 and LARS1, Leucine potently activates the mTORC1 pathway, driving an anabolic program of protein synthesis and cell growth. Its influence extends systemically to modulate glucose homeostasis, lipid metabolism, and whole-body energy balance. However, its effects are context-dependent, with chronic overstimulation potentially leading to pathological states like insulin resistance. For researchers and drug developers, a deep, mechanistic understanding of these pathways, coupled with robust experimental validation, is essential to unlock the therapeutic potential of targeting this compound signaling for human health.

References

L-Leucine: A Deep Dive into its Biochemical Significance for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Building Block

L-Leucine, one of the three branched-chain amino acids (BCAAs), has long been recognized as an essential component of protein synthesis.[][2][3] However, its role extends far beyond that of a simple structural unit. Emerging research has illuminated this compound as a potent signaling molecule, a key regulator of metabolic pathways, and a molecule of significant interest in the realms of drug development and therapeutic intervention.[][4][5] This guide provides an in-depth technical exploration of the core biochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to harness its potential. We will delve into its fundamental physicochemical nature, intricate metabolic fate, and its pivotal role in cellular signaling, particularly through the mTOR pathway. Furthermore, we will present validated experimental methodologies to interrogate these properties, providing a robust framework for future investigation.

Physicochemical Properties: The Foundation of Function

The unique isobutyl side chain of this compound dictates its non-polar, aliphatic character, influencing its behavior in biological systems.[3][6] This hydrophobicity is a key determinant of its role within the hydrophobic cores of proteins, contributing to proper protein folding and stability. A comprehensive understanding of its physical and chemical properties is paramount for applications ranging from formulation science to analytical biochemistry.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[6][7]
Molar Mass 131.17 g/mol [][7]
IUPAC Name (2S)-2-amino-4-methylpentanoic acid[7]
Appearance White crystalline powder or plates[7][8][9]
Melting Point ~293-295 °C (decomposes)[7][10]
Solubility in Water (25°C) ~24.26 g/L[7][8]
pKa (Carboxyl) 2.36[6]
pKa (Amino) 9.60[6]
logP -1.52[7]

These properties underscore this compound's limited but significant solubility in aqueous environments and its existence as a zwitterion at physiological pH.[6][10] Its insolubility in non-polar solvents like ether is also a key characteristic.[7][8]

The Metabolic Journey of this compound: A Ketogenic Amino Acid

Unlike many other amino acids, the primary site of this compound catabolism is not the liver, but rather muscle and adipose tissue.[][6] This metabolic distinction is a cornerstone of its physiological importance. The catabolic pathway is a multi-step process initiated by transamination, followed by oxidative decarboxylation, ultimately yielding exclusively ketogenic end products.[6]

Key Metabolic Steps:
  • Reversible Transamination: The initial and reversible step in this compound catabolism is the transfer of its amino group to α-ketoglutarate.[11][12][13] This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[14][15][16] The product of this reaction is α-ketoisocaproate (KIC).[6][11][12]

  • Irreversible Oxidative Decarboxylation: KIC is then transported into the mitochondria where it undergoes irreversible oxidative decarboxylation. This is the rate-limiting step in this compound catabolism and is catalyzed by the multi-enzyme branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[13][17][18] This reaction yields isovaleryl-CoA.[6]

  • Final Conversion to Ketone Bodies and Acetyl-CoA: Through a series of subsequent enzymatic reactions, isovaleryl-CoA is converted into acetoacetate and acetyl-CoA.[][6] These products can then enter the citric acid cycle for energy production or be used for the synthesis of other compounds, solidifying this compound's status as a purely ketogenic amino acid.[6]

A minor fraction of KIC, approximately 5%, can be converted to β-hydroxy-β-methylbutyrate (HMB), a metabolite with its own distinct biological activities.[6][11][19]

Leucine_Metabolism Leucine This compound BCAT BCAT1/2 Leucine->BCAT aKG α-Ketoglutarate aKG->BCAT Glutamate Glutamate KIC α-Ketoisocaproate (KIC) BCKDH BCKDH Complex (Rate-Limiting) KIC->BCKDH Oxidative Decarboxylation (~95%) KIC_dioxygenase KIC Dioxygenase (~5%) KIC->KIC_dioxygenase BCAT->Glutamate BCAT->KIC Transamination IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA Metabolic_Steps Multiple Enzymatic Steps IsovalerylCoA->Metabolic_Steps HMB β-Hydroxy-β-methylbutyrate (HMB) KIC_dioxygenase->HMB AcetylCoA Acetyl-CoA Metabolic_Steps->AcetylCoA Acetoacetate Acetoacetate Metabolic_Steps->Acetoacetate Energy Energy Production (TCA Cycle) AcetylCoA->Energy Ketone_Bodies Ketone Body Synthesis Acetoacetate->Ketone_Bodies

Caption: this compound Catabolic Pathway.

This compound as a Signaling Molecule: The mTORC1 Nexus

Perhaps the most significant advancement in our understanding of this compound is the discovery of its role as a direct activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[][4][20][21] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activation by this compound is a critical event in the stimulation of muscle protein synthesis.[2][20][22][23]

The Sensing and Activation Cascade:

The activation of mTORC1 by this compound is a sophisticated process that occurs at the lysosomal surface.[24][25][26]

  • Leucine Sensing: In the presence of sufficient this compound, the cytosolic protein Sestrin2 directly binds to this compound.[27][28][29][30][31] This binding has a dissociation constant (Kd) of approximately 20 µM, which aligns with the physiological concentration of this compound that half-maximally activates mTORC1.[27][28][29]

  • GATOR Complex Regulation: Sestrin2, when not bound to this compound, forms a complex with GATOR2, which inhibits mTORC1 signaling.[27][28][29] The binding of this compound to Sestrin2 disrupts the Sestrin2-GATOR2 interaction.[27][28][29][30]

  • Rag GTPase Activation: The release of GATOR2 allows it to inhibit the GATOR1 complex.[24][26][32] GATOR1 normally acts as a GTPase-activating protein (GAP) for the RagA/B GTPases.[24][26][32] With GATOR1 inhibited, RagA/B becomes GTP-loaded (active).[26][33]

  • mTORC1 Recruitment and Activation: The active RagA/B-RagC/D heterodimer then recruits mTORC1 to the lysosomal surface.[24][25][26][33] Here, mTORC1 can be fully activated by the small GTPase Rheb, which is regulated by growth factor signaling pathways like the insulin/PI3K/Akt pathway.[25][33]

  • Downstream Effects: Activated mTORC1 phosphorylates several downstream targets, most notably S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[20][22] This leads to an increase in mRNA translation initiation and ribosome biogenesis, ultimately driving protein synthesis.[4][20][22]

mTOR_Signaling cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 disrupts interaction GATOR1 GATOR1 GATOR2->GATOR1 inhibits mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activation Rag_inactive RagA/B (GDP) RagC/D (GTP) GATOR1->Rag_inactive GAP activity Ragulator Ragulator Rag_active RagA/B (GTP) RagC/D (GDP) Ragulator->Rag_active GEF activity Rag_inactive->Rag_active Rag_active->mTORC1_inactive recruits Rheb Rheb (GTP) Rheb->mTORC1_active S6K1 p70S6K1 mTORC1_active->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1_active->_4EBP1 phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: this compound mTORC1 Signaling Pathway.

Key Experimental Methodologies

To rigorously investigate the biochemical properties of this compound, a combination of in vitro and cell-based assays is essential. The following protocols provide a framework for assessing this compound's impact on mTORC1 signaling.

Cell Culture and Leucine Stimulation Assay

Causality: This protocol is designed to isolate the effect of this compound on mTORC1 signaling by first starving cells of amino acids to establish a baseline low-activity state, and then re-introducing this compound to observe the specific activation of the pathway. C2C12 myotubes are a relevant model system as muscle tissue is a primary site of this compound metabolism and action.

Protocol:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Amino Acid Starvation: Wash the myotubes twice with Dulbecco's Phosphate-Buffered Saline (DPBS). Incubate the cells in amino acid-free DMEM for 50-60 minutes to downregulate basal mTORC1 activity.

  • Leucine Stimulation: Following starvation, replace the medium with amino acid-free DMEM supplemented with varying concentrations of this compound (e.g., 0, 50 µM, 200 µM, 2 mM) for 30 minutes. A positive control of complete DMEM with 10% FBS can also be included.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold DPBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay for normalization.

Western Blot Analysis of mTORC1 Pathway Activation

Causality: Western blotting allows for the quantitative assessment of changes in the phosphorylation status of key mTORC1 downstream targets. The ratio of phosphorylated protein to total protein provides a direct measure of pathway activation in response to this compound stimulation.

Protocol:

  • SDS-PAGE: Separate 20-30 µg of protein lysate per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total forms of key mTORC1 pathway proteins. Recommended antibodies include:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Quantitative Outcomes

The following table summarizes the expected results from the described experimental workflow, demonstrating a dose-dependent activation of the mTORC1 pathway by this compound.

This compound Concentrationp-p70S6K (Thr389) / Total p70S6K (Fold Change vs. 0 µM)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change vs. 0 µM)
0 µM (Starved)1.0 (Baseline)1.0 (Baseline)
50 µM2.5 - 4.01.5 - 2.5
200 µM5.0 - 8.03.0 - 5.0
2 mM6.0 - 10.03.5 - 6.0

Conclusion and Future Directions

This compound is a multifaceted amino acid with profound biochemical properties that extend well beyond its role in protein structure. Its unique metabolism and its function as a potent activator of the mTORC1 signaling pathway position it as a molecule of immense interest for therapeutic applications. Understanding the intricate details of its action is critical for developing novel strategies to combat muscle wasting conditions (sarcopenia), metabolic disorders, and to enhance recovery from physiological stress.[][34][35] The experimental frameworks provided here offer a robust starting point for researchers to further unravel the complexities of this compound biochemistry and translate these fundamental discoveries into tangible clinical benefits. The continued exploration of this compound's role in cellular signaling and its interplay with other metabolic pathways will undoubtedly open new avenues for drug discovery and development.

References

L-Leucine as a Modulator of Insulin Secretion and Glucose Homeostasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract L-Leucine, an essential branched-chain amino acid (BCAA), transcends its role as a mere building block for protein synthesis to act as a potent nutrient signal, profoundly influencing cellular metabolism. This technical guide provides an in-depth exploration of the multifaceted mechanisms by which this compound modulates insulin secretion from pancreatic β-cells and regulates systemic glucose homeostasis. We dissect the core molecular pathways, including the allosteric activation of glutamate dehydrogenase (GDH) and the engagement of the mammalian target of rapamycin (mTOR) signaling complex. Furthermore, this guide examines the systemic impact of this compound on key metabolic tissues—skeletal muscle, liver, and adipose tissue. To empower researchers, detailed, field-proven protocols for essential in vitro and in vivo assays, such as the Glucose-Stimulated Insulin Secretion (GSIS) assay and the Intraperitoneal Glucose Tolerance Test (IPGTT), are provided. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's complex role in metabolic regulation.

Introduction: this compound as a Key Nutrient Signal

Overview of this compound

This compound is one of three essential branched-chain amino acids, which also include isoleucine and valine.[1] Being "essential," it cannot be synthesized de novo by mammals and must be obtained from dietary sources, where it is abundant in protein-rich foods like meat, dairy, and soy products.[2]

The Dual Role of this compound: Metabolic Substrate and Signaling Molecule

This compound serves two primary functions in the body. First, it is a substrate for protein synthesis, a process critical for muscle growth, repair, and maintenance.[2] Second, and of increasing interest, it acts as a signaling molecule that can regulate critical cellular processes, including protein synthesis, cell growth, and metabolism.[3][4] This signaling function is most notably mediated through its potent activation of the mTOR signaling pathway.[2][3][5]

The Paradox of this compound in Metabolic Health

The role of this compound in metabolic health is complex and somewhat paradoxical. On one hand, this compound administration has been shown to acutely stimulate insulin secretion, improve glycemic control in diabetic rodent models, and enhance glucose uptake in muscle.[1][6][7] This suggests a therapeutic potential for managing hyperglycemia. On the other hand, elevated circulating levels of BCAAs, including leucine, are often associated with insulin resistance and an increased risk for type 2 diabetes in humans.[8] Overstimulation of the mTORC1 pathway by leucine has been implicated in promoting β-cell stress and inducing insulin resistance in peripheral tissues.[9] This guide will delve into the mechanisms that underpin these divergent effects.

Molecular Mechanisms of this compound-Stimulated Insulin Secretion in Pancreatic β-Cells

This compound stimulates insulin secretion from pancreatic β-cells through several interconnected pathways, acting as both a metabolic fuel and a direct signaling activator.[1]

The Canonical Metabolic Pathways

2.1.1. Allosteric Activation of Glutamate Dehydrogenase (GDH) A primary mechanism for this compound-induced insulin secretion is its function as an allosteric activator of glutamate dehydrogenase (GDH), a key mitochondrial enzyme.[1][10][11] GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a crucial intermediate in the Krebs cycle.[10] By activating GDH, this compound enhances glutaminolysis, leading to an increased flux through the Krebs cycle, which in turn elevates the mitochondrial ATP/ADP ratio.[1][12] This rise in ATP closes ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules. The non-metabolizable leucine analog, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), also activates GDH and stimulates insulin release, providing strong evidence for this pathway.[10][13]

2.1.2. Metabolism to α-Ketoisocaproate (KIC) this compound can be transaminated to its α-ketoacid, α-ketoisocaproate (KIC).[1] KIC serves as a metabolic substrate in the mitochondria, and its oxidation contributes to the increase in the cellular ATP/ADP ratio, further promoting insulin secretion.[1][14] Some evidence suggests KIC may also directly inhibit β-cell KATP channels.[1]

The mTORC1 Signaling Nexus

This compound is a potent and direct activator of the mammalian target of rapamycin complex 1 (mTORC1).[3][4][5] This activation is independent of insulin signaling and occurs via the Rag GTPase complex.[15] In β-cells, mTORC1 activation by leucine has profound effects on cell function and mass.[4][9] It promotes protein synthesis and cell proliferation by phosphorylating downstream targets like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][12] While crucial for maintaining healthy β-cell mass, chronic hyperactivation of this pathway by excessive leucine intake can lead to β-cell stress and has been linked to the pathogenesis of type 2 diabetes.[9]

G cluster_mito Mitochondrial Mechanisms Leucine This compound GDH Glutamate Dehydrogenase (GDH) Leucine->GDH Allosteric Activation mTORC1 mTORC1 Activation Leucine->mTORC1 Activation Mitochondrion Mitochondrion aKG α-Ketoglutarate GDH->aKG Glutamate Glutamate Glutamate->GDH Krebs Krebs Cycle aKG->Krebs ATP ↑ ATP/ADP Ratio Krebs->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca ↑ Cytosolic Ca2+ Depolarization->Ca Exocytosis Insulin Granule Exocytosis Ca->Exocytosis ProteinSynth ↑ Protein Synthesis & β-Cell Proliferation mTORC1->ProteinSynth ProteinSynth->Exocytosis Long-term Regulation

Caption: this compound's dual signaling pathways in pancreatic β-cells.

Systemic Effects of this compound on Glucose Homeostasis

This compound's influence extends beyond the pancreas to other key metabolic organs, where it modulates insulin sensitivity and glucose metabolism.

Skeletal Muscle

Skeletal muscle is a primary site for postprandial glucose disposal. This compound has been shown to promote glucose uptake into muscle cells.[16][17][18] Mechanistically, leucine can facilitate insulin-stimulated glucose uptake and Akt phosphorylation.[19] This effect appears to involve both mTORC1 and mTORC2 complexes, highlighting a complex interplay between nutrient sensing and insulin signaling pathways in muscle tissue.[19]

Liver

The liver plays a central role in maintaining glucose homeostasis by producing glucose during fasting and storing it after meals. Studies have shown that this compound can directly facilitate insulin's suppression of hepatic glucose production.[20] This action is dependent on Gαi proteins, indicating a novel mechanism by which a nutrient can directly modulate hepatic insulin signaling.[20] Conversely, leucine deprivation has also been shown to improve hepatic insulin sensitivity, suggesting that a precise balance of leucine is critical for optimal liver function.[8][21]

Adipose Tissue

In adipose tissue, this compound stimulates protein synthesis and can influence adipogenesis.[3] Chronic leucine supplementation in high-fat diet-fed mice has been shown to improve insulin sensitivity, an effect often associated with reduced adiposity and inflammation in the adipose tissue.[22]

Table 1: Summary of this compound's Systemic Effects on Glucose Homeostasis
TissuePrimary Effect on Glucose MetabolismKey Mediators/Pathways
Pancreatic β-Cells Acutely stimulates insulin secretion.[1]Allosteric activation of GDH, metabolism to KIC, mTORC1 activation.[1][10][12]
Skeletal Muscle Facilitates insulin-stimulated glucose uptake.[19]mTORC1, mTORC2, PI3K-Akt signaling.[16][18][19]
Liver Enhances insulin-mediated suppression of glucose production.[20]Gαi protein-dependent signaling.[20]
Adipose Tissue May improve insulin sensitivity, often linked to reduced adiposity.[22]mTORC1 signaling.[9]

Experimental Methodologies for Assessing this compound's Effects

To rigorously investigate the effects of this compound, standardized and well-controlled experimental protocols are essential.

In Vitro Analysis: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

4.1.1. Rationale and Experimental Design The GSIS assay is the gold standard for assessing pancreatic islet function in vitro. It measures the amount of insulin secreted by isolated islets in response to sequential incubations in low and high glucose concentrations. To test the specific effect of this compound, it can be added to the incubation media, typically in the presence of a basal glucose concentration, to determine its direct insulin secretagogue effect or its ability to potentiate glucose-stimulated secretion.

4.1.2. Detailed Step-by-Step Protocol (for isolated rodent or human islets)

  • Islet Preparation: After isolation, allow islets to recover overnight in culture media at 37°C and 5% CO2.[23][24]

  • Pre-incubation: Hand-pick 10-15 islets of similar size per replicate into an Eppendorf tube. Wash the islets with a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in this low-glucose KRBH for 60 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.[25]

  • Basal Secretion (Low Glucose): Carefully remove the supernatant from the pre-incubation step. Add fresh KRBH with low glucose (2.8 mM) and incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant, which contains the basally secreted insulin, and store it at -20°C.[23][25]

  • Stimulated Secretion (Test Conditions): Remove the low-glucose buffer. Add KRBH containing the stimulatory conditions. This can include:

    • High Glucose (e.g., 16.7 mM) as a positive control.

    • Low Glucose (2.8 mM) + this compound (e.g., 5-10 mM).

    • High Glucose (16.7 mM) + this compound (5-10 mM) to test for potentiation.

  • Incubation: Incubate for 60 minutes at 37°C.[23]

  • Sample Collection: Collect the supernatant from each tube and store it at -20°C for analysis.

  • Insulin Content: To normalize secretion to the total insulin content, lyse the islets in each tube using acid-ethanol and store the lysate at -20°C.[24]

  • Analysis: Measure the insulin concentration in the collected supernatants and lysates using a suitable method, such as an ELISA kit. Data are often expressed as insulin secreted as a percentage of total insulin content or as a stimulation index (stimulated secretion / basal secretion).

4.1.3. GSIS Assay Workflow Diagram

G start Isolate & Recover Islets (Overnight Culture) preincubate Pre-incubation: Low Glucose (2.8 mM) KRBH 60 min @ 37°C start->preincubate basal Basal Secretion: Low Glucose (2.8 mM) KRBH 60 min @ 37°C preincubate->basal collect_basal Collect Supernatant (Basal Insulin) basal->collect_basal stimulate Stimulation Step (60 min @ 37°C) - High Glucose (16.7 mM) - Low Glucose + Leucine - High Glucose + Leucine basal->stimulate analyze Measure Insulin (ELISA) collect_basal->analyze collect_stim Collect Supernatant (Stimulated Insulin) stimulate->collect_stim lyse Lyse Islets (Acid-Ethanol) stimulate->lyse collect_stim->analyze collect_content Collect Lysate (Total Insulin Content) lyse->collect_content collect_content->analyze

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.
In Vivo Analysis: Intraperitoneal Glucose Tolerance Test (IPGTT)

4.2.1. Rationale and Comparison with OGTT The IPGTT is a widely used method to assess how quickly an organism can clear an injected glucose load from the blood.[26] It primarily reflects insulin secretion and peripheral insulin sensitivity. Unlike the Oral Glucose Tolerance Test (OGTT), the IPGTT bypasses gut incretin effects, providing a more direct assessment of pancreatic β-cell response to a glucose challenge. To test the effect of this compound, it can be administered orally or via IP injection prior to the glucose challenge.

4.2.2. Detailed Step-by-Step Protocol (for mice)

  • Fasting: Fast mice overnight (16-18 hours) with free access to water.[26] Some protocols for specific research questions may use a shorter fast of 4-6 hours.[27][28]

  • Preparation: Weigh the mice to calculate the precise glucose dosage. Prepare a sterile 20% D-glucose solution in saline.[26]

  • Baseline Blood Sample (Time 0): Obtain a baseline blood sample by making a small nick at the tip of the tail. Measure blood glucose using a glucometer. This is the T=0 time point.[26]

  • Glucose Administration: Administer the glucose solution via intraperitoneal (IP) injection. A typical dose is 2 g/kg of body weight.[29] Start a timer immediately after the injection.

  • Subsequent Blood Sampling: Collect blood from the tail nick at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose injection.[26][27] At each time point, measure and record the blood glucose level.

  • Data Analysis: Plot the blood glucose concentration against time for each animal or group. The key outcome measure is the area under the curve (AUC), which represents the total glycemic excursion. A lower AUC indicates better glucose tolerance.

4.2.3. IPGTT Workflow Diagram

G start Fast Mice (e.g., 16 hours) weigh Weigh Mice & Calculate Glucose Dose start->weigh baseline T=0 min: Measure Basal Blood Glucose weigh->baseline inject Inject Glucose (IP) (e.g., 2 g/kg) Start Timer baseline->inject sample15 T=15 min: Measure Blood Glucose inject->sample15 sample30 T=30 min: Measure Blood Glucose sample15->sample30 sample60 T=60 min: Measure Blood Glucose sample30->sample60 sample120 T=120 min: Measure Blood Glucose sample60->sample120 end Analyze Data (Plot Curve, Calc. AUC) sample120->end

Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT) in mice.

Conclusion and Future Directions

This compound's role in glucose homeostasis is undeniably complex, acting as a critical regulator of insulin secretion and a modulator of peripheral insulin action. Its ability to stimulate insulin release through both metabolic and mTOR-dependent signaling pathways underscores its importance as a nutrient signal. However, the association of high BCAA levels with insulin resistance highlights a delicate balance. Chronic overstimulation of these pathways may lead to β-cell exhaustion and desensitization in peripheral tissues.[9]

Future research should focus on elucidating the context-dependent effects of this compound. Key questions remain regarding the optimal dosage and timing of leucine supplementation for metabolic benefit, and whether its effects differ in lean versus obese individuals or in the context of different dietary backgrounds.[30][31] Understanding how to harness the beneficial acute effects of this compound on insulin secretion and glucose uptake, while avoiding the potential long-term detrimental consequences of pathway overstimulation, will be paramount for developing novel therapeutic strategies for metabolic diseases like type 2 diabetes.

References

The Anabolic Architect: An In-Depth Technical Guide to L-Leucine in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of L-Leucine, from its historical discovery to its central role in modern biochemical research and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a deep, mechanistic understanding of this critical branched-chain amino acid.

Section 1: The Genesis of a "White" Molecule: Discovery and Historical Context

The journey of this compound's discovery is a chronicle of early biochemistry. In 1819, the French chemist Joseph Louis Proust first isolated a white, crystalline substance from cheese, which he termed "oxyde caséeux" (cheesy oxide)[1][2]. A year later, in 1820, Henri Braconnot, another French chemist, independently isolated the same compound from the acid hydrolysis of muscle fibers and wool[1][3][4][5]. Braconnot, noting its white appearance, gave it the name "leucine," derived from the Greek word "leukos," meaning white[1][6]. It wasn't until 1891 that its chemical structure was definitively identified[3].

Leucine was among the first amino acids to be discovered, contributing to the nascent understanding that proteins were composed of smaller, fundamental building blocks[7][8]. The concept of "essential" amino acids—those that the body cannot synthesize and must be obtained from the diet—was later established, with William Cumming Rose identifying this compound as indispensable for optimal growth in 1935[3][7]. This foundational work set the stage for over a century of research into its profound physiological roles.

Section 2: Biochemical Profile and Metabolic Fate of this compound

This compound is an α-amino acid with the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.175 g·mol⁻¹[6][9]. Its defining feature is an isobutyl side chain, which classifies it as a non-polar, aliphatic, branched-chain amino acid (BCAA) along with isoleucine and valine[6][10][11]. This branched structure dictates its unique metabolic pathway.

Unlike most other amino acids, which are primarily metabolized in the liver, this compound is predominantly catabolized in skeletal muscle and adipose tissue[6][10][12]. The initial and reversible step in its breakdown is transamination, catalyzed by branched-chain amino acid aminotransferase (BCAT), to form α-ketoisocaproate (KIC)[2][13][14]. From here, the metabolic pathway bifurcates:

  • Major Pathway (Oxidative Decarboxylation): Approximately 90-95% of KIC is irreversibly converted to isovaleryl-CoA by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase (BCKDH)[2][6]. Subsequent reactions ultimately yield acetyl-CoA and acetoacetate[3][6]. This makes this compound a strictly ketogenic amino acid, meaning it can be converted into ketone bodies but not glucose[3][6].

  • Minor Pathway (HMB Formation): A smaller fraction (about 5-10%) of KIC is converted to β-hydroxy-β-methylbutyrate (HMB) in the cytosol[2][6][13]. Both KIC and HMB are not merely intermediates but possess biological activities of their own, often mediating or contributing to the effects attributed to this compound[13][15].

Leucine_Metabolism Leucine This compound BCAT BCAT Leucine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH BCKDH (Mitochondria) KIC->BCKDH ~95% KIC_dioxygenase KIC Dioxygenase (Cytosol) KIC->KIC_dioxygenase ~5% BCAT->KIC IsovalerylCoA Isovaleryl-CoA Metabolites Acetyl-CoA + Acetoacetate (Ketogenic) IsovalerylCoA->Metabolites BCKDH->IsovalerylCoA HMB β-Hydroxy-β-methylbutyrate (HMB) KIC_dioxygenase->HMB

Figure 1: Simplified metabolic pathway of this compound.

Section 3: The Master Regulator: this compound as a Signaling Molecule

Beyond its role as a substrate for protein synthesis, this compound is a potent signaling molecule that directly activates the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism[13][16][[“]][18]. The activation of mTORC1 by this compound is a critical event initiating muscle protein synthesis and is a major focus of research in sarcopenia, athletic performance, and metabolic diseases[12][16][[“]].

The signaling cascade is initiated by the sensing of intracellular this compound. Leucine binds to Sestrin2, causing its dissociation from the GATOR2 complex. This allows GATOR2 to inhibit GATOR1, which in turn relieves the inhibition of the Rag GTPases. Activated Rag GTPases then recruit mTORC1 to the lysosomal surface, where it is activated by Rheb[4][19].

Once activated, mTORC1 phosphorylates two key downstream effectors to promote protein synthesis:

  • p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode components of the translational machinery[18][20].

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a rate-limiting step in the initiation of translation[18][21].

mTOR_Signaling cluster_upstream Upstream Sensing (Cytosol) cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effectors Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases inhibits mTORC1_inactive mTORC1 (inactive) RagGTPases->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active S6K1 S6K1 mTORC1_active->S6K1 BP1 4E-BP1 mTORC1_active->BP1 Rheb Rheb Rheb->mTORC1_active activates pS6K1 p-S6K1 S6K1->pS6K1 Translation ↑ Protein Synthesis pS6K1->Translation pBP1 p-4E-BP1 BP1->pBP1 eIF4E eIF4E BP1->eIF4E sequesters eIF4E->Translation

Figure 2: this compound activation of the mTORC1 signaling pathway.

Section 4: Core Methodologies in this compound Research

Investigating the multifaceted roles of this compound requires a robust toolkit of biochemical and analytical techniques. This section details key experimental protocols and the rationale behind their application.

Quantification of this compound in Biological Matrices

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Rationale: This method offers high sensitivity and specificity for the accurate quantification of this compound and other amino acids in complex biological samples like plasma or tissue homogenates[8][11][22][23][24]. The chromatographic separation resolves isomers, and the mass spectrometer provides precise mass-to-charge ratio detection for unambiguous identification and quantification.

Detailed Protocol: Quantification of this compound in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins[11][23].

    • Vortex for 30 seconds and incubate at 4°C for 30 minutes.

    • Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins[11][23].

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 450 µL of an internal standard solution (containing a known concentration of a stable isotope-labeled this compound, e.g., ¹³C₆-L-Leucine) in the initial mobile phase[11][23].

  • LC-MS/MS Analysis:

    • Inject 4 µL of the final solution into the LC-MS/MS system[11][23].

    • Chromatography: Use a mixed-mode or HILIC column suitable for separating polar analytes. A typical gradient elution involves an aqueous mobile phase (e.g., 100 mM ammonium formate) and an organic mobile phase (e.g., acetonitrile with formic acid)[8].

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard[11].

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessing mTORC1 Pathway Activation

Method: Western Blotting (Immunoblotting).

Rationale: Western blotting is the gold-standard technique for detecting and quantifying changes in the phosphorylation status of specific proteins, which is a direct indicator of signaling pathway activation[5][25][26][27]. By using phospho-specific antibodies, researchers can measure the increase in phosphorylated S6K1 and 4E-BP1 in response to this compound stimulation.

Detailed Protocol: Western Blot for p-S6K1 and p-4E-BP1 in C2C12 Myotubes

Causality Note: C2C12 myotubes are a widely used in vitro model for skeletal muscle because they are an immortalized mouse myoblast cell line that can be differentiated into contractile myotubes, mimicking many characteristics of mature muscle fibers. This provides a controlled environment to study the direct effects of compounds like this compound on muscle cell signaling and metabolism[2][28][29].

  • Cell Culture and Treatment:

    • Culture C2C12 myoblasts and differentiate them into myotubes.

    • Starve the myotubes in an amino acid-free medium for a defined period (e.g., 2-4 hours) to establish a baseline low level of mTORC1 activity.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 2.5, 5 mM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (no this compound) and potentially a positive control.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[5].

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated S6K1 (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46)[26]. Also, probe separate blots with antibodies for total S6K1 and total 4E-BP1 to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Tracing Metabolic Fate

Method: Stable Isotope Tracing.

Rationale: This powerful technique allows researchers to follow the journey of this compound molecules through metabolic pathways[30][31][32][33]. By using this compound labeled with heavy isotopes (e.g., ¹³C or ¹⁵N), one can track its incorporation into newly synthesized proteins (a measure of protein synthesis) or its breakdown into various metabolites using mass spectrometry.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture / Animal Model (e.g., C2C12 Myotubes) Starvation 2. Baseline Establishment (Amino Acid Starvation) Cell_Culture->Starvation Treatment 3. Treatment Application (this compound Doses vs. Control) Starvation->Treatment Harvest 4. Sample Harvesting (Cell Lysates / Plasma) Treatment->Harvest Western_Blot 5a. Western Blot (p-S6K1, p-4E-BP1) Harvest->Western_Blot LCMS 5b. LC-MS/MS (Metabolite Quantification) Harvest->LCMS Isotope_Tracing 5c. Isotope Tracing (Metabolic Flux) Harvest->Isotope_Tracing Data_Analysis 6. Data Analysis & Quantification Western_Blot->Data_Analysis LCMS->Data_Analysis Isotope_Tracing->Data_Analysis Conclusion 7. Mechanistic Conclusion Data_Analysis->Conclusion

Figure 3: General experimental workflow for studying this compound's effects.

Section 5: this compound in Drug Development and Therapeutics

The unique anabolic and signaling properties of this compound make it a molecule of significant interest in drug development and clinical nutrition.

Therapeutic Applications for Sarcopenia and Muscle Wasting

Sarcopenia, the age-related loss of muscle mass and strength, is a major public health concern[12][16]. Given this compound's potent ability to stimulate muscle protein synthesis, it is being extensively investigated as a countermeasure. Clinical trials have explored the efficacy of this compound supplementation, both alone and in combination with other nutrients, to combat sarcopenia in the elderly[12][13][16][34][35].

While some studies show that this compound supplementation alone may not consistently increase muscle mass, there is evidence that it can improve functional performance[16][34]. Notably, a meta-analysis of 17 randomized controlled trials found that this compound combined with vitamin D significantly improved handgrip strength and gait speed in older adults[12][34]. The typical dosage in these studies ranges from 2.5g to 6g per day, often divided among meals to maximize the stimulatory effect on muscle protein synthesis[[“]][35].

Study PopulationInterventionKey FindingsReference
Older AdultsLeucine-isolated supplementationNo significant effect on total lean mass or muscle strength.[12][34]
Older AdultsLeucine combined with Vitamin DSignificant improvement in handgrip strength and gait speed.[12][34]
Endurance-trained men23g protein + 5g Leucine post-exerciseNear-maximal stimulation of myofibrillar protein fractional synthetic rate (FSR).[6]
Elderly MenLeucine-supplemented mealsMuscle FSR was significantly greater compared to the control group.[36][37]

Table 1: Summary of Quantitative Data from this compound Intervention Studies

Role in Peptide-Based Drug Development

In the realm of pharmaceutical synthesis, protected forms of this compound are crucial reagents. Boc-L-Leucine (tert-butyloxycarbonyl-L-leucine) is a key building block in solid-phase peptide synthesis (SPPS) [3][10]. The Boc group protects the alpha-amino group of leucine, preventing it from reacting while another amino acid is coupled to the growing peptide chain[3][10][38]. This allows for the precise, stepwise assembly of complex peptides with therapeutic potential[10][39]. The use of high-purity Boc-L-Leucine is essential for achieving high yields and purity in the final peptide product, which is critical for drug development[3].

Section 6: Conclusion and Future Directions

From its simple discovery as a "white" substance in cheese and muscle, this compound has been revealed as a central player in human physiology. It is far more than a mere building block for proteins; it is a potent signaling molecule that governs the anabolic state of the cell, primarily through the mTORC1 pathway. The methodologies to study its effects, from high-resolution mass spectrometry to detailed cell signaling analyses, have provided a deep understanding of its mechanisms of action.

For researchers and drug development professionals, this compound and its metabolites offer promising avenues for therapeutic intervention in conditions characterized by muscle loss and metabolic dysregulation. Future research will likely focus on optimizing dosing strategies, understanding the synergistic effects with other nutrients and exercise, and leveraging its signaling properties to design novel therapeutics for a range of metabolic and age-related diseases.

References

Methodological & Application

Application Notes and Protocols for L-Leucine Supplementation in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of L-Leucine in Cellular Function

This compound is an essential branched-chain amino acid (BCAA) that plays a pivotal role in fundamental cellular processes beyond its basic function as a building block for protein synthesis.[1][2] In the context of mammalian cell culture, maintaining optimal this compound levels is critical for promoting cell growth, proliferation, and viability.[3] Its significance is particularly pronounced in the production of biopharmaceuticals and in cell-based research, where consistent and robust cell performance is paramount. This compound acts as a potent signaling molecule, most notably as a primary activator of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[3][4][5] This pathway is a central regulator of cell growth, metabolism, and protein synthesis.[3][6] Consequently, supplementation of cell culture media with this compound has become a key strategy to enhance cellular processes and improve experimental outcomes.[1] This document provides a comprehensive guide to the principles and protocols for effective this compound supplementation in mammalian cell culture.

Mechanism of Action: this compound as a Potent mTORC1 Activator

This compound's primary mechanism for promoting protein synthesis is through the activation of the mTORC1 signaling cascade.[3][4][5][7] The presence of this compound is sensed by the cell, initiating a series of events that lead to the phosphorylation and activation of key downstream targets of mTORC1. These include the p70 ribosomal S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] The activation of S6K promotes ribosome biogenesis and mRNA translation, while the phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[3] This coordinated activation of downstream effectors results in a significant increase in protein synthesis, driving cell growth and proliferation.[2][3]

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Ribosome_Biogenesis Ribosome Biogenesis S6K1->Ribosome_Biogenesis promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4F eIF4F Complex Formation eIF4E->eIF4F promotes eIF4F->Protein_Synthesis initiates

Caption: this compound activation of the mTORC1 signaling cascade.

Protocol for this compound Supplementation

This protocol provides a step-by-step guide for the preparation and application of this compound supplementation in mammalian cell culture.

Materials
  • This compound powder (cell culture grade, non-animal source recommended)[8][9]

  • Sterile, molecular-biology grade water or 1 M HCl[10][11]

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture medium appropriate for the cell line

  • Mammalian cell line of interest (e.g., C2C12, HEK293, CHO)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Preparation of this compound Stock Solution (100 mM)
  • Weighing: Accurately weigh 1.31 g of this compound powder.

  • Dissolving:

    • For water-based stock: this compound has a reported solubility of approximately 24.3 mg/mL in water.[11][12] To prepare a 100 mM (13.117 mg/mL) stock solution, dissolve 1.31 g of this compound in approximately 80 mL of sterile, molecular-biology grade water. Gentle warming and stirring may be required to fully dissolve the powder. Once dissolved, bring the final volume to 100 mL.

    • For HCl-based stock: this compound is more soluble in 1 M HCl (50-100 mg/mL).[11][12] For a more concentrated stock or if solubility issues arise, dissolve 1.31 g of this compound in a small volume of 1 M HCl and then bring the final volume to 100 mL with sterile water. Ensure the final pH is adjusted to be compatible with your cell culture medium.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[13]

Working Concentration and Cell Treatment

The optimal concentration of this compound supplementation is cell-type specific and should be determined empirically through a dose-response experiment.[14]

ParameterRecommended RangeNotes
Starting Concentration Range 0.5 mM - 20 mMBased on literature, a starting range of 1 µM to 1 mM can be considered for initial dose-response experiments.[14] For myotube hypertrophy, concentrations between 1 mM and 20 mM have been used.[15]
Incubation Time 15 minutes - 72 hoursFor signaling pathway studies (e.g., phosphorylation of mTOR targets), short incubation times (15 min to 4 hours) are typical.[14] For functional outcomes like protein synthesis or cell proliferation, longer incubations (24 to 72 hours) are often necessary.[14]

Experimental Procedure:

  • Cell Seeding: Seed the mammalian cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Starvation (Optional): To enhance the observed effect of this compound on signaling pathways, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce baseline mTORC1 activity.[16]

  • Treatment Preparation: Thaw an aliquot of the 100 mM this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to make a 1 mM working solution, add 100 µL of the 100 mM stock to 9.9 mL of medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium without supplemental this compound).

  • Incubation: Incubate the cells for the predetermined duration according to the experimental design.

Validation of this compound Supplementation Effects

It is crucial to validate the biological effects of this compound supplementation to confirm its efficacy in your specific cell culture system.

Assessing mTORC1 Pathway Activation

A common method to verify the activation of the mTORC1 pathway is to measure the phosphorylation status of its downstream targets, S6K1 and 4E-BP1, via Western blotting.[17]

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., C2C12 myotubes) Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Treatment Extraction 3. Protein Extraction Treatment->Extraction Western_Blot 4. Western Blotting (p-S6K1, p-4E-BP1) Extraction->Western_Blot Analysis 5. Densitometry Analysis & Quantification Western_Blot->Analysis Result 6. Quantify Protein Phosphorylation Analysis->Result

Caption: Workflow for analyzing this compound's effect on mTOR signaling.

Brief Protocol for Western Blotting:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[14]

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of S6K1 (e.g., Thr389) and 4E-BP1 (e.g., Thr37/46), as well as antibodies for the total proteins as controls.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[17]

Measuring Protein Synthesis

The rate of protein synthesis can be directly measured by metabolic labeling with radioactive amino acids, such as [³⁵S]-methionine.[18]

Assessing Cell Proliferation and Viability

Standard assays such as MTT, XTT, or trypan blue exclusion can be used to determine the effect of this compound supplementation on cell proliferation and viability.

Troubleshooting

IssuePossible CauseRecommended Solution
No observable effect Suboptimal concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[14]
Cell-type specificity.Test in a different cell line known to be responsive to this compound (e.g., C2C12 myotubes, HepG2 hepatocytes).[14]
Compound instability or precipitation.Prepare fresh solutions for each experiment and visually inspect the medium for any precipitates.[14]
Cellular toxicity Concentration is too high.Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration range and use concentrations well below this threshold.[14][16]
Inconsistent results Experimental variability.Maintain consistent cell passage numbers, seeding densities, and reagent preparation. Use calibrated pipettes.[14]
Serum effects.Consider performing experiments in serum-free or low-serum medium after an initial serum starvation period to synchronize the cells.[14]

References

Application Note: High-Throughput Quantification of L-Leucine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of L-Leucine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[1][2][3] This method is suitable for clinical research, nutritional studies, and drug development applications where accurate measurement of this compound is critical. All procedures are designed to be compliant with bioanalytical method validation guidelines issued by the U.S. Food and Drug Administration (FDA).[4]

Introduction

This compound is an essential branched-chain amino acid (BCAA) that plays a pivotal role in protein synthesis, muscle metabolism, and signaling pathways such as the mammalian target of rapamycin (mTOR). Its quantification in plasma is crucial for diagnosing and monitoring metabolic disorders, assessing nutritional status, and in pharmacokinetic studies.

Traditional methods for amino acid analysis can be laborious, often requiring complex derivatization steps.[5][6] LC-MS/MS has emerged as the preferred platform for its speed, specificity, and sensitivity, enabling direct analysis with minimal sample preparation.[7] This note describes a validated method that foregoes derivatization, simplifying the workflow and increasing throughput.[8]

Principle of the Method

The method is based on the following core principles:

  • Sample Preparation: Proteins in the plasma matrix, which can interfere with analysis, are removed using a simple and efficient protein precipitation technique with a water-miscible organic solvent like acetonitrile.[9][10]

  • Internal Standardization: To ensure accuracy and precision, a stable isotope-labeled (SIL) this compound (e.g., this compound-¹³C₆,¹⁵N) is used as an internal standard (IS).[11][12] The IS is added early in the sample preparation process to account for variability during extraction and analysis.

  • Chromatographic Separation: this compound is a highly polar compound, making it difficult to retain on traditional reversed-phase columns.[5][6] This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which employs a polar stationary phase and a highly organic mobile phase to effectively retain and separate polar analytes.[13][14][15][16]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[1][17] This involves selecting the protonated this compound precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).[1] This highly selective process minimizes matrix interference and provides excellent sensitivity.[1][3]

Experimental Workflow Overview

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound-¹³C₆,¹⁵N) Plasma->Add_IS Add_ACN Add Protein Precipitation Solvent (Acetonitrile, 400 µL) Add_IS->Add_ACN Vortex Vortex & Incubate (-20°C, 20 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC_Inject Inject onto HILIC Column Dilute->LC_Inject MS_Detect Detect via ESI+ MRM Mode Integrate Integrate Peak Areas (Analyte/IS) MS_Detect->Integrate Calibrate Generate Calibration Curve Quantify Calculate Concentration

Caption: Overall workflow from plasma sample preparation to final data analysis.

Materials and Reagents

  • Chemicals: this compound (≥98% purity), this compound-¹³C₆,¹⁵N (≥99% isotopic purity), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.

  • Plasma: Drug-free, human plasma (K₂EDTA as anticoagulant).

  • Equipment: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source, HPLC or UHPLC system, HILIC analytical column (e.g., Silica, Amide, or Zwitterionic phase), analytical balance, refrigerated microcentrifuge, vortex mixer, precision pipettes.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-¹³C₆,¹⁵N (IS) in separate volumetric flasks using ultrapure water to create 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of this compound working solutions by serially diluting the primary stock with 50:50 Acetonitrile:Water.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the IS primary stock solution with 50:50 Acetonitrile:Water.

  • Calibration Curve (CC) Standards and Quality Control (QC) Samples:

    • Spike appropriate volumes of the this compound working solutions into blank human plasma to prepare a calibration curve (e.g., 8 non-zero standards).

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (1 µg/mL) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[9]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.[9]

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube or 96-well plate.

  • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 90% Acetonitrile) to ensure compatibility with the HILIC column and prevent peak distortion.

  • Inject the final solution into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting parameters and should be optimized for the specific instrument and column used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column HILIC, e.g., Silica-based (100 x 2.1 mm, <3 µm)Provides retention for polar this compound.[13][14]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and maintains appropriate pH.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for HILIC separation.[14]
Gradient 90% B -> 60% B over 5 minElutes this compound with good peak shape.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity and column loading.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound readily forms [M+H]⁺ ions.
Scan Type Multiple Reaction Monitoring (MRM)Ensures highest sensitivity and selectivity.[1][2]
MRM Transitions See Table 3Specific precursor-to-product ion transitions.
Collision Energy (CE) Optimize experimentallyFine-tune for maximum product ion signal.
Dwell Time 50-100 msEnsures sufficient data points across the peak.
Source Temp. 500°CAids in desolvation of mobile phase.
Spray Voltage 3500 VGenerates stable electrospray.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound 132.186.1Quantifier transition.[18]
This compound 132.144.1Qualifier transition (for confirmation).
This compound-¹³C₆,¹⁵N (IS) 138.192.1Internal Standard transition.[19]

Principle of Multiple Reaction Monitoring (MRM)

MRM Principle ESI ESI Source (Ionization) Q1 Q1 (Quadrupole 1) Selects Precursor Ion (m/z 132.1) ESI->Q1 Ion Mixture q2 q2 (Collision Cell) Fragments Precursor Ion (CID with Argon) Q1->q2 Precursor Ion Q3 Q3 (Quadrupole 3) Selects Product Ion (m/z 86.1) q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Caption: Selective detection of this compound using MRM on a triple quadrupole MS.

Method Validation

The method should be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][20] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and its IS in blank plasma from multiple sources.

  • Calibration Curve: Linearity assessed over the desired concentration range. A correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: Intra- and inter-day accuracy (%Bias) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Stability of this compound in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Table 4: Example Acceptance Criteria for Method Validation

ParameterAcceptance Limit
Linearity (r²) ≥ 0.99
Accuracy (%Bias) Within ±15% of nominal value
Precision (%CV) ≤ 15%
LLOQ Accuracy & Precision Within ±20% and ≤ 20%, respectively

Data Analysis and Results

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to back-calculate the concentration from the linear regression equation of the calibration curve.

Table 5: Representative Calibration Curve Data

Nominal Conc. (µg/mL)Analyte/IS Peak Area RatioCalculated Conc. (µg/mL)Accuracy (%)
1.0 (LLOQ)0.0521.04104.0
2.50.1282.56102.4
10.00.5059.9899.8
50.02.51050.2100.4
100.05.030100.6100.6
200.09.985199.799.9
400.020.15403.0100.8
500.0 (ULOQ)24.95499.099.8
Linear Regression: y = 0.0501x + 0.0015; r² = 0.9995

Conclusion

This application note presents a fast, simple, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol combined with HILIC chromatography and MRM detection provides the necessary selectivity and sensitivity for high-throughput bioanalysis in a regulated environment.

References

Application Notes and Protocols for the Analysis of L-Leucine in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Leucine Quantification

This compound is an essential branched-chain amino acid (BCAA) that serves as a fundamental building block for protein synthesis.[1] Beyond its structural role, this compound is a critical signaling molecule that activates the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism. Accurate quantification of this compound in biological matrices such as plasma, serum, urine, and cerebrospinal fluid is paramount for a variety of research and clinical applications.[2] These include the diagnosis and monitoring of metabolic disorders like Maple Syrup Urine Disease (MSUD), assessing nutritional status, and in pharmacokinetic studies during drug development.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose.[5] However, the inherent properties of amino acids—namely their high polarity and general lack of a strong native chromophore or fluorophore—present analytical challenges.[6][7] This guide provides a detailed exploration of several field-proven HPLC methodologies for this compound analysis, focusing on both derivatization-based and direct analysis techniques. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline the principles of method validation to ensure data integrity.

Foundational Analytical Strategies

The choice of an analytical method for this compound is dictated by the required sensitivity, selectivity, available instrumentation, and desired sample throughput. Two primary strategies dominate the landscape:

  • Derivatization-Based Analysis: This is the most common approach.[7] It involves a chemical reaction to attach a tag to the this compound molecule, rendering it detectable by UV-Visible or Fluorescence detectors.[8] This process can be performed either pre-column (before chromatographic separation) or post-column (after separation).[9] Pre-column derivatization is often preferred for its versatility and compatibility with gradient elution on widely available reversed-phase (RP-HPLC) columns.[8]

  • Direct Analysis: Advances in column chemistries and detection technologies have enabled the direct analysis of underivatized amino acids.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) is a powerful example of this approach, offering high specificity and sensitivity without the need for chemical modification.[10][11]

Method 1: Pre-Column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection

This is a classic, highly sensitive, and rapid method for primary amino acids like this compound.

Principle of OPA Derivatization

o-Phthalaldehyde (OPA) reacts with the primary amino group of this compound in the presence of a thiol-containing compound (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions. This reaction rapidly forms a highly fluorescent isoindole derivative, which can be detected with high sensitivity.[12] The use of 3-mercaptopropionic acid (3-MPA) is often recommended as it forms more stable derivatives compared to 2-mercaptoethanol.[12] It is crucial to note that OPA does not react with secondary amino acids like proline.[13]

Workflow for OPA-Based this compound Analysis

cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis s1 Biological Sample (e.g., Plasma, Serum) s2 Protein Precipitation (e.g., 30% Sulfosalicylic Acid) s1->s2 s3 Centrifugation s2->s3 s4 Collect Supernatant s3->s4 d1 Mix Supernatant with OPA/3-MPA Reagent s4->d1 d2 Brief Incubation (1-2 min) a1 RP-HPLC Injection d2->a1 a2 Gradient Separation a1->a2 a3 Fluorescence Detection (Ex: 340 nm, Em: 455 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: General workflow for this compound analysis using OPA derivatization.

OPA Derivatization Reaction Mechanism

opa o-Phthalaldehyde (OPA) product Fluorescent Isoindole Derivative opa->product + leucine This compound (R-NH2) leucine->product + leucine->product pH > 9 thiol Thiol (R'-SH) thiol->product + cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Biological Sample s2 Protein Precipitation s1->s2 s3 Centrifugation s2->s3 s4 Collect Supernatant s3->s4 d1 Mix Supernatant with Borate Buffer (pH 9) s4->d1 d2 Add FMOC-Cl Solution d1->d2 d3 React for 20 min d2->d3 d4 Quench/Extract (Optional) d3->d4 a1 RP-HPLC Injection d4->a1 a2 Gradient Separation a1->a2 a3 Fluorescence or UV Detection a2->a3 a4 Data Acquisition a3->a4 fmoc FMOC-Cl product Stable FMOC-Leucine Derivative fmoc->product + leucine This compound (R-NH2) leucine->product + leucine->product Borate Buffer (pH 9) cluster_prep Sample Preparation cluster_analysis Analysis s1 Biological Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation & Supernatant Collection s3->s4 a1 HILIC Injection s4->a1 a2 Gradient Separation a1->a2 a3 ESI-MS/MS Detection (MRM Mode) a2->a3 a4 Data Acquisition & Quantification a3->a4

References

Application Notes & Protocols: Investigating the Role of L-Leucine in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the multifaceted role of L-Leucine in cancer cell proliferation. This document delves into the underlying molecular mechanisms, provides detailed protocols for key experimental assays, and offers insights into experimental design and data interpretation. Our focus is to equip researchers with the necessary tools to conduct robust and reproducible studies in this critical area of cancer biology.

Introduction: The Double-Edged Sword of this compound in Oncology

This compound, an essential branched-chain amino acid (BCAA), is a critical nutrient for protein synthesis and cellular growth. In the context of oncology, its role is complex and often described as a "double-edged sword".[1][2][3][4] On one hand, rapidly proliferating cancer cells exhibit an increased demand for amino acids, including Leucine, to fuel their growth and division.[5][6] This dependency has led to the exploration of Leucine deprivation as a potential therapeutic strategy.[2][4][7] On the other hand, some studies suggest that Leucine supplementation may have anti-cancer effects in specific contexts, potentially by modulating cellular metabolism and inducing apoptosis.[2][3][4][8]

The primary mechanism through which Leucine exerts its influence on cell growth is the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][6][9][10][11] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[12][13] Leucine acts as a key upstream activator of mTORC1, thereby promoting protein synthesis and other anabolic processes that are hijacked by cancer cells to sustain their proliferation.[9][10]

A crucial player in this process is the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids like Leucine into the cell.[5][10][11][14] LAT1 is frequently overexpressed in a wide variety of cancers, correlating with poor prognosis and increased tumor growth.[5][14] This makes LAT1 an attractive therapeutic target for inhibiting cancer cell proliferation by limiting their access to essential amino acids like Leucine.

This guide will provide a framework for investigating these complex interactions, focusing on the mTORC1 pathway as a central hub of this compound's effects on cancer cells.

Key Signaling Pathway: The this compound-mTORC1 Axis

The this compound-mTORC1 signaling pathway is a critical axis in the regulation of cancer cell proliferation. Understanding this pathway is fundamental to designing and interpreting experiments in this field.

Pathway Overview

Upon transport into the cell via LAT1, this compound acts as an intracellular signal of nutrient availability.[9] Inside the cell, Leucine binds to Sestrin2, releasing it from its inhibition of the GATOR2 complex. This allows GATOR2 to inhibit the GATOR1 complex, which is a negative regulator of the Rag GTPases. The activation of Rag GTPases leads to the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates a plethora of downstream targets to promote cell growth and proliferation, most notably S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).

Visualizing the Pathway

The following diagram illustrates the core components and interactions of the this compound-mTORC1 signaling pathway.

Leucine_mTORC1_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell L-Leucine_ext This compound LAT1 LAT1 Transporter L-Leucine_ext->LAT1 Uptake L-Leucine_int Intracellular This compound LAT1->L-Leucine_int Sestrin2 Sestrin2 L-Leucine_int->Sestrin2 Inhibits binding to GATOR2 GATOR2 GATOR2 Sestrin2->GATOR2 Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibition Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibition mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment to Lysosome S6K S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Rheb Rheb Rheb->mTORC1 Activation Proliferation Cell Proliferation & Growth S6K->Proliferation 4E-BP1->Proliferation Inhibition of translation (when active)

Caption: The this compound-mTORC1 signaling pathway in cancer cells.

Experimental Design & Key Assays

A thorough investigation of this compound's role in cancer cell proliferation requires a multi-faceted approach. Below are key experimental workflows and detailed protocols.

Experimental Workflow Overview

A typical experimental workflow to study the effects of this compound on cancer cell proliferation is outlined below.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Selection & Culture Leucine_Treatment 2. This compound Treatment or Deprivation Cell_Culture->Leucine_Treatment Proliferation_Assay 3a. Cell Proliferation Assay (e.g., MTT, Crystal Violet) Leucine_Treatment->Proliferation_Assay Western_Blot 3b. Western Blot Analysis of mTORC1 Pathway Leucine_Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A standard workflow for studying this compound's effects.

Protocol: Cancer Cell Culture and this compound Treatment

Objective: To culture cancer cells and treat them with varying concentrations of this compound or deprive them of this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7 for breast cancer)[7][15][16]

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[17]

  • Leucine-free RPMI 1640 medium[17]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

Protocol:

  • Cell Seeding: Culture cancer cells in complete growth medium to ~70-80% confluency.

  • Preparation of Leucine-Modified Media:

    • Leucine Deprivation Medium: Prepare Leucine-free RPMI 1640 medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.

    • Leucine Supplementation Media: To the Leucine Deprivation Medium, add this compound from the stock solution to achieve desired final concentrations (e.g., 0.05 mM, 0.2 mM, 0.8 mM). A control medium with a standard physiological concentration of Leucine should also be prepared.

  • Treatment:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared Leucine-modified media to the respective cell culture plates/flasks.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[17]

Protocol: Cell Proliferation Assay (Crystal Violet Staining)

Objective: To quantify the effect of this compound on cancer cell proliferation.

Materials:

  • Treated cells in a 96-well plate

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 10% Acetic Acid

  • Microplate reader

Protocol:

  • After the this compound treatment period, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.

  • Remove the methanol and let the plate air dry completely.

  • Add 50 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

  • Gently wash the plate with deionized water until the water runs clear.

  • Air dry the plate completely.

  • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the cell number.

Protocol: Western Blot Analysis of the mTORC1 Pathway

Objective: To analyze the activation state of key proteins in the mTORC1 pathway following this compound treatment.

Materials:

  • Treated cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]

  • BCA or Bradford Protein Assay Kit[18][19][20][21][22][23][24][25][26]

  • Laemmli sample buffer

  • SDS-PAGE gels (6% or 7.5% for large proteins like mTOR)[27]

  • PVDF or nitrocellulose membrane[12]

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)[12][27]

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies[12]

  • Enhanced Chemiluminescence (ECL) substrate[12]

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[12]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[12]

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[18][19][20][21][22][23][24][25][26]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.[12]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[12]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12][27]

    • Incubate the membrane with primary antibodies overnight at 4°C.[12][27][28]

    • Wash the membrane three times with TBST.[12]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

Data Analysis and Interpretation

Cell Proliferation Data:

  • Calculate the mean absorbance for each treatment group.

  • Normalize the data to the control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Western Blot Data:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.

  • Further normalize to a loading control (GAPDH or β-actin).

  • Present the data as fold changes relative to the control group.

Expected Outcomes and Interpretation:

  • Leucine Deprivation: It is often expected that leucine deprivation will inhibit cancer cell proliferation and decrease the phosphorylation of mTORC1 downstream targets (p-S6K, p-4E-BP1).[7][15][16] However, some studies have shown that leucine restriction alone may not be sufficient to inhibit mTOR signaling in all cancer cell lines and can sometimes lead to the activation of survival pathways like Akt.[29]

  • Leucine Supplementation: The effects of leucine supplementation can be context-dependent. In some cases, it may promote proliferation and mTORC1 signaling, while in others, it could have cytotoxic effects.[2][3][4]

Quantitative Data Summary Table:

Treatment GroupRelative Cell Proliferation (%)p-mTOR / total mTOR (Fold Change)p-S6K / total S6K (Fold Change)
Control (0.2 mM Leucine)100 ± 5.21.0 ± 0.11.0 ± 0.12
Leucine Deprivation (0 mM)65 ± 4.80.4 ± 0.080.3 ± 0.05
Leucine Supplementation (0.8 mM)130 ± 6.11.8 ± 0.22.1 ± 0.25
(Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.)

Conclusion and Future Directions

The investigation of this compound's role in cancer cell proliferation is a dynamic and promising field of research. The protocols and guidelines presented here provide a solid foundation for conducting meaningful experiments. Future studies could explore the interplay between this compound and other nutrients, the long-term effects of modulating Leucine availability, and the potential for targeting LAT1 and the mTORC1 pathway for therapeutic intervention. A thorough understanding of these mechanisms will be instrumental in developing novel strategies to combat cancer.

References

Application Notes & Protocols: Formulating L-Leucine Solutions for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of L-Leucine in Preclinical Research

This compound, an essential branched-chain amino acid (BCAA), is a cornerstone of metabolic research, primarily recognized for its potent activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This pathway is a central regulator of protein synthesis, cell growth, and proliferation.[4][5] Consequently, this compound is extensively studied in models of muscle wasting (sarcopenia, cachexia), metabolic disorders, and aging.[1][6]

However, the journey from powdered this compound to a physiologically relevant in vivo experiment is fraught with formulation challenges. Its limited aqueous solubility and the stringent requirements for in vivo administration necessitate a carefully considered approach to solution preparation. This guide provides a comprehensive framework for researchers, explaining the causal relationships behind formulation choices and offering detailed, validated protocols for oral and parenteral administration routes.

Part 1: Foundational Principles of this compound Formulation

A successful in vivo study hinges on a solution that is soluble, stable, sterile, and biocompatible. Understanding the physicochemical properties of this compound is the first step.

Physicochemical Properties & Solubility

This compound is a white, crystalline powder with a zwitterionic structure, containing both a carboxylic acid group and an amino group.[7] This structure governs its solubility.

  • Aqueous Solubility: this compound is sparingly soluble in neutral water, with a reported solubility of approximately 24.26 g/L (or 24.3 mg/mL) at 25°C.[8][9] This can be a limiting factor when high concentration doses are required.

  • The Critical Role of pH: Solubility is highly dependent on pH.[7][10]

    • In acidic solutions (low pH) , the amino group is protonated (-NH3+), increasing solubility. This compound readily dissolves in dilute hydrochloric acid.[11]

    • In alkaline solutions (high pH) , the carboxylic acid group is deprotonated (-COO-), also enhancing solubility. It is soluble in alkaline hydroxides.[8]

    • Solubility is lowest at its isoelectric point (pI) , which is approximately pH 5.5-6.5, where the molecule has a net neutral charge.[11]

Selecting the Appropriate Vehicle

The choice of solvent, or "vehicle," depends on the administration route and the required concentration.

VehicleAdministration Route(s)AdvantagesDisadvantages & Causality
Sterile Water for Injection Oral Gavage, IP, IVSimple, biocompatible, and readily available.Limited by this compound's inherent solubility (~24 mg/mL). Not isotonic, which can cause irritation at the injection site for parenteral routes.
Sterile Saline (0.9% NaCl) IP, IVIsotonic, minimizing injection site pain and cell lysis. A standard, well-tolerated vehicle.Slightly reduces this compound solubility compared to pure water due to the "salting-out" effect.[12]
Phosphate-Buffered Saline (PBS) IP, IVIsotonic and buffered to a physiological pH (~7.4), which prevents pH shock to tissues.The buffering capacity can interfere with formulations requiring significant pH adjustment to achieve dissolution.
Aqueous Suspending Agents (e.g., 0.5% CMC) Oral GavageUseful for administering high doses that exceed solubility limits by creating a uniform suspension.[13]Not suitable for parenteral routes due to the risk of embolism. Requires constant agitation to ensure dose uniformity.

For parenteral routes (IP, IV), sterile saline is often the preferred starting point due to its isotonicity. For oral gavage, sterile water is typically sufficient.[14][15]

Sterility and Endotoxin Considerations

Any solution administered parenterally must be sterile to prevent infection. The most common and effective method for sterilizing heat-labile solutions like amino acids is filtration.

  • Sterile Filtration: Use a 0.22 µm or 0.2 µm pore size syringe filter.[16][17] This physically removes bacteria and other microorganisms. Filters made of low-protein-binding materials like polyethersulfone (PES) or polyvinylidene fluoride (PVDF) are recommended to minimize loss of the active compound.[17]

  • Endotoxins: Use endotoxin-free water (e.g., Water for Injection, WFI), glassware, and sterile consumables to prevent pyrogenic reactions in animals.

Part 2: Step-by-Step Formulation Protocols

These protocols provide a self-validating workflow, incorporating checks to ensure solution quality.

Workflow for this compound Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_final Finalization & QC calc 1. Calculate Mass (Dose x Weight / Concentration) weigh 2. Weigh this compound Powder calc->weigh vehicle 3. Measure ~80% Final Volume of Vehicle weigh->vehicle add_powder 4. Add Powder to Vehicle vehicle->add_powder mix 5. Mix Vigorously (Vortex/Stir) add_powder->mix ph_adjust 6. Adjust pH (if needed) (e.g., with dilute NaOH/HCl) mix->ph_adjust check_sol 7. Visually Check for Complete Dissolution ph_adjust->check_sol check_sol->mix Particulates Remain qs 8. QS to Final Volume check_sol->qs Dissolved filter 9. Sterile Filter (0.22 µm) (For Parenteral Routes) qs->filter store 10. Aliquot & Store Appropriately filter->store

Caption: General workflow for preparing this compound solutions.

Protocol A: Preparation for Oral Gavage (e.g., 20 mg/mL in Water)

This protocol is suitable for direct administration into the stomach, where sterility requirements are less stringent than for injections, but good laboratory practice should still be followed.

  • Objective: Prepare a 10 mL solution of 20 mg/mL this compound in sterile water.

  • Materials:

    • This compound powder

    • Sterile, molecular-biology grade water[18]

    • 15 mL sterile conical tube

    • Vortex mixer

    • Calibrated pipettes

  • Step-by-Step Methodology:

    • Calculation: For a 10 mL solution at 20 mg/mL, you need: 10 mL * 20 mg/mL = 200 mg of this compound.

    • Weighing: Accurately weigh 200 mg of this compound powder and add it to the 15 mL conical tube.

    • Initial Dissolution: Add 8 mL (~80% of the final volume) of sterile water to the tube.

    • Mixing: Cap the tube tightly and vortex vigorously for 2-3 minutes. This compound should dissolve completely at this concentration, which is below its solubility limit of ~24 mg/mL.[8][9]

    • Visual Inspection (Self-Validation): Hold the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, continue vortexing and consider gentle warming (to 37°C) to aid dissolution.

    • Final Volume (QS): Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. This is known as "quantity sufficient" or QS.

    • Storage: Use the solution fresh. For short-term storage (24-48 hours), it can be kept at 4°C.

Protocol B: Preparation for Intraperitoneal (IP) Injection (e.g., 20 mg/mL in Saline)

This protocol requires strict aseptic technique to ensure sterility and isotonicity, minimizing animal discomfort and experimental artifacts.

  • Objective: Prepare a 10 mL sterile, isotonic solution of 20 mg/mL this compound.

  • Materials:

    • This compound powder

    • Sterile, endotoxin-free 0.9% saline

    • Sterile 15 mL conical tube

    • Vortex mixer

    • Sterile 0.22 µm syringe filter

    • Sterile syringe and needles

    • Sterile, sealed vial for final product

  • Step-by-Step Methodology:

    • Aseptic Environment: Perform all steps in a laminar flow hood or a similarly clean environment.

    • Calculation & Weighing: As in Protocol A, weigh 200 mg of this compound and add to the sterile conical tube.

    • Initial Dissolution: Add 8 mL of sterile 0.9% saline.

    • Mixing: Vortex until fully dissolved. As noted, the presence of NaCl may slightly decrease solubility, so ensure complete dissolution is achieved.[12]

    • pH Check (Optional but Recommended): Using a sterile pH strip or calibrated micro-pH meter, check the pH. It should be near neutral. If the dissolution of a high concentration of this compound significantly alters the pH, adjust cautiously with sterile, dilute NaOH or HCl to bring it within a physiological range (pH 7.0-7.4).

    • Final Volume (QS): Add sterile saline to bring the final volume to 10 mL.

    • Sterile Filtration (Critical Self-Validation Step): Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Expel the solution through the filter into a final sterile, sealed vial. This step ensures the final product is free of microbial contamination.[16]

    • Storage: Store at 4°C for short-term use (up to one week, stability should be verified). For long-term storage, aliquot into sterile tubes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Part 3: In Vivo Administration & Dosage

Dosage Calculations

Doses in animal studies are typically expressed in mg/kg (milligrams of compound per kilogram of animal body weight).[19][20]

Formula: Volume to Administer (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration of Solution (mg/mL)[20][21]

Example Calculation:

  • Animal: A 25 g mouse (0.025 kg)

  • Desired Dose: 1.35 g/kg (or 1350 mg/kg), a dose shown to affect muscle mass in mice.[22]

  • Prepared Solution: 20 mg/mL this compound

  • Calculation:

    • Total mg needed = 0.025 kg * 1350 mg/kg = 33.75 mg

    • Volume to inject = 33.75 mg / 20 mg/mL = 1.6875 mL

Typical Dosage Ranges

This compound doses in the literature vary widely depending on the research question and animal model.

  • Oral Gavage: Doses can range from 0.75 g/kg to 1.35 g/kg in mice to study acute effects on muscle protein synthesis.[22][23]

  • Intraperitoneal Injection: Studies have used IP injections to assess direct activation of mTORC1 signaling in muscle.[24][25][26]

  • Dietary Supplementation: Chronic studies often supplement this compound in the drinking water (e.g., 1.5%) or feed.[27]

Part 4: this compound's Mechanism of Action - The mTORC1 Pathway

This compound acts as a critical signaling molecule, indicating amino acid sufficiency. Its primary target is the mTORC1 pathway, which it potently activates to promote protein synthesis and cell growth.[1][2][4]

G cluster_downstream Downstream Effects Leucine This compound (Amino Acid Signal) Rag Rag GTPases Leucine->Rag Activates mTORC1 mTORC1 (Active) Rag->mTORC1 Recruits & Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes BP1->Protein_Synthesis Inhibits (when active)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Leucine for mTORC1 Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical task of optimizing L-Leucine concentration to achieve maximal and reproducible activation of the mTORC1 signaling pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your setups are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding.

Q1: What is the fundamental role of this compound in mTORC1 activation?

A1: this compound is a primary nutrient cue that signals amino acid availability to the mTORC1 complex.[1][2] In the absence of Leucine, a protein complex called Sestrin2 binds to and inhibits GATOR2, which is a positive regulator of mTORC1.[3][4][5] When Leucine is present, it binds directly to Sestrin2, causing a conformational change that releases GATOR2.[1] This ultimately leads to the activation of the Rag GTPases, which recruit mTORC1 to the lysosomal surface, its primary site of activation.[3][6][7]

Q2: What is a typical starting concentration for this compound stimulation in cell culture?

A2: A common and effective starting concentration for this compound stimulation is between 200 µM and 500 µM. For instance, a study in HeLa S3 cells used 400 µM this compound for robust mTORC1 activation.[8] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment. The half-maximal activation (Kd) of mTORC1 by Leucine has been measured at approximately 20 µM, which corresponds to the binding affinity of Leucine to its sensor, Sestrin2.[1][2]

Q3: How long should I stimulate cells with this compound?

A3: mTORC1 activation in response to amino acids is rapid, often detectable within minutes.[9] A typical stimulation time ranges from 30 to 120 minutes. A 60-minute incubation is a robust starting point for most cell lines.[10] It's important to note that prolonged stimulation can sometimes lead to feedback inhibition, so a time-course experiment is recommended during optimization.

Q4: Is this compound stimulation sufficient on its own to activate mTORC1?

A4: While Leucine is a potent activator, maximal mTORC1 signaling often requires the presence of other essential amino acids and growth factors (like insulin).[11][12] Growth factors signal through a parallel pathway involving Akt and TSC2 to activate mTORC1.[7][13][14] Leucine alone can stimulate mTORC1, but the response is often potentiated when other amino acids are also available.[11][[“]]

Q5: Why is a starvation step necessary before this compound stimulation?

A5: The starvation step is critical for reducing basal (baseline) mTORC1 activity.[16][17] Cells cultured in complete medium have high levels of amino acids and growth factors, leading to constitutively active mTORC1. By starving the cells (typically by removing serum and/or amino acids), you synchronize them in a low-activity state.[10] This creates a clean baseline, ensuring that the subsequent increase in mTORC1 signaling is a direct result of the this compound stimulation you provide.

Section 2: Mechanistic Overview of this compound Sensing

Understanding the signaling pathway is crucial for effective troubleshooting. This compound acts as a key molecular signal for amino acid sufficiency.

mTORC1_Activation_by_Leucine cluster_Cytosol Cytosol cluster_Lysosome Lysosomal Surface Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 inhibits RagA_GDP RagA/B-GDP RagA_GTP RagA/B-GTP GATOR1->RagA_GTP hydrolyzes GTP mTORC1_inactive mTORC1 (inactive) RagA_GTP->mTORC1_inactive recruits RagC_GTP RagC/D-GTP RagC_GDP RagC/D-GDP mTORC1_active mTORC1 (ACTIVE) mTORC1_inactive->mTORC1_active ACTIVATION S6K p70S6K mTORC1_active->S6K phosphorylates EBP1 4E-BP1 mTORC1_active->EBP1 phosphorylates Ragulator Ragulator (GEF for RagA/B) Ragulator->RagA_GDP loads GTP Protein_Synthesis Protein Synthesis Cell Growth S6K->Protein_Synthesis EBP1->Protein_Synthesis

Caption: this compound Sensing and mTORC1 Activation Pathway.

Section 3: Troubleshooting Guides

Problem 1: Suboptimal or No mTORC1 Activation After this compound Stimulation

(Observed as weak or absent p-S6K or p-4E-BP1 bands on a Western blot compared to the starved control)

Potential Cause Explanation & Validation Steps Solution
1. High Basal mTORC1 Activity If the starvation protocol is ineffective, mTORC1 activity will already be high in your "unstimulated" control, masking any effect of Leucine. Compare your starved lysate to a lysate from cells in complete growth medium. The starved sample should show significantly lower p-S6K/p-4E-BP1 levels. Some cell lines, particularly cancer cells or senescent cells, can be resistant to starvation.[9][17][18]Increase starvation duration: Try 2-4 hours or even overnight.[16] Use a more stringent starvation medium: Switch from serum-free DMEM to a balanced salt solution like EBSS or HBSS to remove all amino acids.[10][19]
2. Suboptimal this compound Concentration The dose-response to Leucine is cell-type specific. The concentration used may be too low for your specific cell line.Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM) to find the optimal concentration for maximal phosphorylation of S6K.
3. Ineffective this compound Stimulation This compound powder can be difficult to dissolve. An improperly prepared stock solution will result in a lower-than-expected final concentration.Validate stock solution: Ensure this compound is fully dissolved. Warming the solution slightly (to ~37°C) can help. Prepare fresh stock solutions regularly.
4. Issues with Western Blotting Detection of phosphorylated proteins is sensitive to experimental conditions. The absence of a signal may be a technical artifact.Include a positive control: Use a known mTORC1 activator like insulin (100 nM for 30 min) or a lysate from cells in full growth medium. Optimize Western blot protocol: Use BSA for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[20][21] Use fresh protease and phosphatase inhibitors in your lysis buffer.[21]
Problem 2: High Variability Between Experiments

(Observed as inconsistent levels of p-S6K or p-4E-BP1 induction across replicate experiments)

Potential Cause Explanation & Validation Steps Solution
1. Inconsistent Cell State Cell density, passage number, and overall health can significantly impact signaling pathways. Densely confluent or high-passage cells may respond differently to stimuli.Standardize cell culture practices: Seed cells at a consistent density to reach ~70-80% confluency at the time of the experiment. Use cells within a defined low-passage number range.
2. Inconsistent Starvation/Stimulation Minor variations in the timing of starvation or stimulation, or incomplete washing to remove residual amino acids, can introduce variability.Use a timer for all steps: Be precise with incubation times. Perform thorough washes: When switching to starvation media, wash cells at least twice with pre-warmed salt solution to remove all traces of complete medium.[10]
3. Loading Inaccuracies in Western Blot Uneven protein loading between lanes will lead to apparent differences in phosphorylation that are not real.Probe for a loading control: Always probe your blot for a loading control like β-actin, GAPDH, or tubulin. Normalize to total protein: For phospho-specific antibodies, the most rigorous approach is to strip the blot and re-probe for the corresponding total protein (e.g., total S6K). The phospho-signal should be normalized to the total protein signal.

Section 4: Experimental Protocols & Data Presentation

Recommended this compound Concentrations for Common Cell Lines

The optimal this compound concentration can vary significantly. The table below provides empirically determined or commonly cited starting points. A dose-response experiment is always recommended.

Cell LineTypeTypical this compound RangeNotes
HEK293T Human Embryonic Kidney200 - 500 µMHighly responsive to amino acid stimulation.[10]
HeLa Human Cervical Cancer400 - 800 µMOften requires slightly higher concentrations.[8]
C2C12 Mouse Myoblast200 µM - 2 mMUsed extensively in muscle research; response can be modulated by differentiation state.
MCF7 Human Breast Cancer100 - 500 µMResponse can be context-dependent and influenced by hormonal status.[18]
MEFs Mouse Embryonic Fibroblasts200 - 500 µMA standard model for mTORC1 signaling studies.[22]
Protocol 1: Starvation and this compound Stimulation for Western Blot Analysis

This protocol provides a robust framework for observing Leucine-dependent mTORC1 activation.

Experimental_Workflow A 1. Cell Seeding Seed cells to reach 70-80% confluency on experiment day. B 2. Starvation - Wash 2x with warm PBS. - Add pre-warmed starvation medium (e.g., EBSS or DMEM w/o AA/serum). - Incubate for 60-120 minutes. A->B C 3. Stimulation - Add this compound stock solution directly to starvation medium to desired final concentration. - Add vehicle (e.g., water) to control wells. - Incubate for 30-60 minutes. B->C D 4. Cell Lysis - Place plate on ice. - Wash 1x with cold PBS. - Add ice-cold lysis buffer with protease/phosphatase inhibitors. C->D E 5. Protein Quantification - Scrape and collect lysate. - Clarify by centrifugation. - Determine protein concentration (e.g., BCA assay). D->E F 6. Western Blotting - Prepare samples with loading buffer. - SDS-PAGE and transfer. - Block (5% BSA in TBST). - Probe with primary antibodies (e.g., p-S6K, S6K, Actin). - Probe with secondary antibodies and detect. E->F

Caption: Standard workflow for this compound stimulation experiment.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HEK293T) on 6-well plates at a density to achieve ~70-80% confluency. Allow cells to adhere and grow for 24-48 hours in complete medium.

  • Starvation:

    • Aspirate the complete medium.

    • Wash the cells twice with 2 mL of pre-warmed (37°C) Earle's Balanced Salt Solution (EBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS).[10] This step is crucial to remove residual amino acids.

    • Add 2 mL of fresh, pre-warmed EBSS to each well.

    • Incubate at 37°C, 5% CO2 for 60 to 120 minutes.

  • Stimulation:

    • Prepare a 100X stock of this compound (e.g., 50 mM in sterile water).

    • Directly add the appropriate volume of this compound stock to the starvation medium to achieve the desired final concentration (e.g., 20 µL into 2 mL for a final concentration of 500 µM).

    • To the negative control well, add an equal volume of the vehicle (sterile water).

    • For a positive control, you may stimulate one well with 100 nM insulin for 30 minutes.

    • Gently swirl the plate and return to the incubator for 30-60 minutes.

  • Lysis and Analysis:

    • Place the plate on ice and aspirate the medium.

    • Wash once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at >12,000 x g for 15 minutes at 4°C.

    • Quantify protein concentration, normalize samples, and proceed with Western blotting to detect p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and a loading control.

References

Troubleshooting inconsistent results in L-Leucine stimulation assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome experimental hurdles. This guide is designed to address the common and complex issue of inconsistent results in L-Leucine stimulation assays. We will move beyond simple checklists to explore the underlying scientific principles, ensuring your experiments are not only successful but also robust and reproducible.

Troubleshooting Guide: Inconsistent this compound Stimulation

This section addresses specific problems you might be facing at the bench. Each answer explains the causal relationships between a problem and its potential sources, providing logical, actionable solutions.

Q1: Why am I seeing no significant increase in the phosphorylation of mTORC1 targets (p-S6K1, p-4E-BP1) after this compound stimulation?

A1: This is a common issue that can stem from several factors, from suboptimal stimulation conditions to technical challenges in protein detection. Let's break down the potential causes.

Potential Cause 1: Ineffective Cellular Starvation

  • The "Why": The mechanistic target of rapamycin complex 1 (mTORC1) is a central hub that integrates signals from growth factors (like insulin) and amino acids.[1][2] To specifically isolate the effect of this compound, you must first quiet the pathway by removing other stimuli. Incomplete starvation leaves the pathway basally active, masking the specific effect of this compound. Protocols for serum starvation are widely used to reduce this background signaling.[3][4]

  • Solution:

    • Optimize Starvation Time: For most cell lines, a serum starvation period of 4-16 hours is effective. However, some robust cell lines may require up to 24 hours.

    • Use the Right Medium: The most effective method is to starve cells in an amino acid-free medium, such as Earle's Balanced Salt Solution (EBSS), for the final 1-2 hours of the starvation period.[5] This ensures the pathway is maximally sensitized to the re-addition of this compound.

    • Control Cell Density: Plate cells to be 70-80% confluent at the time of the experiment. Overly dense cultures can produce their own growth factors, leading to autocrine signaling that elevates basal mTORC1 activity.

Potential Cause 2: Suboptimal this compound Concentration or Incubation Time

  • The "Why": The cellular response to this compound is both dose- and time-dependent. Too low a concentration won't be sufficient to activate the intricate sensing machinery involving Sestrin2 and the Rag GTPases that recruit mTORC1 to the lysosome for activation.[6][7] Conversely, the phosphorylation signal is often transient, peaking and then declining.

  • Solution:

    • Perform a Dose-Response Experiment: Test a range of this compound concentrations. A common starting range is 0.1 mM to 5 mM.[8][9]

    • Conduct a Time-Course Experiment: The peak phosphorylation of S6K1 typically occurs between 15 and 60 minutes post-stimulation.[8] Analyze samples at multiple time points (e.g., 15, 30, 60, and 120 minutes) to capture the peak response.

Potential Cause 3: this compound Reagent Quality and Stability

  • The "Why": this compound is generally stable, but improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Its solubility in aqueous media is also limited.[10][11]

  • Solution:

    • Use High-Purity this compound: Ensure you are using a high-quality, cell culture-grade reagent (e.g., ≥98% purity).

    • Prepare Fresh Stock Solutions: Dissolve this compound in sterile water or 1 M HCl to create a concentrated stock.[11] Aliquot and store at -20°C. Avoid multiple freeze-thaw cycles. For experiments, dilute the stock into pre-warmed, serum-free/amino acid-free media immediately before use.

    • Verify Solubility: When adding your this compound stock to the medium, ensure it dissolves completely and does not precipitate.

Potential Cause 4: Western Blotting Technical Issues

  • The "Why": Detecting phosphorylated proteins, especially large ones like mTOR (~289 kDa), requires an optimized Western Blot protocol. Poor transfer efficiency, inadequate antibody performance, or absence of necessary inhibitors can all lead to a false negative result.[2][12]

  • Solution:

    • Optimize Protein Transfer: For large proteins like mTOR, a wet transfer overnight at 4°C at a low voltage (e.g., 20-30V) is often more efficient than rapid semi-dry transfers.[2]

    • Include Inhibitors: Your lysis buffer must contain both protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.[12]

    • Validate Antibodies: Use antibodies that have been validated for your specific application. Always run a positive control if possible (e.g., lysate from cells treated with a known mTOR activator like insulin).

    • Choose the Right Blocking Buffer: For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is generally preferred over milk, as milk contains phosphoproteins that can increase background noise.

Q2: My untreated (control) cells show very high basal phosphorylation of S6K1 and 4E-BP1. What's causing this?

A2: High basal activity is almost always a result of incomplete pathway quiescence before stimulation. The goal of starvation is to reduce this background noise so the specific signal from this compound is clear.

Potential Cause 1: Insufficient Serum Starvation

  • The "Why": Fetal Bovine Serum (FBS) is rich in growth factors that potently activate the PI3K/Akt pathway, which is a major upstream activator of mTORC1.[1] If these growth factors are not fully washed away and depleted, the pathway will remain active.

  • Solution:

    • Increase Starvation Duration: Extend the serum starvation period to 16-24 hours.

    • Perform Thorough Washes: Before adding the starvation medium, wash the cells 2-3 times with sterile Phosphate-Buffered Saline (PBS) to remove all residual serum.

    • Consider Lower Serum During Growth: If your cell line permits, consider culturing them in a lower percentage of FBS (e.g., 5% instead of 10%) for 24 hours before beginning the starvation protocol.

Potential Cause 2: Cell Density and Autocrine Signaling

  • The "Why": As mentioned, excessively confluent cells can secrete their own signaling molecules, creating a positive feedback loop that keeps the mTORC1 pathway active.

  • Solution:

    • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that results in 70-80% confluency on the day of the experiment. Keep this density consistent across all experiments.

Potential Cause 3: Glutamine in Starvation Media

  • The "Why": While the primary goal is often to remove serum, some starvation protocols may overlook the presence of amino acids in the basal medium. Glutamine, in particular, can influence amino acid transport and mTOR signaling.[3]

  • Solution:

    • For the final 1-2 hours of starvation, switch to a medium that lacks not only serum but also all amino acids (e.g., EBSS or DPBS). This creates the lowest possible basal activity.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism by which this compound activates mTORC1?

A1: this compound acts as a direct signal of amino acid sufficiency. Inside the cell, this compound binds to one of its sensors, Sestrin2.[7] In the absence of Leucine, Sestrin2 binds to and inhibits a protein complex called GATOR2. When Leucine binds to Sestrin2, it disrupts this inhibition, allowing GATOR2 to activate the Rag GTPase complex located on the lysosomal surface. The activated Rag GTPases then recruit the mTORC1 complex to the lysosome, where it can be fully activated by another small GTPase called Rheb.[6][13]

mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inhibits mTORC1 mTORC1 Rag->mTORC1 recruits S6K1 p-S6K1 mTORC1->S6K1 phosphorylates EBP1 p-4E-BP1 mTORC1->EBP1 phosphorylates Rheb Rheb-GTP Rheb->mTORC1 activates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis

Caption: this compound activates mTORC1 at the lysosome via the Sestrin2/GATOR/Rag pathway.

Q2: Which mTORC1 downstream targets are best for Western Blot analysis?

A2: While you can probe for the autophosphorylation of mTOR itself (at Ser2448), assessing its activity by measuring the phosphorylation of its direct downstream substrates is often more accurate and reliable.[14]

  • p70 S6 Kinase 1 (S6K1): Phosphorylation at Threonine 389 (p-S6K1 Thr389) is a highly specific and robust marker of mTORC1 activity.

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation at Threonine 37/46 (p-4E-BP1 Thr37/46) is another excellent marker. This phosphorylation event causes 4E-BP1 to release eIF4E, a key step in initiating protein translation.[13]

Q3: Do I need other amino acids present for this compound to work?

A3: While this compound is the primary driver of mTORC1 activation, its ability to stimulate a sustained increase in muscle protein synthesis is significantly enhanced when other essential amino acids (EAAs) are also available.[15][16] this compound acts as the "on switch," but the cell needs the full complement of building blocks (other amino acids) to actually synthesize new proteins. For signaling studies focused purely on mTORC1 activation, this compound alone is sufficient. For functional studies measuring protein synthesis rates, a full EAA profile is better.

Data & Protocols

Table 1: Recommended Starting Conditions for this compound Stimulation
Cell TypeRecommended this compound Conc.Recommended Incubation TimeKey Reference(s)
C2C12 Myotubes2-5 mM30-60 min[9][17]
Human Primary Myotubes2.5 mM60 min[9]
3T3-L1 Adipocytes0.5-1.5 mM15-45 min[18]
HepG2 Hepatocytes1-5 mM30-60 minN/A

Note: These are starting points. Optimal conditions must be determined empirically for your specific cell line and experimental setup.

Experimental Workflow Overview

Workflow A 1. Seed Cells (Aim for 70-80% confluency) B 2. Serum Starvation (e.g., 16h in serum-free medium) A->B C 3. Amino Acid Starvation (Optional but recommended, 1-2h in EBSS) B->C D 4. This compound Stimulation (Add this compound to fresh EBSS) C->D E 5. Cell Lysis (Ice-cold buffer with protease/ phosphatase inhibitors) D->E F 6. Protein Quantification (e.g., BCA Assay) E->F G 7. Western Blotting (Probe for p-S6K1, p-4E-BP1, etc.) F->G H 8. Densitometry & Analysis (Normalize phospho to total protein) G->H

Caption: Standard experimental workflow for an this compound stimulation assay.

Protocol 1: this compound Stimulation and Western Blot Analysis of mTORC1 Signaling

This protocol provides a self-validating system for assessing mTORC1 activation in cultured cells (e.g., C2C12 myotubes).[9]

1. Cell Culture and Starvation: a. Seed C2C12 cells in 6-well plates at a density that will achieve ~80% confluency. Differentiate into myotubes according to your standard lab protocol. b. On the day of the experiment, wash the myotubes twice with sterile, warm PBS. c. Replace the medium with serum-free DMEM and incubate for 16 hours in a standard cell culture incubator. d. For the final hour, wash the cells twice with warm EBSS and then incubate in fresh EBSS for 60 minutes.

2. This compound Stimulation: a. Prepare a 100 mM stock solution of this compound in sterile water. b. Prepare stimulation media by diluting the this compound stock into fresh, warm EBSS to your desired final concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM). c. Aspirate the starvation medium from the cells and add the this compound stimulation media. d. Incubate for the desired time (e.g., 45 minutes).

3. Protein Extraction: a. Place the 6-well plates on ice. Aspirate the stimulation medium. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to a new, pre-chilled tube. Determine the protein concentration using a BCA assay.

4. Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto an SDS-PAGE gel (a 12% gel is suitable for S6K1 and 4E-BP1). c. Separate proteins via electrophoresis and transfer them to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with primary antibodies against p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46), diluted in 5% BSA/TBST. f. Wash the membrane 3x for 10 minutes each with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane 3x for 10 minutes each with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate. j. Crucial Step (Self-Validation): After imaging, strip the membrane and re-probe with antibodies for total S6K1 and total 4E-BP1, as well as a loading control (e.g., GAPDH). This is essential to normalize the phospho-protein signal to the total amount of that protein, ensuring observed changes are due to phosphorylation and not changes in protein expression.

Troubleshooting Flowchart

Troubleshooting Start Inconsistent or Negative Results Problem Problem Start->Problem Analyze Data Cause1 Cause1 Problem->Cause1 No/Weak Signal Cause2 Cause2 Problem->Cause2 High Basal Signal Cause3 Cause3 Problem->Cause3 Poor Reproducibility Cause Cause Solution Solution Solution1a Extend starvation time; Use AA-free medium Cause1->Solution1a Is starvation complete? Solution1b Perform dose-response & time-course experiments Cause1->Solution1b Are conc./time optimal? Solution1c Solution1c Cause1->Solution1c Is Western Blot optimized? Solution2a Solution2a Cause2->Solution2a Is starvation insufficient? Solution2b Extend starvation time; Wash cells thoroughly Cause2->Solution2b Are cells too dense? Solution3a Solution3a Cause3->Solution3a Are reagents consistent? Solution3b Make fresh this compound aliquots Cause3->Solution3b Is cell passage consistent? Solution1a->Solution1b No Solution1b->Solution1c No Solution1d Optimize transfer; Use BSA block; Include inhibitors Solution1c->Solution1d No Solution2a->Solution2b Yes Solution2c Reduce seeding density Solution2b->Solution2c Yes Solution3a->Solution3b No Solution3c Use cells from a single, low-passage frozen stock Solution3b->Solution3c No

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Identifying and mitigating off-target effects of L-Leucine supplementation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing L-Leucine supplementation in their experiments. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this compound's effects, both on-target and off-target. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and mitigate potential confounding variables.

Understanding this compound's Primary Role: The mTORC1 Signaling Axis

This compound is an essential branched-chain amino acid (BCAA) renowned for its potent activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4] Understanding this primary mechanism is crucial before delving into potential off-target effects.

Activation of mTORC1 by this compound initiates a cascade of phosphorylation events, leading to increased protein synthesis through its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]

This compound and mTORC1 Signaling Pathway

The following diagram illustrates the canonical this compound-mTORC1 signaling pathway.

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Leucine_ext This compound LAT1 LAT1/SLC7A5 (Amino Acid Transporter) Leucine_ext->LAT1 Uptake Leucine_intra This compound LAT1->Leucine_intra Sestrin2 Sestrin2 Leucine_intra->Sestrin2 Inhibits interaction with GATOR2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP Promotes GTP hydrolysis Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP Leucine Signal mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activated by Rheb S6K1 p-S6K1 mTORC1_active->S6K1 Phosphorylates _4EBP1 p-4E-BP1 mTORC1_active->_4EBP1 Phosphorylates Autophagy Inhibition of Autophagy mTORC1_active->Autophagy Rheb Rheb-GTP Rheb->mTORC1_active Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound activates mTORC1 signaling.

Identifying Potential Off-Target Effects of this compound

While mTORC1 activation is the primary and intended effect in many studies, high concentrations or prolonged exposure to this compound can lead to off-target effects that may confound experimental results. These can range from alterations in other signaling pathways to broader metabolic shifts.

Key Potential Off-Target Pathways:
  • Insulin Signaling: this compound supplementation, especially in combination with glucose, can stimulate insulin secretion.[5] Chronic activation of mTORC1 by this compound can also lead to feedback inhibition of insulin signaling through phosphorylation of insulin receptor substrate 1 (IRS1) by S6K1, potentially inducing insulin resistance.[1]

  • AMP-Activated Protein Kinase (AMPK) Signaling: Some studies suggest that this compound can modulate AMPK activation.[1] AMPK is a critical energy sensor that, when activated, generally inhibits anabolic processes, including mTORC1 signaling. The interplay between this compound, mTORC1, and AMPK can be complex and context-dependent.

  • Gene Expression: this compound supplementation has been shown to alter the expression of genes involved in energy and lipid metabolism.[2]

  • Amino Acid Imbalance: High doses of this compound may disrupt the balance of other BCAAs (valine and isoleucine) and other amino acids, potentially affecting cellular processes beyond protein synthesis.[5]

Experimental Workflow for Identifying Off-Target Effects

A systematic approach is necessary to identify and validate potential off-target effects. The following workflow provides a comprehensive strategy.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mitigation Mitigation & Control start Hypothesis: This compound has off-target effects omics Omics Screening (Transcriptomics, Proteomics, Metabolomics) start->omics bioinformatics Bioinformatics Analysis (Pathway Enrichment, Network Analysis) omics->bioinformatics candidate Identify Candidate Off-Target Pathways/Molecules bioinformatics->candidate functional_assays Targeted Functional Assays (e.g., Western Blot, qPCR, Enzyme Activity) candidate->functional_assays phenotypic_assays Phenotypic Assays (e.g., Cell Viability, Glucose Uptake) candidate->phenotypic_assays dose_response Dose-Response & Time-Course Experiments functional_assays->dose_response phenotypic_assays->dose_response controls Implement Specific Controls (e.g., Other BCAAs, mTOR inhibitors) dose_response->controls conclusion Refined Conclusion on This compound's Specific Effects controls->conclusion

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound supplementation.

FAQ 1: My cells are not showing consistent mTORC1 activation in response to this compound. What could be the issue?

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal this compound Concentration The concentration of this compound may be too low to elicit a strong response or so high that it's causing negative feedback or toxicity.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range for in vitro studies is 0.1 mM to 5 mM.[6][7]
Cell Culture Conditions Cell density, passage number, and overall cell health can significantly impact signaling responses.Ensure consistent cell seeding density and use cells within a narrow passage number range.[8] Visually inspect cells for morphological changes before and after treatment.
Serum Starvation Protocol Inadequate serum starvation can lead to high basal mTORC1 activity, masking the effect of this compound.Optimize your serum starvation protocol. A typical duration is 2-4 hours, but this may need to be adjusted for your cell line.[8]
Reagent Quality The this compound stock solution may have degraded or been prepared incorrectly.Always prepare fresh this compound solutions from a high-purity source. Filter-sterilize the solution before adding it to the culture medium.
Timing of Analysis The peak of mTORC1 activation is transient.Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the optimal time point for assessing mTORC1 activity in your system.
FAQ 2: I am observing unexpected cell death or reduced proliferation at higher this compound concentrations. Why is this happening?

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
This compound Toxicity While generally considered safe, very high concentrations of this compound can be toxic to some cell lines.Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic threshold of this compound for your specific cells.[8]
Amino Acid Imbalance An excess of this compound can interfere with the transport and metabolism of other essential amino acids, leading to cellular stress.Supplement the medium with a balanced mixture of other BCAAs (isoleucine and valine) to see if this rescues the phenotype.
Metabolic Byproducts The accumulation of metabolic byproducts from this compound catabolism could be toxic over longer incubation times.Consider reducing the incubation time or performing a medium change during the experiment.
pH Shift in Medium The addition of this compound, especially at high concentrations, can alter the pH of the culture medium.Check the pH of the medium after adding this compound and adjust if necessary. Ensure your medium is adequately buffered.
FAQ 3: How can I be sure that the effects I'm observing are specific to this compound and not just a general amino acid response?

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Non-Specific Amino Acid Sensing Cells can respond to a general increase in amino acid availability, not just this compound.Use other amino acids, such as other BCAAs (valine, isoleucine) or a non-BCAA like glycine or alanine, as negative controls at the same concentration as this compound.
mTORC1-Independent Effects This compound may have effects that are not mediated by mTORC1.Use a specific mTOR inhibitor, such as rapamycin, in conjunction with this compound treatment. If the observed effect persists in the presence of rapamycin, it is likely mTORC1-independent.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin/tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve as optimized for your cell line (e.g., 2-4 hours). Treat with this compound at the desired concentration and for the optimal time.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in buffer with inhibitors. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensity and normalize to a loading control.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Calculate cell viability as a percentage of the vehicle control.

References

Best practices for storing and handling L-Leucine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-Leucine Handling and Storage Guide

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and concerns regarding the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound powder?

Proper storage of solid this compound is crucial to maintain its purity and stability over time. The key is to protect it from environmental factors that can initiate degradation.

  • Temperature: The recommended storage temperature for this compound powder is between 15°C and 25°C (59°F and 77°F)[1]. Some sources may also suggest room temperature, but avoiding extremes is key[2][3]. Refrigeration is generally not advised as it can introduce moisture through condensation each time the container is opened[4][5].

  • Humidity: this compound should be stored in a dry place[1][6]. It is susceptible to moisture, which can lead to oxidation and darkening of the powder[6]. Using a desiccator or including desiccant packs within a secondary containment can help maintain a low-humidity environment.

  • Light: To prevent potential photodegradation, store this compound in a dark place, shielded from direct sunlight[7]. Opaque containers are ideal for this purpose.

  • Container: Always keep the this compound container tightly closed to prevent the ingress of moisture and other atmospheric contaminants[2][7].

Troubleshooting Tip: If you observe clumping, discoloration (darkening), or a change in odor, it may be an indication of degradation due to improper storage, particularly moisture exposure[6].

ParameterRecommended ConditionRationale
Temperature 15–25 °C (59–77 °F)Prevents heat-induced degradation.
Humidity Dry environmentMinimizes moisture absorption, which can lead to oxidation and clumping.[6]
Light Dark (avoid direct sunlight)Prevents potential photodegradation.[7]
Atmosphere Tightly sealed containerProtects from moisture and airborne contaminants.[2][7]
My this compound powder won't dissolve easily in water. Is this normal and how can I improve its solubility?

Yes, this is a common observation. This compound is sparingly soluble in water, with its solubility being influenced by several factors.

  • pH: The solubility of this compound is pH-dependent[8]. Its solubility is lowest at its isoelectric point (pI), which is approximately 5.98. Adjusting the pH of the solution away from the pI, either to a more acidic or alkaline range, can increase its solubility[9][10]. For instance, dissolving this compound in a dilute acidic solution, such as 1 M hydrochloric acid, is a common practice[11].

  • Temperature: Gently warming the solution can increase the solubility of this compound[8][10]. A temperature of up to 40°C is generally considered safe for aiding dissolution without causing significant degradation[10].

  • Mechanical Agitation: Sonication and vortexing can help to break up powder aggregates and enhance the rate of dissolution[10].

Experimental Protocol: Preparing an this compound Stock Solution

  • Weigh the desired amount of this compound powder.

  • Add a portion of the desired solvent (e.g., deionized water or a buffer with an appropriate pH).

  • Vortex or sonicate the mixture to aid in dissolution[10].

  • If necessary, gently warm the solution to no more than 40°C while stirring[10].

  • If solubility remains an issue, consider adjusting the pH of the solvent away from ~6.0[9][10].

  • Once dissolved, bring the solution to the final desired volume.

  • For sterile applications, filter the solution through a 0.22 µm filter[10].

What are the primary degradation pathways for this compound, and how can I avoid them?

The primary degradation concerns for this compound in a research setting are related to its handling in solid and solution forms.

  • Oxidation: In the presence of moisture and strong oxidizing agents, this compound can oxidize, which may result in the powder darkening[6]. To prevent this, always store this compound in a dry environment and avoid contact with strong oxidizers[6][12].

  • Hydrolysis (in solution): While the peptide bonds in proteins are susceptible to hydrolysis, this compound as a free amino acid is stable against hydrolysis. However, if it is part of a dipeptide or polypeptide chain, the peptide bond can be hydrolyzed, especially under strongly acidic or basic conditions[9].

  • Microbial Degradation: Like all amino acids, this compound solutions can be a substrate for microbial growth. For long-term storage of solutions, sterile filtering and storing at 2-8°C or frozen is recommended.

Below is a diagram illustrating the key factors to control to prevent this compound degradation.

L_Leucine_Handling_Workflow start Start: Procure High-Purity this compound storage 1. Proper Storage - 15-25°C - Dry, dark place - Tightly sealed container start->storage weighing 2. Weighing - Use a calibrated balance - Minimize exposure to ambient air storage->weighing dissolution 3. Dissolution - Use appropriate solvent and pH - Employ sonication or gentle warming if needed weighing->dissolution filtration 4. Sterilization (if required) - Filter through a 0.22 µm filter dissolution->filtration application 5. Experimental Application - Use freshly prepared solutions when possible filtration->application solution_storage 6. Short-term Solution Storage - 2-8°C, protected from light application->solution_storage end End: Data Collection application->end

References

Technical Support Center: Cell Culture Contamination Issues When Supplementing with L-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for preventing, identifying, and resolving cell culture contamination issues that may arise when supplementing your media with L-Leucine. Our goal is to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding this compound supplementation and its potential link to contamination.

Q1: Can the this compound powder itself be a source of contamination?

A1: Yes, the this compound powder, although typically supplied in a highly pure form, can be a potential source of microbial or chemical contaminants if not handled and stored properly.[1][2]

  • Microbial Contamination: Non-sterile handling can introduce bacteria, yeast, or fungi into the powder.[3][4] Some manufacturers provide cell-culture-tested this compound, which undergoes quality control for sterility.[5]

  • Endotoxins: this compound produced via bacterial fermentation (e.g., E. coli) may contain endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[1][2][6] These can significantly impact cell physiology even at low concentrations.[7] Look for products that are tested for endotoxin levels.[5]

  • Chemical Purity: Impurities from the manufacturing process or degradation of the amino acid can also affect cell health.[8] Always use high-purity, cell-culture-grade this compound.[9][10][11]

Q2: What is the correct way to prepare and sterilize an this compound stock solution to prevent contamination?

A2: Proper preparation and sterilization of your this compound stock solution are critical to preventing contamination.

Protocol 1: Preparation and Sterilization of this compound Stock Solution

  • Weighing: In a sterile biological safety cabinet, weigh out the desired amount of high-purity, cell-culture-grade this compound powder using sterile equipment.

  • Dissolution: Dissolve the powder in high-purity, sterile water or a suitable buffer (e.g., 1 M HCl for higher concentrations, followed by neutralization).[5][12] this compound has a solubility of approximately 24.3 mg/mL in water at room temperature.[5][12]

  • Sterilization: Filter-sterilize the solution through a 0.22 µm or smaller pore-size filter into a sterile container.[3][13] For potential mycoplasma contamination, a 0.1 µm filter is recommended.[4]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots to minimize the risk of contamination from repeated use.[8] Store at -20°C.

Q3: Can this compound supplementation encourage the growth of specific contaminants, like mycoplasma?

A3: While this compound itself doesn't specifically attract mycoplasma, these contaminants heavily rely on the host cell's metabolic resources, including amino acids.[14][15][16] Mycoplasma infection can significantly alter the amino acid metabolism of the host cells, depleting essential amino acids like arginine and potentially utilizing others for their own proliferation.[15][16][17] Therefore, a rich nutrient environment, while necessary for your cells, can also support the growth of an existing, undetected mycoplasma contamination.

Q4: How can I differentiate between cell stress due to this compound concentration and a potential contamination issue?

A4: This can be challenging as both can lead to changes in cell morphology and growth rates. High concentrations of this compound can be cytotoxic to some cell lines.[8][18]

ObservationPossible Cause: High this compound ConcentrationPossible Cause: Contamination
Media Appearance ClearTurbid, cloudy, or with a color change (if using phenol red).[4]
Microscopic Examination Cells may appear stressed, rounded, or detached. No visible microbes.Visible bacteria (small, motile dots or rods) or yeast (oval-shaped, budding). Fungi may appear as filamentous structures.[4]
Growth Rate Reduced proliferation.[19]Rapid decline in cell viability or, in some cases of mycoplasma, a gradual decrease in growth rate.[4]
pH of Media StableSudden and significant drop (acidic) for bacterial contamination or increase (alkaline) for some fungal contaminations.[1]

Q5: Can the degradation of this compound in my culture media lead to problems that mimic contamination?

A5: this compound is a stable amino acid in solution compared to others like L-glutamine.[20] However, improper storage of media (e.g., exposure to light and elevated temperatures) can lead to the formation of free radicals, which can be toxic to cells.[1][2] While this is a form of chemical contamination, it wouldn't typically present with the visual cues of microbial contamination. The breakdown of this compound into its metabolites, such as β-hydroxy-β-methyl butyrate (HMB), is a natural cellular process and is generally not associated with cytotoxicity.[21][22]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving contamination issues when supplementing with this compound.

Problem 1: Sudden turbidity and/or color change in the cell culture medium after adding this compound.

This is a classic sign of bacterial or yeast contamination.[4]

Workflow for Diagnosing and Resolving Microbial Contamination

Caption: Workflow for addressing microbial contamination.

Problem 2: Gradual decline in cell health, reduced proliferation, and altered morphology without visible microbes.

This could indicate mycoplasma contamination, endotoxin effects, or chemical contamination from the this compound supplement.

Experimental Protocol: Investigating "Invisible" Contamination

  • Mycoplasma Testing:

    • Immediately quarantine the affected cell line.

    • Use a PCR-based mycoplasma detection kit or a fluorescent stain (e.g., DAPI or Hoechst) to visualize mycoplasma DNA.[4] Mycoplasma will appear as small, punctate fluorescent signals in the cytoplasm.[4]

    • If positive, discard the cell line and thaw a new, uncontaminated vial.

  • Endotoxin Testing:

    • If you suspect endotoxin contamination from your this compound source, you can test your stock solution using a Limulus Amebocyte Lysate (LAL) assay.

    • Consider purchasing this compound that is certified as low-endotoxin.[5]

  • Cytotoxicity Assay:

    • To determine if the this compound concentration is too high, perform a dose-response experiment.

    • Protocol 2: MTT Cytotoxicity Assay

      • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

      • Prepare serial dilutions of your this compound stock solution in fresh culture medium.

      • Treat the cells with the different concentrations of this compound for a period relevant to your experiments (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (medium without supplemental this compound).

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals and measure the absorbance to determine cell viability.[8]

Problem 3: Inconsistent experimental results when using this compound.

Inconsistent results can stem from variability in the this compound solution, underlying undetected contamination, or procedural drift.[18]

This compound and mTORC1 Signaling Pathway: A Source of Variability

This compound is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[23] Contamination or inconsistencies in this compound supplementation can directly impact this pathway, leading to variable experimental outcomes.

mTORC1_Pathway cluster_contamination Potential Points of Interference Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when active Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Contaminants Endotoxins/Mycoplasma Contaminants->mTORC1 Disrupts Signaling

References

Technical Support Center: Interpreting Unexpected Phosphorylation Patterns in the mTOR Pathway Post-L-Leucine Stimulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanistic target of rapamycin (mTOR) signaling pathway. This guide is designed to help you troubleshoot and interpret unexpected phosphorylation patterns observed in your experiments following L-Leucine stimulation. We will delve into the intricate mechanisms of mTOR activation, potential experimental pitfalls, and the nuanced crosstalk between different signaling branches to provide you with the expertise to confidently analyze your data.

Introduction: The Central Role of this compound in mTORC1 Activation

The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[1][2] this compound, an essential branched-chain amino acid, is a potent activator of mTOR complex 1 (mTORC1).[3][4][5] Mechanistically, this compound promotes mTORC1 activity by binding to one of its upstream sensors, Sestrin2.[6][[“]][8] This binding disrupts the inhibitory interaction between Sestrin2 and the GATOR2 complex, leading to the activation of the Rag GTPases and subsequent translocation of mTORC1 to the lysosomal surface, where it is activated.[6][[“]][9]

Activated mTORC1 then phosphorylates its canonical downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and other anabolic processes.[3][10] While this pathway appears linear, researchers often encounter phosphorylation patterns that deviate from this expected model. This guide will address these common yet perplexing observations in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: After this compound stimulation, I see robust phosphorylation of S6K1 (e.g., at Thr389), but weak or no phosphorylation of 4E-BP1 (e.g., at Thr37/46). Why is there a discrepancy between these two major mTORC1 substrates?

This is a frequently observed phenomenon that can stem from several biological and technical factors.

Scientific Rationale:

  • Differential Phosphorylation Thresholds and Kinetics: S6K1 and 4E-BP1 are not phosphorylated by mTORC1 with identical efficiency or timing. S6K1 is often considered a more direct and sensitive readout of mTORC1 activity. The phosphorylation of 4E-BP1 is hierarchical and requires multiple phosphorylation events for full inactivation, potentially necessitating a stronger or more sustained mTORC1 signal.

  • Feedback Loops: Activated S6K1 can initiate negative feedback loops that dampen the insulin/IGF-1 signaling pathway, which can indirectly influence mTORC1 activity and its ability to phosphorylate all its substrates equally.[11][12]

  • Cellular Context and Other Kinases: While mTORC1 is the primary kinase for both, other kinases can influence their phosphorylation status. The specific cellular context, including the activation state of other pathways like MAPK, can create a signaling environment that favors the phosphorylation of one substrate over the other.[13]

Troubleshooting Workflow:

  • Confirm mTORC1 Activation:

    • Protocol: Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) post-L-Leucine stimulation.

    • Analysis: Probe for phosphorylation of mTOR itself at Ser2448, which is often used as an indicator of mTORC1 activation, although it's worth noting that assessing downstream substrate phosphorylation is a more accurate measure of mTOR activity.[14] Also, analyze the phosphorylation of the direct mTORC1 substrate, ULK1 (at Ser757), which is an inhibitory phosphorylation that uncouples ULK1 from AMPK.

  • Optimize Antibody and Western Blotting Conditions:

    • Protocol: Titrate your primary antibodies for both p-S6K1 and p-4E-BP1 to find the optimal concentration.[15][16] Ensure you are using high-quality, validated antibodies.

    • Consideration: 4E-BP1 is a small protein and can be challenging to resolve and transfer efficiently. Use appropriate gel percentages and transfer conditions.[16]

  • Use a Positive Control:

    • Protocol: Treat cells with a potent mTOR activator like insulin or a combination of insulin and this compound. This will help you determine if your system is capable of robustly phosphorylating 4E-BP1 under optimal conditions.

  • Consider a Different Phospho-Site for 4E-BP1:

    • Rationale: The Thr37/46 sites are priming phosphorylations.[17] Probing for other sites like Ser65 might provide a more complete picture of 4E-BP1 phosphorylation status.[17]

Data Summary Table:

Condition Expected p-S6K1 (Thr389) Expected p-4E-BP1 (Thr37/46) Possible Interpretation
This compound (Short-term)Strong IncreaseModest or No IncreaseDifferential kinetics; S6K1 is more sensitive.
This compound (Prolonged)Sustained IncreaseGradual Increase4E-BP1 phosphorylation may require sustained signaling.
InsulinStrong IncreaseStrong IncreaseConfirms system's capacity for 4E-BP1 phosphorylation.

Experimental Workflow Diagram:

Troubleshooting_Q1 cluster_experiment Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Interpretation Obs Strong p-S6K1 Weak p-4E-BP1 Step1 Time-Course Experiment Obs->Step1 Step2 Optimize Western Blot Obs->Step2 Step3 Positive Control (Insulin) Obs->Step3 Step4 Probe Alt. Phospho-Sites Obs->Step4 Analysis1 Confirm mTORC1 Activation (p-mTOR) Step1->Analysis1 Analysis2 Validate Antibody Performance Step2->Analysis2 Analysis3 Assess Max Phosphorylation Step3->Analysis3 Analysis4 Evaluate Hierarchical Phos. Step4->Analysis4

Caption: Troubleshooting workflow for discrepant S6K1 and 4E-BP1 phosphorylation.

Q2: I'm observing an unexpected increase in Akt phosphorylation at Ser473 after this compound stimulation. Isn't this compound supposed to primarily activate mTORC1, and isn't p-Akt (Ser473) a marker for mTORC2 activity?

This is an excellent and insightful question that points to the complex crosstalk between the two mTOR complexes. While this compound directly activates mTORC1, an increase in p-Akt (Ser473) can occur through several indirect mechanisms.

Scientific Rationale:

  • mTORC1-Mediated Feedback Inhibition: One of the most well-established mechanisms is the negative feedback loop from mTORC1/S6K1 to the insulin/IGF-1 signaling pathway.[11][12] In the basal state, this feedback is active. When you stimulate with this compound, you are primarily activating mTORC1. However, if the cells were previously in a state of low mTORC1 activity (e.g., amino acid starvation), the sudden activation of mTORC1 might not have had enough time to fully engage this negative feedback loop. In some contexts, particularly with prolonged stimulation, the hyperactivation of mTORC1 can lead to insulin resistance by phosphorylating IRS-1, which would then be expected to decrease p-Akt. The observed increase suggests a different, possibly more acute, mechanism.

  • Relief of Tonic Inhibition: It's possible that in your specific cell type or condition, there is a tonic inhibitory signal on mTORC2 that is relieved upon mTORC1 activation. The signaling networks are highly interconnected, and changes in one branch can have unforeseen consequences in another.[11][13]

  • Ribosome-Associated mTORC2 Activation: Some studies suggest that mTORC2 can be activated at the ribosome and that this is influenced by PI3K signaling.[18] As this compound stimulation drives protein synthesis, the increased ribosomal activity could potentially create a microenvironment that favors mTORC2 activation.

  • Cellular Stress: The process of changing media and stimulating cells can induce a mild stress response.[19][20] Some cellular stresses have been shown to activate mTORC2.[20]

Troubleshooting Workflow:

  • Use mTOR-Specific Inhibitors:

    • Protocol: Pre-treat cells with Rapamycin (mTORC1-specific allosteric inhibitor) or a catalytic mTOR kinase inhibitor like Torin1 (which inhibits both mTORC1 and mTORC2) before this compound stimulation.[21][22][23]

    • Expected Outcome:

      • Rapamycin + Leucine: If the p-Akt increase is mTORC1-dependent, Rapamycin should block it.

      • Torin1 + Leucine: Torin1 should abolish p-Akt (Ser473) as it directly inhibits mTORC2.[21][24]

  • Examine the PI3K/PDK1 Axis:

    • Protocol: Along with p-Akt (Ser473), probe for p-Akt at Thr308, which is phosphorylated by PDK1 and is indicative of PI3K pathway activation.[18]

    • Analysis:

      • If both sites are phosphorylated, it suggests an upstream activation of the PI3K pathway.

      • If only Ser473 is phosphorylated, it points more directly to mTORC2-specific activation.

  • Control for Cellular Stress:

    • Protocol: Be meticulous with your experimental technique. Ensure media changes are done gently and that cells are not subjected to drastic temperature or pH shifts. Include a "mock stimulation" control where cells undergo the same media changes but without the addition of this compound.

    • Analysis: Compare the p-Akt levels in the this compound stimulated group to the mock-stimulated group.

Signaling Pathway Diagram:

mTOR_Crosstalk Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds mTORC1 mTORC1 Sestrin2->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates Unknown Potential Crosstalk mTORC1->Unknown IRS1 IRS-1 S6K1->IRS1 inhibits PI3K PI3K IRS1->PI3K activates mTORC2 mTORC2 PI3K->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates pAkt_S473 p-Akt (S473) Akt->pAkt_S473 becomes Unknown->mTORC2

Caption: Potential crosstalk mechanisms between mTORC1 and mTORC2 activation.

Q3: My baseline phosphorylation of mTORC1 targets (p-S6K1, p-4E-BP1) is unexpectedly high, even in my amino acid-starved control group. What could be causing this?

High basal mTORC1 activity can confound your results and make it difficult to observe the effects of this compound stimulation. This issue often points to incomplete starvation or the influence of other signaling inputs.

Scientific Rationale:

  • Incomplete Amino Acid Starvation: Standard starvation protocols (e.g., 1-2 hours in amino acid-free media) may not be sufficient for all cell lines to fully inactivate mTORC1. Some cell lines have internal stores of amino acids that can sustain signaling for a period.

  • Growth Factors in Serum: If your starvation media contains dialyzed serum, it can still contain growth factors that activate the PI3K/Akt pathway, which in turn can maintain some level of mTORC1 activity.

  • Cell Density and Autocrine Signaling: High cell density can lead to the secretion of growth factors that act in an autocrine or paracrine manner to stimulate the PI3K/Akt/mTORC1 axis.

  • Oncogenic Mutations: If you are working with cancer cell lines, they often have mutations (e.g., PTEN loss, PI3K or Akt activation) that lead to constitutively high mTOR signaling, making it resistant to nutrient withdrawal.[25]

Troubleshooting Workflow:

  • Optimize Starvation Protocol:

    • Protocol: Increase the duration of amino acid starvation (e.g., try 4, 8, or even 16 hours). Ensure you are using a truly amino acid-free medium.

    • Analysis: Perform a time-course of starvation and probe for p-S6K1 to determine the optimal duration for your specific cell line.

  • Control for Growth Factors:

    • Protocol: For the starvation period, switch to a serum-free medium in addition to being amino acid-free. If serum is absolutely required for viability, ensure it is thoroughly dialyzed.

  • Check the PI3K/Akt Pathway:

    • Protocol: In your starved control lysates, probe for p-Akt (Ser473 and Thr308).

    • Analysis: If p-Akt levels are high, it indicates that growth factor signaling is likely contributing to the high basal mTORC1 activity. Consider using a PI3K inhibitor (like Wortmannin or LY294002) during the starvation phase to achieve a more complete shutdown of the pathway.

  • Plate Cells at a Lower Density:

    • Protocol: Seed cells at a lower confluence (e.g., 50-60%) to minimize potential autocrine/paracrine signaling effects.

Troubleshooting Logic Diagram:

High_Basal_mTORC1 Problem High Basal p-S6K1 in Starved Cells Cause1 Incomplete Starvation? Problem->Cause1 Cause2 Growth Factor Signaling? Problem->Cause2 Cause3 High Cell Density? Problem->Cause3 Cause4 Oncogenic Activation? Problem->Cause4 Solution1 Increase Starvation Time Cause1->Solution1 Solution2 Use Serum-Free Media / PI3K Inhibitor Cause2->Solution2 Solution3 Plate at Lower Confluence Cause3->Solution3 Solution4 Acknowledge in Interpretation Cause4->Solution4

Caption: Decision tree for troubleshooting high basal mTORC1 activity.

General Best Practices for Western Blotting in mTOR Pathway Analysis

To ensure the integrity of your results, always adhere to best practices for Western blotting.

  • Sample Preparation: Always use fresh lysates and include protease and phosphatase inhibitor cocktails in your lysis buffer to preserve the phosphorylation state of your proteins.[15][26]

  • Blocking: For phospho-specific antibodies, using 3-5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.[15]

  • Antibody Validation: Use antibodies that have been thoroughly validated for the application. Always start with the manufacturer's recommended dilution and then optimize.[15][26] Run a secondary-only control to check for non-specific binding.[15]

  • Loading Controls: Use a reliable loading control (e.g., β-Actin, GAPDH, or total protein stain) to ensure equal protein loading across all lanes.

  • Membrane Choice: For large proteins like mTOR (~289 kDa), PVDF membranes are generally recommended due to their higher binding capacity and physical strength.[15][16]

References

Validation & Comparative

A Comparative Guide to the Anabolic Effects of L-Leucine Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-Leucine as a Master Regulator of Anabolism

This compound, a branched-chain amino acid (BCAA), has emerged as a critical signaling molecule that governs cellular growth and protein synthesis.[1][2][3] Beyond its fundamental role as a substrate for protein synthesis, this compound directly activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central hub for integrating nutrient availability with anabolic processes.[1][2][3] Understanding the cell-type-specific responses to this compound is paramount for developing targeted therapies for a range of conditions, from muscle wasting disorders to metabolic diseases.

The Central Mechanism: this compound and the mTORC1 Signaling Pathway

The anabolic effects of this compound are predominantly mediated through the activation of the mTORC1 pathway.[1][2] In the presence of sufficient this compound, a cascade of intracellular events leads to the activation of mTORC1, which in turn phosphorylates key downstream effectors to promote protein synthesis. These include:

  • Ribosomal protein S6 kinase (p70S6K): Phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[1]

The following diagram illustrates the canonical this compound-mTORC1 signaling pathway.

Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits inhibition of Rag_GTPases Rag GTPases GATOR2->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

Caption: this compound activation of the mTORC1 signaling pathway.

Comparative Analysis of this compound's Anabolic Effects

The anabolic response to this compound varies significantly across different cell types, reflecting their distinct metabolic functions. This section compares the effects of this compound on skeletal muscle cells, adipocytes, and hepatocytes.

Skeletal Muscle Cells (e.g., C2C12 myotubes)

Skeletal muscle is a primary target for the anabolic actions of this compound, playing a crucial role in muscle protein synthesis and hypertrophy.[4][5]

  • Enhanced Protein Synthesis: this compound potently stimulates muscle protein synthesis by activating the mTORC1 pathway.[3][4] Studies in C2C12 myotubes have shown that this compound alone can increase the phosphorylation of mTOR, p70S6K, and 4E-BP1, leading to a significant increase in protein synthesis.[6]

  • Myotube Hypertrophy: Chronic exposure to this compound can lead to an increase in myotube size, a key indicator of muscle hypertrophy.[5]

  • Dose-Response: The anabolic effects of this compound in skeletal muscle are dose-dependent, with a plateau observed at higher concentrations.[7]

Table 1: this compound's Anabolic Effects on Skeletal Muscle Cells

ParameterExperimental ModelThis compound ConcentrationObservationReference
p70S6K PhosphorylationC2C12 myotubes5 mM~2.0-fold increase[8]
mTOR PhosphorylationC2C12 myotubes5 mM~1.5-fold increase[8]
Protein SynthesisC2C12 myotubes5 mMIncreased[4]
Myotube WidthC2C12 myotubes1-20 mMIncreased[5]
Adipocytes (e.g., 3T3-L1)

In adipose tissue, this compound's role is more complex, influencing not only protein synthesis but also lipid metabolism and adipokine secretion.

  • Regulation of Lipid Metabolism: this compound has been shown to modulate lipid metabolism in adipocytes by activating mTORC1, which can facilitate lipolysis and inhibit fatty acid synthesis.[1]

  • Adipokine Secretion: this compound can stimulate the secretion of adipokines such as leptin and adiponectin from adipocytes, which play roles in energy homeostasis.

  • Mitochondrial Biogenesis: this compound can promote mitochondrial biogenesis in adipocytes, enhancing cellular respiration and energy expenditure.[1]

Hepatocytes (e.g., HepG2, primary hepatocytes)

The liver is a central metabolic organ, and this compound influences hepatic protein synthesis and glucose metabolism.

  • Stimulation of Protein Synthesis: this compound can stimulate hepatic protein synthesis, although the sensitivity of mTOR signaling to this compound in the liver may be lower than in skeletal muscle.[7][9]

  • Regulation of Gluconeogenesis: this compound can facilitate insulin's suppression of glucose production and the expression of key gluconeogenic genes in hepatocytes.[10]

  • Dose-Dependent mTOR Activation: The phosphorylation of mTORC1 downstream targets in the liver increases in proportion to the amount of this compound administered.[7]

Table 2: Comparative Dose-Response of mTOR Signaling to this compound in Skeletal Muscle vs. Liver (Rat Model)

This compound Dose (g/kg body weight)p70S6K Phosphorylation (Skeletal Muscle)p70S6K Phosphorylation (Liver)
0.169IncreasedIncreased
0.338IncreasedIncreased
0.675PlateauIncreased
1.35PlateauIncreased
Data adapted from a study in rats, demonstrating differential sensitivity of mTOR signaling to this compound between skeletal muscle and liver.[7]

Experimental Protocols for Validation

To enable researchers to validate the anabolic effects of this compound in their own experimental systems, this section provides detailed, step-by-step methodologies for key assays.

Western Blotting for mTORC1 Signaling Pathway Activation

This protocol describes the detection of phosphorylated p70S6K and 4E-BP1 as markers of mTORC1 activation.

Experimental Workflow:

Cell_Culture 1. Cell Culture & Treatment (e.g., C2C12, 3T3-L1, HepG2) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-phospho-p70S6K) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Comparative Analysis of L-Leucine and its Metabolite KIC in the Activation of mTOR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of mTOR in Cellular Growth

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from a multitude of environmental cues, including growth factors, nutrients, cellular energy status, and stress, to orchestrate cellular responses.[1][2] mTOR operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]

mTORC1 is acutely sensitive to nutrient availability, particularly amino acids, and is the primary focus of this guide.[4] When activated, mTORC1 promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[3][5] It executes these functions by phosphorylating key downstream effectors, most notably the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The branched-chain amino acid (BCAA) L-Leucine is recognized as a particularly potent activator of mTORC1 signaling.[4] This guide provides a comparative analysis of this compound and its primary metabolite, α-ketoisocaproate (KIC), in their capacity to activate the mTOR signaling pathway, supported by experimental evidence and detailed protocols.

This compound: The Archetypal Amino Acid Activator of mTORC1

This compound is not merely a substrate for protein synthesis; it is a critical signaling molecule.[8] Its ability to directly stimulate mTORC1 is a cornerstone of nutrient-sensing in mammalian cells.

Mechanism of Action

The activation of mTORC1 by this compound is an intricate process primarily coordinated at the surface of the lysosome.[4][6] Unlike growth factors that signal through the PI3K-Akt pathway, amino acids utilize a distinct mechanism that converges on mTORC1.[9]

  • Sensing and Translocation: Intracellular Leucine is sensed by cellular machinery, leading to the activation of the Rag GTPases.[6]

  • Lysosomal Recruitment: Activated Rag GTPases recruit the entire mTORC1 complex to the lysosomal surface.[6][10]

  • Activation by Rheb: This translocation brings mTORC1 into proximity with its activator, the small GTPase Ras homolog enriched in brain (Rheb), which is also located on the lysosomal membrane.[3][6]

  • Downstream Signaling: Once activated by Rheb, mTORC1 phosphorylates its downstream targets, S6K1 and 4E-BP1, to initiate protein synthesis.[7]

More recent evidence suggests an alternative, complementary pathway where Leucine's metabolic breakdown product, acetyl-coenzyme A (AcCoA), can also positively regulate mTORC1 activity through the acetylation of the mTORC1 component, Raptor.[11]

cluster_0 Extracellular cluster_1 Cytosol cluster_2 Lysosome Surface cluster_3 Downstream Effects L-Leucine_ext This compound L-Leucine_int This compound L-Leucine_ext->L-Leucine_int Amino Acid Transporter Rag_GTPases Rag GTPases (Inactive) L-Leucine_int->Rag_GTPases Senses Rag_GTPases_act Rag GTPases (Active) Rag_GTPases->Rag_GTPases_act mTORC1_lyso mTORC1 (Recruited) Rag_GTPases_act->mTORC1_lyso Recruits mTORC1_cyto mTORC1 mTORC1_cyto->mTORC1_lyso Rheb Rheb-GTP mTORC1_act mTORC1 (Active) Rheb->mTORC1_act mTORC1_lyso->mTORC1_act Activates S6K1 S6K1 mTORC1_act->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1_act->4EBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: this compound activation of the mTORC1 signaling pathway.

KIC (α-ketoisocaproate): The Metabolite Perspective

KIC is the α-keto acid analog of Leucine, formed via a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[12] In skeletal muscle, a significant portion of Leucine (around 20%) is converted into KIC.[6] This metabolic relationship is central to understanding KIC's biological activity.

Mechanism of Action

The role of KIC in mTORC1 activation is more nuanced and appears to be largely indirect and tissue-dependent.

  • Conversion to Leucine: The predominant hypothesis is that KIC exerts its effects on mTORC1 primarily after being transaminated back into Leucine.[13] An increase in extracellular KIC leads to a subsequent rise in intracellular Leucine, which then acts as the direct signaling molecule as described above.[14]

  • Tissue-Specific Effects: Experimental data suggests a divergence in how tissues respond to KIC versus Leucine. One study in rats demonstrated that while oral gavage of Leucine increased the phosphorylation of S6K1 and S6 in skeletal muscle, liver, and heart, KIC administration only increased the phosphorylation of S6 in the liver.[15][16] This suggests that skeletal muscle is significantly more responsive to Leucine itself than to its keto acid.[15]

  • Direct Signaling Potential: While the conversion to Leucine is a key factor, some studies have explored whether KIC has direct signaling properties. However, evidence for a potent, direct effect on mTORC1 that is independent of its conversion to Leucine remains limited and is an area of ongoing investigation.

Head-to-Head Comparison: this compound vs. KIC

The choice between using this compound or KIC in experimental settings depends on the specific biological question being addressed. Their differential effects on mTORC1 signaling are a critical consideration.

FeatureThis compoundKIC (α-ketoisocaproate)
Primary Mechanism Direct signaling molecule that activates Rag GTPases, leading to mTORC1 recruitment to the lysosome.[6]Primarily acts as a precursor, being converted back to this compound, which then activates the pathway.[13]
Efficacy in Muscle Potent and direct activator of mTORC1 signaling and muscle protein synthesis.[7][9]Significantly less effective than Leucine at activating mTORC1 signaling in skeletal muscle.[15][16]
Tissue Specificity Activates mTORC1 signaling broadly in tissues like skeletal muscle, liver, and heart.[15][16]Effects appear more restricted, with more pronounced activation of mTORC1 signaling observed in the liver compared to muscle.[15][16]
Metabolic Fate Can be incorporated into protein or catabolized, with a portion being converted to KIC.[12]Can be reversibly transaminated back to Leucine or further catabolized.
Quantitative Data from In Vivo Studies

A study comparing the effects of oral gavage of Leucine and KIC in rats provides clear quantitative insights.[15]

Table 1: Phosphorylation of mTORC1 Pathway Components 30 Minutes Post-Gavage in Rat Gastrocnemius Muscle

Treatmentp-S6K1 (Thr389)p-S6 (Ser235/6)p-IRS-1 (Ser612)
Water (Control) BaselineBaselineBaseline
This compound Increased Increased Increased
KIC No Significant ChangeNo Significant ChangeNo Significant Change
(Data synthesized from findings reported in[15])

These results highlight that in skeletal muscle, Leucine, but not KIC, robustly activates the S6K1-IRS-1 signaling axis, which is a downstream indicator of mTORC1 activity.[15]

Experimental Protocol: Assessing mTORC1 Activation via Western Blotting

To empirically compare the effects of this compound and KIC, Western blotting for key phosphorylated proteins in the mTORC1 pathway is the gold-standard method. This protocol provides a self-validating system by analyzing total protein levels as loading controls and comparing phosphorylated (active) states to these totals.

Experimental Workflow Diagram

A 1. Cell Culture (e.g., C2C12 myotubes) B 2. Serum Starvation (To downregulate basal signaling) A->B C 3. Treatment (Control, this compound, KIC) B->C D 4. Cell Lysis (RIPA buffer with inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE (Separate proteins by size) E->F G 7. Protein Transfer (To PVDF membrane) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis of mTORC1 activation.

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Culture cells (e.g., C2C12 myotubes, L6 myotubes, or HEK293T cells) to desired confluency in standard growth medium. b. To establish a baseline, serum-starve the cells for 2-4 hours to reduce background signaling from growth factors. c. Treat cells with vehicle (control), this compound (e.g., 2-5 mM), or an equimolar concentration of KIC for a specified time (e.g., 30-60 minutes).

2. Cell Lysis and Protein Quantification: a. Place culture plates on ice and aspirate the medium. Wash cells once with ice-cold phosphate-buffered saline (PBS).[1] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each plate.[1] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] f. Carefully transfer the supernatant (total protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA assay.[1]

3. SDS-PAGE and Protein Transfer: a. Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[17] c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][17]

4. Immunoblotting and Detection: a. Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[1] b. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

  • Phospho-mTOR (Ser2448)
  • Total mTOR
  • Phospho-S6K1 (Thr389)
  • Total S6K1
  • Phospho-4E-BP1 (Thr37/46)
  • Total 4E-BP1
  • GAPDH or β-Actin (as a loading control) c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

5. Data Analysis: a. Quantify the band intensity using densitometry software. b. For each target, normalize the phosphorylated protein signal to the total protein signal. Further normalize this ratio to the loading control (e.g., GAPDH) to correct for any loading inaccuracies. c. Compare the normalized signal across different treatment groups (Control vs. This compound vs. KIC).

Conclusion and Future Directions

The experimental evidence strongly indicates that this compound is a direct and potent activator of mTORC1 signaling, particularly in skeletal muscle.[4][9] Its metabolite, KIC, can also stimulate the pathway, but its effects are generally less pronounced in muscle and are likely mediated primarily through its metabolic conversion back to this compound.[13][14][15] The observed tissue-specific differences, with KIC showing greater efficacy in the liver, underscore the importance of considering metabolic context in signaling studies.[15][16]

For researchers investigating nutrient sensing and protein synthesis, this compound remains the compound of choice for inducing robust and direct mTORC1 activation. KIC, however, serves as a valuable tool for studying the metabolic interplay between branched-chain amino and keto acids and their differential downstream effects. Future research should aim to further elucidate any direct, Leucine-independent signaling roles of KIC and how tissue-specific expression of BCAT enzymes dictates the cellular response to these related molecules.

References

A Senior Application Scientist's Guide to L-Leucine Quantification: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of L-Leucine Quantification

This compound, an essential branched-chain amino acid (BCAA), is a cornerstone of numerous physiological processes, including protein synthesis, muscle metabolism, and cellular signaling. Its accurate quantification is paramount in diverse fields, from pharmaceutical quality control, where it serves as a certified reference material, to clinical diagnostics for monitoring metabolic disorders and in nutritional science for formulation development.[1] The selection of an appropriate analytical technique is a critical decision, directly impacting the reliability, accuracy, and efficiency of research and development outcomes. This guide provides a comprehensive, in-depth comparison of the principal analytical methodologies for this compound quantification, offering field-proven insights to inform your experimental choices.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for this compound quantification is contingent on several factors, including the sample matrix, required sensitivity and specificity, throughput needs, and available instrumentation. Here, we dissect the most prominent techniques, evaluating their core principles, performance characteristics, and ideal applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for amino acid analysis due to its high resolution and versatility.[2]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this compound, reversed-phase (RP-HPLC) with a C18 column is common, where the nonpolar stationary phase retains the relatively nonpolar this compound, and a polar mobile phase is used for elution.[2] Detection is often achieved using UV-Vis spectroscopy, typically after derivatization to introduce a chromophore, or more advanced detectors like mass spectrometers.

Strengths:

  • Robustness and Reliability: HPLC methods are well-established and known for their reproducibility.

  • Versatility: Can be coupled with various detectors (UV, Fluorescence, Mass Spectrometry) to suit different sensitivity and specificity requirements.

  • Good Separation Efficiency: Capable of separating this compound from other amino acids and matrix components, especially with optimized gradient elution.[3][4]

Weaknesses:

  • Derivatization Often Required for UV Detection: this compound lacks a strong native chromophore, necessitating pre- or post-column derivatization for sensitive UV detection, which can add complexity and potential for error.[4][5][6]

  • Longer Runtimes: Gradient elution methods for separating multiple amino acids can have run times of 30-60 minutes.[7]

Workflow for HPLC-UV Analysis of this compound:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Supplement) Deproteinization Deproteinization (e.g., with Acid) Sample->Deproteinization Derivatization Derivatization (e.g., OPA) Deproteinization->Derivatization Injection Injection into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity and specificity.

Principle of Operation: This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) selects specific product ions for detection. This multiple reaction monitoring (MRM) provides a high degree of specificity.

Strengths:

  • High Sensitivity and Specificity: The ability to select both precursor and product ions significantly reduces matrix interference and allows for very low limits of quantification (LLOQ).[8][9]

  • No Derivatization Required: Mass spectrometry can directly detect underivatized this compound, simplifying sample preparation.[10]

  • High Throughput: Faster run times are often achievable compared to traditional HPLC methods.[9]

  • Isomer Separation: With appropriate chromatography, it can distinguish between isomers like this compound, L-isoleucine, and L-allo-isoleucine.[9][11]

Weaknesses:

  • Higher Cost and Complexity: The instrumentation is more expensive and requires more specialized expertise to operate and maintain.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy, requiring careful method development and often the use of stable isotope-labeled internal standards.

Workflow for LC-MS/MS Analysis of this compound:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Internal_Standard Add Internal Standard (e.g., this compound-d10) Protein_Precipitation->Internal_Standard LC_Separation HPLC Separation Internal_Standard->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration Ratio_Calculation->Concentration

Caption: Workflow for this compound quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Principle of Operation: For amino acid analysis, GC-MS requires derivatization to increase the volatility of the analytes.[12] The derivatized this compound is then vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, typically using electron impact (EI) ionization.

Strengths:

  • Excellent Chromatographic Resolution: GC capillary columns provide very high separation efficiency.

  • High Sensitivity and Specificity: Mass spectrometric detection provides excellent sensitivity and structural information.

  • Established Methods: GC-MS methods for amino acid analysis are well-documented.[13]

Weaknesses:

  • Mandatory Derivatization: The need for derivatization adds complexity and potential for incomplete reactions or side products.[12]

  • Thermal Lability: Some derivatives may be thermally unstable, leading to degradation in the injector port.

  • Less Suitable for Complex Biological Matrices: Compared to LC-MS, GC-MS can be more susceptible to matrix interference.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.

Principle of Operation: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio.

Strengths:

  • High Separation Efficiency: CE can provide a very high number of theoretical plates, leading to excellent resolution.

  • Minimal Sample Consumption: Only nanoliter volumes of sample are required.

  • Rapid Analysis: Separations can be very fast, often completed in minutes.[14]

Weaknesses:

  • Lower Sensitivity with UV Detection: Similar to HPLC, direct UV detection has limited sensitivity for underivatized amino acids.

  • Reproducibility Challenges: Migration times can be affected by minor changes in buffer composition, temperature, and capillary surface, potentially impacting reproducibility.

  • Lower Concentration Sensitivity: Compared to MS-based methods, CE with UV detection generally has a higher limit of detection.

When coupled with mass spectrometry (CE-MS), the sensitivity and specificity are significantly enhanced, making it a powerful tool for analyzing complex mixtures.[15]

Enzymatic Assays

Enzymatic assays offer a different approach, relying on the high specificity of enzymes for their substrates.

Principle of Operation: These assays typically involve a coupled enzyme reaction. For instance, this compound can be a substrate for an enzyme like Leucine Aminopeptidase, and the product of this reaction can then be measured, often through a colorimetric or fluorometric readout.[16][17][18]

Strengths:

  • High Specificity: Enzymes are highly specific for their substrates, reducing interference from other components in the sample.

  • Simplicity and High Throughput: Enzymatic assays are often performed in a microplate format, allowing for the rapid analysis of many samples simultaneously.

  • Cost-Effective: The instrumentation required (a spectrophotometer or plate reader) is generally less expensive than chromatographic systems.

Weaknesses:

  • Indirect Measurement: The assay measures the activity of an enzyme or a product of the reaction, not this compound directly.

  • Susceptibility to Inhibition/Activation: Components in the sample matrix can inhibit or activate the enzymes, leading to inaccurate results.

  • Limited Dynamic Range: The linear range of enzymatic assays can be narrower than that of chromatographic methods.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical techniques for this compound quantification.

Parameter HPLC-UV LC-MS/MS GC-MS CE-MS/MS Enzymatic Assay
Linearity Range 50 - 250 µg/mL[3]0.001 - 1 µg/mL[8]1 - 40 µg/mL[8]Analyte dependent2 - 10 nmole/well
Lower Limit of Quantification (LLOQ) ~ 1-5 µg/mL~ 0.001 µg/mL[8]~ 0.1 µg/mL[8]Analyte dependent~ 2 nmole/well
Precision (%RSD) < 2%[3]< 15%[8]< 15-20%[8]< 15%Assay dependent
Accuracy (% Recovery) 98-101%[3]85-115%[8]85-115%[8]Method dependentAssay dependent
Specificity Moderate to HighVery HighHighHighVery High
Throughput Low to ModerateHighModerateHighVery High

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is a self-validating system through the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, ensuring accurate quantification.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
  • Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.
  • Centrifuge at 12,000 rpm for 5 minutes.
  • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution (e.g., this compound-d10 in mobile phase A).
  • Inject 4 µL of the final solution into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to separate this compound from its isomers (e.g., 5% to 95% B over 8 minutes).[7]
  • Ionization: Positive Electrospray Ionization (ESI+).[10]
  • MRM Transitions:
  • This compound: Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.2.[10]
  • This compound-d10 (IS): Precursor ion (m/z) 142.1 -> Product ion (m/z) 96.2.

Protocol 2: this compound Quantification in Dietary Supplements by HPLC-UV (without derivatization)

This protocol relies on careful chromatographic optimization to separate underivatized amino acids. Its self-validating nature comes from the use of a well-characterized reference standard and validation according to ICH guidelines.[3]

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with phosphate buffer (pH 7.4).[3]
  • Sample Solution: Accurately weigh a portion of the powdered supplement, dissolve in phosphate buffer, sonicate, and filter to a known concentration within the linearity range.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][4]
  • Mobile Phase: Gradient elution starting with 100% phosphate buffer (10 mM, pH 7.4) for 10 minutes, then a linear gradient to 50% acetonitrile over 15 minutes.[3][4]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 225 nm.[3]
  • Column Temperature: Ambient.

Conclusion: Selecting the Optimal Technique

The choice of the most suitable analytical technique for this compound quantification is a multifactorial decision.

  • For high-throughput, sensitive, and specific quantification in complex biological matrices, LC-MS/MS is the undisputed method of choice.

  • For routine quality control of pharmaceutical preparations and dietary supplements where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution.

  • GC-MS remains a viable option, particularly when expertise and instrumentation are already in place, but the derivatization step can be a drawback.

  • Capillary Electrophoresis , especially when coupled with MS, provides rapid analysis with minimal sample consumption and is particularly useful for chiral separations.

  • Enzymatic assays are ideal for rapid screening of a large number of samples where high precision and accuracy are not the primary requirements.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable data in their pursuit of scientific advancement.

References

L-Leucine's Distinctive Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular Biology and Drug Development

In the intricate world of cellular regulation, amino acids are far more than simple building blocks for proteins. They are critical signaling molecules that inform the cell of its nutritional status, thereby orchestrating a vast array of metabolic and growth-related processes. Among the twenty proteinogenic amino acids, the branched-chain amino acid (BCAA) L-Leucine holds a preeminent position as a potent modulator of gene expression. This guide provides an in-depth comparison of this compound's effects on gene expression relative to other amino acids, supported by experimental data and methodologies, to elucidate its unique role in cellular signaling.

The Central Role of this compound in Nutrient Sensing and mTORC1 Activation

This compound's profound influence on gene expression is primarily mediated through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. This serine/threonine kinase complex is a master regulator of cell growth, proliferation, and metabolism. While other amino acids can also activate mTORC1, this compound is arguably the most potent and direct activator.

The sensing of this compound is a sophisticated process involving the Sestrin2 protein. In the absence of this compound, Sestrin2 binds to and inhibits GATOR2, which in turn allows GATOR1 to inhibit the Rag GTPases, keeping mTORC1 inactive. The binding of this compound to Sestrin2 disrupts this interaction, leading to the activation of Rag GTPases and the recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb. This intricate mechanism underscores the specialized role of this compound in nutrient sensing.

mTORC1_Pathway cluster_sensing Leucine Sensing cluster_activation mTORC1 Activation cluster_downstream Downstream Effects Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag_GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome Lysosome Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy_Inhibition Autophagy_Inhibition mTORC1->Autophagy_Inhibition Inhibits Rheb Rheb Rheb->mTORC1 Activates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Promotes

Caption: this compound activates the mTORC1 signaling pathway.

Comparative Transcriptomic Analysis: this compound vs. Other Amino Acids

While several amino acids can influence gene expression, this compound often elicits a more robust and distinct transcriptomic signature. This is largely due to its potent activation of mTORC1 and subsequent downstream effectors.

A study comparing the effects of this compound, L-Arginine, and L-Glutamine on porcine intestinal epithelial cells revealed that this compound uniquely upregulates genes involved in cell cycle progression and DNA replication. This suggests a specialized role for this compound in promoting cell proliferation in the intestinal epithelium.

Furthermore, research in skeletal muscle has shown that this compound supplementation can significantly increase the expression of genes involved in muscle protein synthesis, such as those encoding ribosomal proteins and translation initiation factors, to a greater extent than other BCAAs like isoleucine and valine.

Gene Category This compound L-Arginine L-Glutamine Reference
Protein Synthesis↑↑↑↑↑
Cell Cycle Progression↑↑
Amino Acid Transport↑↑↑↑
Autophagy↓↓↓

Table 1: Comparative effects of this compound, L-Arginine, and L-Glutamine on key gene categories. The number of arrows indicates the relative magnitude of the effect (up-regulation ↑ or down-regulation ↓).

Beyond mTORC1: Other Mechanisms of this compound Action

While the mTORC1 pathway is central, this compound can also influence gene expression through other mechanisms. For instance, it can be metabolized to α-ketoisocaproate (KIC), which can act as an allosteric activator of certain enzymes and may have its own signaling properties. Additionally, this compound can influence the expression of genes involved in its own transport and metabolism, creating a feedback loop that fine-tunes its intracellular concentration and signaling output.

Experimental Protocols for Assessing Amino Acid-Mediated Gene Expression

To rigorously investigate the effects of this compound and other amino acids on gene expression, a well-controlled experimental workflow is essential. The following protocol outlines a typical approach using cell culture and RNA sequencing.

4.1. Cell Culture and Amino Acid Starvation/Stimulation

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., C2C12 myoblasts for muscle studies, IPEC-J2 for intestinal epithelium).

  • Standard Culture: Culture cells in a complete medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Amino Acid Starvation: To establish a baseline, cells are typically starved of all amino acids for a defined period (e.g., 2-4 hours) by incubating them in an amino acid-free medium.

  • Amino Acid Stimulation: Following starvation, cells are stimulated with a medium containing a specific amino acid (e.g., this compound, L-Arginine, or L-Glutamine) at a physiological or supra-physiological concentration for a set time course (e.g., 1, 3, 6, 12, 24 hours). A control group with no amino acid stimulation should be included.

4.2. RNA Extraction and Sequencing

  • Cell Lysis and RNA Isolation: At each time point, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate FASTQ files.

4.3. Bioinformatic Analysis

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to each amino acid treatment compared to the control using packages like DESeq2 or edgeR in R.

  • Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify the biological pathways and processes that are enriched in the differentially expressed gene lists.

RNASeq_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Cell_Culture Cell_Culture AA_Starvation AA_Starvation Cell_Culture->AA_Starvation AA_Stimulation AA_Stimulation AA_Starvation->AA_Stimulation RNA_Extraction RNA_Extraction AA_Stimulation->RNA_Extraction Library_Prep Library_Prep RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC_Alignment QC_Alignment Sequencing->QC_Alignment Quantification Quantification QC_Alignment->Quantification Diff_Expression Diff_Expression Quantification->Diff_Expression Pathway_Analysis Pathway_Analysis Diff_Expression->Pathway_Analysis

A Comparative Guide to L-Leucine and Its Metabolites in Insulin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine, an essential branched-chain amino acid (BCAA), is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. However, the roles of this compound and its primary metabolites—α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB)—in the intricate network of insulin signaling are complex and often divergent. This guide provides a comparative analysis of their effects on key nodes of the insulin signaling pathway, supported by experimental data and detailed protocols to empower researchers in metabolic disease and drug development. We dissect the mechanistic nuances, from mTORC1 activation to the modulation of glucose transport, to provide a clear, evidence-based framework for investigation.

Introduction: The Dichotomous Role of this compound in Metabolism

This compound is indispensable for protein synthesis, but its elevated circulating levels, along with other BCAAs, are often correlated with insulin resistance and type 2 diabetes.[1] This paradox stems from its dual role: while promoting anabolic processes, this compound can also trigger negative feedback loops that attenuate insulin signaling. The primary pathway for this is the activation of mTORC1, which subsequently leads to the phosphorylation and activation of S6 Kinase 1 (S6K1).[2] Activated S6K1 can then phosphorylate Insulin Receptor Substrate 1 (IRS-1) on inhibitory serine residues, which impairs its ability to bind and activate phosphatidylinositol 3-kinase (PI3K), a critical step in the canonical insulin signaling cascade.[3]

The metabolic fate of this compound adds further layers of complexity. In skeletal muscle, this compound is reversibly transaminated by the branched-chain aminotransferase 2 (BCAT2) enzyme to form α-ketoisocaproate (KIC).[4] A smaller fraction of KIC is then converted to β-hydroxy-β-methylbutyrate (HMB).[4] Another metabolite in this pathway is isovaleric acid, a short-chain fatty acid increasingly recognized for its potential signaling roles.[5] This guide will compare the experimental effects of this compound, KIC, and HMB on insulin signaling to elucidate their distinct and overlapping functions.

Mechanistic Comparison: Leucine vs. KIC vs. HMB

The effects of this compound and its metabolites are not interchangeable. Their distinct chemical structures lead to different interactions with cellular machinery, resulting in varied downstream effects on insulin sensitivity and glucose metabolism.

This compound: The Primary mTORC1 Activator

This compound directly activates mTORC1 by binding to its intracellular sensor, leucyl-tRNA synthetase (LARS1) or Sestrin2, which ultimately promotes the localization of mTORC1 to the lysosomal surface for activation by the small GTPase Rheb.[6][7] This potent stimulation of mTORC1/S6K1 is the primary mechanism behind both its anabolic effects and its potential to induce insulin resistance.[1][2] However, some studies also report that this compound can facilitate insulin-stimulated glucose uptake and signaling, suggesting its net effect may be context-dependent.[3][8]

α-Ketoisocaproate (KIC): A Leucine-Dependent Modulator

KIC is the most direct and abundant metabolite of this compound. While it can stimulate mTORC1 signaling, compelling evidence suggests that its effects on insulin-stimulated glucose transport are largely dependent on its intracellular conversion back to this compound by BCAT2.[9][10] Studies in L6 myotubes have shown that KIC suppresses insulin-stimulated glucose transport in an mTORC1-dependent manner, an effect that is abolished when BCAT2 is depleted.[9][11] This indicates that KIC itself may not be the primary effector; rather, it serves as a pool for intracellular this compound generation, thereby activating the same S6K1-mediated inhibitory feedback loop. In vivo studies in rats show that while this compound activates the S6K1-IRS-1 axis in skeletal muscle, liver, and heart, KIC only does so in the liver, highlighting tissue-specific differences in metabolism and signaling.[12]

β-Hydroxy-β-methylbutyrate (HMB): A Distinct Signaling Profile

HMB constitutes a small fraction (~5%) of this compound metabolism.[7] Unlike KIC, its effects on protein turnover and insulin signaling appear to be mechanistically distinct from this compound. HMB has been shown to stimulate muscle protein synthesis and, critically, reduce muscle protein breakdown.[13] Some studies suggest HMB activates mTORC1, but its signaling can also be mediated through the PI3K/Akt pathway, upstream of mTOR.[4][14] For example, HMB has been shown to increase the phosphorylation of Akt, a key kinase in the insulin pathway that promotes glucose uptake.[14] In a direct comparison, this compound ingestion increased Akt phosphorylation (~36%), whereas HMB had no effect, yet both stimulated protein synthesis, indicating divergent mechanisms.[15][16] Furthermore, HMB's ability to attenuate protein breakdown appears to be insulin-independent.[13] In models of insulin resistance, HMB has shown potential to improve insulin tolerance and reduce hepatic steatosis, suggesting a therapeutic profile that differs significantly from this compound and KIC.[17]

Signaling Pathway Overview

The following diagram illustrates the key points of convergence and divergence for this compound, KIC, and HMB in their interaction with the insulin signaling pathway.

InsulinSignaling cluster_insulin Canonical Insulin Pathway cluster_mTOR mTORC1 Feedback Loop Leucine This compound KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination mTORC1 mTORC1 Leucine->mTORC1 Potently Activates KIC->mTORC1 Activates (via Leucine) HMB HMB Akt Akt HMB->Akt May Activate HMB->mTORC1 May Activate Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Activates PI3K PI3K IRS1->PI3K Activates PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake S6K1 S6K1 mTORC1->S6K1 Activates S6K1->IRS1 Inhibits (Ser Phosph.) BCAT2 BCAT2

Caption: Interactions of this compound, KIC, and HMB with the insulin signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative findings from comparative studies. Note that experimental conditions (e.g., cell type, concentrations, in vivo vs. in vitro) vary between studies.

Compound Parameter Measured Model System Result Reference
This compound Muscle Protein Synthesis (MPS)Human (in vivo)+110% increase from basal[13][15]
HMB Muscle Protein Synthesis (MPS)Human (in vivo)+70% increase from basal[13][15]
This compound Muscle Protein Breakdown (MPB)Human (in vivo)No significant effect measured[13]
HMB Muscle Protein Breakdown (MPB)Human (in vivo)-57% decrease from basal[13]
This compound Akt Phosphorylation (Ser473)Human (in vivo)~+36% increase at 30 min[15][16]
HMB Akt Phosphorylation (Ser473)Human (in vivo)No significant change[15][16]
This compound p70S6K1 PhosphorylationHuman (in vivo)Sustained increase (≤90 min)[13][15]
HMB p70S6K1 PhosphorylationHuman (in vivo)Transient increase (≤30 min)[13][15]
This compound Insulin-Stimulated Glucose TransportL6 Myotubes-41% decrease (at 150 µM)[11]
KIC Insulin-Stimulated Glucose TransportL6 Myotubes-34% decrease (at 200 µM)[9][11]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount. Here, we provide step-by-step protocols for core assays used to evaluate the effects of these compounds on insulin signaling.

Protocol: Western Blot for Akt and S6K Phosphorylation

This protocol is a self-validating system for assessing the activation state of key kinases. The ratio of phosphorylated protein to total protein is the critical readout, controlling for any variations in protein loading.

WesternBlotWorkflow A 1. Cell Treatment (e.g., L6 Myotubes) - Serum Starve - Treat with Leucine/KIC/HMB - Stimulate with Insulin B 2. Cell Lysis - Ice-cold RIPA buffer - Add Protease & Phosphatase Inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Load equal protein (e.g., 30µg) - Separate by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block (5% BSA in TBST) - Primary Ab (e.g., p-Akt Ser473) O/N at 4°C - Secondary Ab (HRP-conjugated) E->F G 7. Detection & Analysis - ECL Substrate - Image Chemiluminescence - Densitometry - Normalize Phospho to Total Protein F->G

Caption: Standardized workflow for Western blot analysis of signaling proteins.

Methodology:

  • Cell Culture and Treatment:

    • Culture L6 myotubes or a relevant cell line to confluence.

    • Induce differentiation into myotubes.

    • Serum starve cells (e.g., in DMEM with 0.1% BSA) for 4-12 hours to reduce basal signaling.[4]

    • Pre-treat cells with this compound, KIC, HMB, or vehicle control for a specified time (e.g., 30-60 minutes).

    • Stimulate cells with insulin (e.g., 100 nM) for a short period (e.g., 15-20 minutes) to induce phosphorylation.[17]

  • Protein Extraction:

    • Place culture plates on ice and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. This is critical to preserve phosphorylation states.[18]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[19]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.[18]

  • SDS-PAGE and Membrane Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by molecular weight.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting and Detection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Causality: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins (casein) that can cause high background.[18]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473 or anti-p-S6K1 Thr389) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[19]

  • Stripping and Re-probing (Self-Validation):

    • To normalize the data, the membrane must be stripped of the phospho-antibody and re-probed with an antibody for the total protein (e.g., anti-total Akt).

    • This ensures that any observed change in the phospho-signal is due to a change in phosphorylation, not a change in the total amount of the protein.

Protocol: 2-NBDG Glucose Uptake Assay

This assay provides a functional readout of insulin signaling by measuring the uptake of a fluorescent glucose analog, 2-NBDG.

Methodology:

  • Cell Culture:

    • Seed L6 myoblasts or C2C12 cells in a 96-well, black, clear-bottom plate and differentiate into myotubes.[20]

  • Starvation:

    • Wash myotubes with PBS.

    • Incubate cells in a glucose-free Krebs-Ringer Phosphate (KRP) buffer or DMEM supplemented with 0.2% BSA for 1-2 hours at 37°C. Causality: This step depletes intracellular glucose and minimizes basal glucose transport, increasing the signal-to-noise ratio for insulin-stimulated uptake.[4]

  • Treatment and Stimulation:

    • Treat cells with this compound, KIC, HMB, or vehicle in fresh glucose-free buffer for 30-60 minutes.

    • Add insulin (e.g., 100-200 nM) or vehicle to the appropriate wells and incubate for 30 minutes at 37°C.[4]

  • 2-NBDG Incubation:

    • Add 2-NBDG to a final concentration of 100-200 µg/mL to all wells.[20]

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Termination and Measurement:

    • Terminate the uptake by placing the plate on ice and washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.[20]

In Vivo Gold Standard: The Hyperinsulinemic-Euglycemic Clamp

For drug development professionals, in vivo validation is essential. The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing whole-body insulin sensitivity in conscious rodents.[6]

Principle: A high level of insulin is infused at a constant rate, which would normally cause severe hypoglycemia. To prevent this, glucose is infused at a variable rate to maintain a normal blood glucose level (euglycemia). The amount of glucose required to maintain euglycemia is the Glucose Infusion Rate (GIR). A higher GIR indicates greater insulin sensitivity, as the body's tissues (primarily muscle and fat) are efficiently taking up glucose from the blood in response to the infused insulin.[10][12]

Procedure Overview:

  • Surgical Preparation: Rats or mice are surgically fitted with indwelling catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover for 4-5 days.

  • Experimental Setup: The conscious, unrestrained animal is connected to infusion pumps containing insulin and a variable glucose solution.

  • Basal Period: A baseline period is established to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of insulin is started.

  • Blood Sampling & Glucose Infusion: Arterial blood is sampled every 5-10 minutes to measure blood glucose. The GIR is adjusted based on these readings to clamp blood glucose at the target euglycemic level.

  • Steady State: The clamp continues until a steady state is reached, defined as stable blood glucose and a stable GIR for at least 30 minutes.[6] The GIR during this period is the primary outcome measure.

Conclusion and Future Directions

The evidence synthesized in this guide demonstrates that this compound and its metabolites, KIC and HMB, are not metabolically synonymous.

  • This compound is a powerful, direct activator of mTORC1, which can lead to S6K1-mediated negative feedback on IRS-1, potentially contributing to insulin resistance.

  • α-Ketoisocaproate (KIC) largely mirrors the effects of this compound on insulin-stimulated glucose uptake, with its action being highly dependent on its conversion back to this compound. Therefore, targeting KIC may offer little advantage over modulating this compound itself.

  • β-Hydroxy-β-methylbutyrate (HMB) displays a more nuanced profile. It stimulates protein synthesis, potentially through distinct or additional mechanisms to this compound (e.g., via Akt), and uniquely demonstrates an insulin-independent, anti-catabolic effect by reducing protein breakdown. Its potential to improve insulin sensitivity in some models makes it a more promising candidate for therapeutic development in conditions of muscle wasting and insulin resistance.

For researchers and drug developers, these distinctions are critical. Assays should be designed to not only measure downstream effects like glucose uptake but also to probe specific nodes in the signaling cascade (p-Akt vs. p-S6K1) to differentiate the mechanisms of action. The choice of in vitro versus in vivo models will also be critical, as tissue-specific metabolism of these compounds, particularly KIC, can lead to divergent outcomes. Future research should focus on head-to-head comparisons of all three compounds in robust, gold-standard in vivo models of insulin resistance to fully delineate their therapeutic potential.

References

Assessing the synergistic effects of L-Leucine with other nutrients on protein synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Ghent, Belgium – January 2, 2026 – In the intricate world of cellular biology and metabolic regulation, the amino acid L-Leucine stands out as a primary driver of muscle protein synthesis. However, its anabolic potential is not fully realized in isolation. This guide, intended for researchers, scientists, and drug development professionals, delves into the synergistic effects of this compound when combined with other key nutrients, providing a comprehensive overview of the underlying mechanisms, comparative efficacy, and the experimental methodologies required for their assessment.

This compound: The Anabolic Trigger

This compound, one of the three branched-chain amino acids (BCAAs), is more than just a building block for proteins.[1] It acts as a potent signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[1][2][3] Activation of mTORC1 is a critical step in initiating the translation of messenger RNA (mRNA) into protein, thereby driving muscle protein synthesis.[4][5] While essential for this process, the efficacy of this compound can be significantly enhanced when co-administered with other nutrients that modulate parallel or complementary pathways.

Key Synergistic Partners of this compound

Insulin: The Permissive Anabolic Hormone

Insulin, traditionally known for its role in glucose homeostasis, is also a powerful anabolic hormone that works in concert with this compound to stimulate muscle protein synthesis. While this compound directly activates the mTORC1 pathway, insulin acts through a separate but converging pathway involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[4][6] This dual activation leads to a more robust and sustained stimulation of protein synthesis than either agent can achieve alone.[7]

However, it's important to note that while insulin enhances the anabolic environment, adequate levels of amino acids, particularly this compound, must be present for this stimulation to occur.[8][9] Some studies suggest that the effects of insulin and amino acids on protein synthesis are not strictly additive, indicating a complex interplay between these two anabolic signals.[8]

Other Branched-Chain Amino Acids (BCAAs): A Contentious Synergy

The role of the other BCAAs, isoleucine and valine, in synergizing with this compound is a subject of ongoing research and debate. While all three BCAAs are essential for protein synthesis, some evidence suggests that isoleucine and valine may compete with this compound for transport into muscle cells, potentially limiting its effectiveness when consumed together in high doses.[10]

Conversely, other research indicates that the presence of other essential amino acids is crucial for this compound to exert its full anabolic effect.[11] One study found that adding 5 grams of BCAAs to a beverage containing 6.25 grams of whey protein increased muscle protein synthesis to a level comparable to that of 25 grams of whey protein, suggesting a synergistic or permissive role for the other BCAAs.[12]

β-Hydroxy-β-Methylbutyrate (HMB): A Dual-Action Metabolite

HMB is a metabolite of this compound that has demonstrated both anabolic and anti-catabolic properties.[13] While this compound primarily stimulates muscle protein synthesis, HMB's main contribution lies in its ability to reduce muscle protein breakdown.[14][15] This dual-action approach of stimulating synthesis and inhibiting degradation creates a highly favorable environment for net protein accretion.[14]

Studies have shown that HMB can stimulate muscle protein synthesis to a similar extent as this compound.[15] Interestingly, the signaling mechanisms may differ, with this compound's activation of mTORC1 involving the Sestrin2-GATOR2 complex, while HMB's activation appears to be independent of this specific leucine-sensing pathway.[16]

Vitamin D: The Anabolic Sensitizer

Vitamin D, a secosteroid hormone crucial for bone health, also plays a significant role in muscle function and protein metabolism. It enhances the muscle-building effects of this compound and insulin by increasing the sensitivity of muscle cells to these anabolic stimuli.[[“]] This is achieved, in part, through the activation of the Akt/mTOR pathway.[[“]][18]

The combination of Vitamin D and this compound-enriched protein has been shown to increase post-meal muscle protein synthesis and muscle mass, particularly in older adults.[[“]][[“]] This synergistic effect is mediated through both genomic and non-genomic actions of Vitamin D, involving the vitamin D receptor (VDR).[[“]]

Comparative Efficacy of this compound and its Synergistic Partners

Nutrient Combination Primary Mechanism of Synergy Observed Effects on Muscle Protein Synthesis (MPS) Supporting Evidence
This compound + Insulin Converging activation of the mTOR pathway via distinct signaling cascades (this compound: direct mTORC1 activation; Insulin: PI3K/Akt pathway).[4][6]Potentiation of MPS beyond the effects of either nutrient alone.[7] Insulin's effect is permissive, requiring adequate amino acid availability.[8][9]In vitro and in vivo studies demonstrating enhanced phosphorylation of mTOR and its downstream targets.[7]
This compound + Other BCAAs Provision of essential building blocks for protein synthesis. Potential for competitive inhibition of this compound transport.[10][12]Conflicting results. Some studies suggest a synergistic effect, while others indicate competition that may limit this compound's efficacy.[10][12]Human studies with varying BCAA ratios and protein co-ingestion show different outcomes.[10][12]
This compound + HMB This compound stimulates MPS, while HMB primarily inhibits muscle protein breakdown (MPB).[14][15]Creates a highly anabolic environment by increasing the MPS to MPB ratio. HMB also independently stimulates MPS.[14][15]Human trials show increased lean body mass and strength with co-supplementation.[14]
This compound + Vitamin D Vitamin D sensitizes muscle cells to the anabolic effects of this compound and insulin, enhancing Akt/mTOR signaling.[[“]][18]Synergistic increase in MPS, particularly in older adults and those with low Vitamin D status.[[“]][[“]]Cell culture and human intervention studies demonstrate enhanced anabolic signaling and muscle mass accretion.[[“]][20]

Experimental Protocols for Assessing Synergistic Effects

Measuring Muscle Protein Synthesis: The Stable Isotope Tracer Technique

The gold-standard method for quantifying muscle protein synthesis in vivo is the use of stable isotope tracers.[21][22] This technique involves the infusion or injection of a labeled amino acid, such as L-[ring-¹³C₆]phenylalanine or L-[1,2-¹³C₂]leucine, and subsequent measurement of its incorporation into muscle protein over time.[21][22]

Workflow for Stable Isotope Tracer Studies:

cluster_0 Pre-Infusion cluster_1 Tracer Infusion cluster_2 Post-Infusion a Subject Recruitment & Screening b Baseline Muscle Biopsy & Blood Sample a->b c Primed, Constant Infusion of Stable Isotope Tracer d Administration of Test Nutrients (e.g., this compound + Synergist) c->d e Serial Muscle Biopsies & Blood Samples f Sample Processing (Protein Hydrolysis, Amino Acid Derivatization) e->f g Mass Spectrometry Analysis (GC-MS or LC-MS/MS) f->g h Calculation of Fractional Synthetic Rate (FSR) g->h

Caption: Workflow for Stable Isotope Tracer Studies.

Detailed Protocol:

  • Subject Preparation: After obtaining informed consent, subjects are typically studied in a post-absorptive state. Catheters are inserted for tracer infusion and blood sampling.

  • Baseline Sampling: A baseline muscle biopsy is obtained from a muscle such as the vastus lateralis, along with a baseline blood sample.

  • Tracer Administration: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid is initiated.[23]

  • Nutrient Intervention: The test nutrients (e.g., this compound alone, this compound plus a synergistic nutrient, or placebo) are administered orally or intravenously.

  • Serial Sampling: Timed muscle biopsies and blood samples are collected throughout the infusion period.[22]

  • Sample Analysis: Muscle tissue is processed to isolate protein-bound amino acids and intracellular free amino acids. Blood samples are analyzed for plasma amino acid enrichment. The isotopic enrichment of the tracer in the muscle protein and the precursor pool (plasma or intracellular free amino acids) is determined using mass spectrometry.[22]

  • Calculation of Fractional Synthetic Rate (FSR): The FSR, representing the percentage of muscle protein renewed over a specific time, is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100, where E_p is the enrichment of the tracer in the protein at two time points, E_precursor is the average enrichment of the precursor pool, and t is the time between biopsies.

An Alternative Method: Surface Sensing of Translation (SUnSET)

The SUnSET technique is a non-isotopic method that provides a relative measure of protein synthesis rates.[24][25] It utilizes the antibiotic puromycin, an analog of aminoacyl-tRNA, which incorporates into elongating polypeptide chains, leading to premature chain termination.[26] The amount of puromycin-labeled peptides can then be detected and quantified by Western blotting using an anti-puromycin antibody.[24][26] SUnSET is a valuable tool for in vitro studies and can also be applied in vivo.[24][25][27]

Assessing Signaling Pathways: Western Blotting

To elucidate the molecular mechanisms underlying the synergistic effects, Western blotting is employed to measure the phosphorylation status of key proteins in the mTOR signaling pathway.[28][29]

Key Proteins for Analysis:

  • mTOR: Phosphorylation at Ser2448 is often used as a marker of mTORC1 activation.[7]

  • p70S6 Kinase (p70S6K): A downstream target of mTORC1, its phosphorylation at Thr389 is a reliable indicator of mTORC1 activity.[7]

  • 4E-Binding Protein 1 (4E-BP1): Another downstream target of mTORC1. Hyperphosphorylation of 4E-BP1 releases it from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of translation.

Workflow for Western Blotting Analysis:

a Cell/Tissue Lysis & Protein Extraction b Protein Quantification (e.g., BCA Assay) a->b c SDS-PAGE Gel Electrophoresis b->c d Protein Transfer to Membrane (PVDF or Nitrocellulose) c->d e Blocking with Non-specific Protein (e.g., BSA or Milk) d->e f Incubation with Primary Antibody (e.g., anti-phospho-mTOR) e->f g Incubation with HRP-conjugated Secondary Antibody f->g h Chemiluminescent Detection g->h i Image Acquisition & Densitometry Analysis h->i

Caption: Western Blotting Workflow.

Detailed Protocol:

  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[28]

  • Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading.[28]

  • Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[28][29]

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.[28]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-mTOR), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[28][29][30]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]

  • Analysis: The intensity of the bands is quantified using densitometry software, and the phosphorylation levels are typically normalized to the total amount of the respective protein.

The mTOR Signaling Pathway: A Visual Representation

The mTOR pathway is the central hub where the signals from this compound and its synergistic partners converge to regulate protein synthesis.

Simplified mTOR Signaling Pathway:

cluster_0 Anabolic Stimuli cluster_1 Signaling Intermediates cluster_2 Downstream Effectors cluster_3 Cellular Response Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Directly Activates Insulin Insulin PI3K PI3K Insulin->PI3K VitaminD Vitamin D Akt Akt VitaminD->Akt Sensitizes PI3K->Akt Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Caption: Simplified mTOR Signaling Pathway.

Conclusion and Future Directions

The evidence strongly supports the concept that the anabolic effects of this compound on muscle protein synthesis are significantly enhanced by the co-ingestion of other nutrients such as insulin, HMB, and Vitamin D. The synergy arises from the concerted activation of the mTOR pathway and the modulation of other key processes like protein breakdown. For researchers and drug development professionals, understanding these synergistic relationships is paramount for designing effective nutritional interventions and therapeutic strategies to combat muscle wasting conditions and promote healthy aging.

Future research should focus on elucidating the optimal ratios and dosages of these synergistic nutrient combinations, as well as exploring their long-term effects on muscle mass, strength, and function in various populations. Furthermore, investigating the potential of other nutrients to synergize with this compound could open new avenues for maximizing anabolic responses.

References

The Dual Architects of Cell Growth: A Head-to-Head Comparison of L-Leucine and Growth Factors in Driving Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular biology, the regulation of cell proliferation is a cornerstone of tissue development, homeostasis, and disease. Two powerful, yet fundamentally different, classes of molecules stand out as critical drivers of this process: the essential amino acid L-Leucine and the diverse family of protein-based growth factors. Understanding their distinct mechanisms, points of convergence, and optimal applications is paramount for researchers aiming to manipulate cell behavior in vitro and in vivo.

This guide provides a head-to-head comparison of this compound and growth factors, moving beyond surface-level descriptions to explore the causality behind their effects, supported by established signaling pathways and detailed experimental protocols.

At a Glance: this compound vs. Growth Factors

ParameterThis compoundGrowth Factors (e.g., EGF, IGF-1)
Primary Signal Type Nutrient (Amino Acid)Mitogen (Polypeptide)
Receptor Location IntracellularCell Surface
Primary Receptor Sestrin2, Leucyl-tRNA Synthetase (LARS1)[1][2][3][[“]][5]Receptor Tyrosine Kinases (RTKs) e.g., EGFR, IGF-1R[6][7][8]
Core Signaling Hub mTORC1[9][10][11]PI3K/Akt and Ras/MAPK Pathways[7][12][13]
Typical Effective Concentration Millimolar (mM) rangeNanogram/milliliter (ng/mL) or nanomolar (nM) range
Primary Cellular Response Upregulation of protein synthesis[10][11]Broad transcriptional programs, cell cycle entry, protein synthesis, and survival signals[7][12]
Activation Speed Rapid and direct activation of translation machinerySlower, transcription-dependent and rapid, direct signaling events

The Mechanistic Divide: How They Work

The fundamental difference between this compound and growth factors lies in how they are "sensed" by the cell. This compound acts as a nutrient status indicator, signaling resource availability for growth. In contrast, growth factors are explicit mitogenic commands, instructing the cell to divide.

This compound: The "Resource-Available" Signal

This compound's proliferative signal is primarily channeled through the mechanistic Target of Rapamycin Complex 1 (mTORC1) , a master regulator of cell growth and metabolism.[9][10][11]

  • Sensing: Inside the cell, this compound is sensed by proteins like Sestrin2 and Leucyl-tRNA synthetase (LARS1).[1][3][5] Leucine binding to Sestrin2 disrupts its interaction with the GATOR2 complex, which in turn leads to the activation of the Rag GTPases.[1][2][9][14]

  • Activation: This cascade allows the Rag GTPases to recruit mTORC1 to the lysosomal surface.[10][15]

  • Downstream Effects: Once activated, mTORC1 phosphorylates key targets like p70S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[10] This action unleashes the machinery for protein synthesis, ribosome biogenesis, and lipid synthesis—all essential components for cell growth and division.[10]

The this compound pathway is a direct, resource-driven signal: if the building blocks are present, the cell is cleared to build.

Leucine_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Leucine_ext This compound Leucine_int Intracellular This compound Leucine_ext->Leucine_int Transporter Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Interaction Rag_GTPases Rag GTPases (Inactive) GATOR2->Rag_GTPases Activates Rag_GTPases_Active Rag GTPases (Active) Rag_GTPases->Rag_GTPases_Active mTORC1_active mTORC1 (Active) Rag_GTPases_Active->mTORC1_active Recruits to Lysosome mTORC1_inactive mTORC1 S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1_active->FourEBP1 Phosphorylates Proliferation Protein Synthesis Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation

This compound signaling via the mTORC1 pathway.
Growth Factors: The "Command-to-Divide" Signal

Growth factors, such as Epidermal Growth Factor (EGF) or Insulin-like Growth Factor-1 (IGF-1), initiate proliferation by binding to specific Receptor Tyrosine Kinases (RTKs) on the cell surface.[6][7][8][16][17] This binding triggers a much broader and more complex signaling network.

  • Activation: Ligand binding causes the receptors to dimerize and autophosphorylate on tyrosine residues.[8][17][18]

  • Signal Transduction: These phosphorylated sites act as docking stations for various adaptor proteins, activating multiple downstream cascades.[12][13][18] The two major pathways are:

    • Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade primarily regulates gene transcription, pushing the cell from the G1 to the S phase of the cell cycle.[7][19]

    • PI3K-Akt Pathway: This pathway promotes cell growth, survival (by inhibiting apoptosis), and also converges on and activates mTORC1, creating a point of overlap with the this compound pathway.[6][7][12][13]

Growth factor signaling is an explicit instruction that orchestrates the entire program of cell division, from gene expression to survival.

GrowthFactor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway cluster_nucleus Nucleus GF Growth Factor (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK_active Activated RTK (Dimerized & P) RTK->RTK_active Binding & Dimerization PI3K PI3K RTK_active->PI3K Grb2 Grb2/SOS RTK_active->Grb2 Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival & Growth Akt->Survival mTORC1->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Cyclin D1) ERK->Transcription Proliferation Cell Cycle Progression Transcription->Proliferation

Growth factor signaling via RTK pathways.

Experimental Guide: Designing a Head-to-Head Proliferation Study

To empirically compare the effects of this compound and a chosen growth factor (e.g., EGF), a well-designed set of experiments is crucial. The following protocols provide a framework for a robust comparison.

Experimental Workflow Overview

The causality behind this workflow is to first synchronize the cells in a quiescent state (G0/G1) by removing serum, which contains a cocktail of growth factors and amino acids. This establishes a clean baseline, ensuring that any observed proliferation is a direct result of the specific stimuli being tested.

Workflow A 1. Cell Seeding Plate cells at optimal density (e.g., 5x10^3 cells/well in a 96-well plate) B 2. Synchronization (Serum Starvation) Incubate in basal medium (0% FBS, low amino acids) for 12-24h A->B C 3. Stimulation Treat with: a) Vehicle Control b) this compound (e.g., 0.8-5 mM) c) Growth Factor (e.g., 10-100 ng/mL EGF) d) Combination (this compound + GF) B->C D 4. Incubation Culture for desired time points (e.g., 24h, 48h, 72h) C->D E 5. Proliferation Assay Perform MTT, BrdU, or Ki-67 assay D->E F 6. Data Analysis Quantify results and compare proliferative indices E->F

Workflow for comparing proliferative stimuli.
Protocol 1: MTT Assay for Metabolic Activity

Trustworthiness: This assay is a self-validating system for assessing cell viability and proliferation. The principle is that only metabolically active, living cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Execute Workflow: Follow steps 1-4 of the Experimental Workflow Overview.

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Solubilize Formazan: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Read Absorbance: Gently pipette to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treatment groups to the vehicle control group to determine the relative increase in cell proliferation.

Protocol 2: Ki-67 Immunofluorescence for Cell Cycle Entry

Expertise & Experience: While MTT measures overall metabolic activity, the Ki-67 protein is exclusively expressed during the active phases of the cell cycle (G1, S, G2, M) and absent in quiescent (G0) cells. This makes it a more direct and specific marker of cell proliferation than metabolic assays. Choosing this method provides definitive proof of cell cycle entry.

Methodology:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and follow steps 1-4 of the Experimental Workflow Overview.

  • Fixation: After incubation, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody: Incubate with a primary antibody against Ki-67 (diluted in 1% BSA) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstain & Mount: Wash three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslip onto a microscope slide.

  • Imaging & Analysis: Visualize using a fluorescence microscope. The proliferation index is calculated as the percentage of Ki-67-positive nuclei (green) relative to the total number of nuclei (blue).

Concluding Remarks

This compound and growth factors are both potent stimulators of cell proliferation, but they are not interchangeable. This compound acts as a permissive, nutrient-driven signal that primarily boosts the cell's protein synthesis capacity through the mTORC1 pathway.[10][20][21] Growth factors, in contrast, deliver an executive command to divide, activating broad transcriptional and survival programs through the MAPK and PI3K/Akt pathways.[7][12][22]

For researchers in drug development and cellular engineering, the choice of stimulus depends on the desired outcome. This compound supplementation can be a powerful tool to enhance growth and protein production when the foundational mitogenic signals are already present. Growth factors are the preferred tool for initiating proliferation from a quiescent state. Critically, as their pathways converge on mTORC1, a synergistic effect is often observed, a phenomenon that can be exploited for maximizing cellular expansion in bioprocessing and regenerative medicine applications. Understanding these distinct yet interconnected roles is key to precisely controlling cell fate.

References

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling L-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory safety requires a nuanced understanding that extends beyond mere compliance. It demands a proactive approach grounded in the fundamental principles of chemical risk assessment. This guide provides an in-depth, procedural framework for the safe handling of L-Leucine, a common amino acid in research and development. While generally considered to have a low hazard profile, the physical form of this compound—a fine crystalline powder—necessitates specific handling practices to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Understanding the Hazard Profile of this compound

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, its physical properties as a powder present potential workplace hazards that appropriate PPE can mitigate.

  • Inhalation: Fine dust particles can be generated when handling the powder, which may cause mild irritation to the respiratory tract.[3][4]

  • Eye Contact: Airborne particles can cause mechanical irritation to the eyes.[4][5]

  • Skin Contact: While not a significant skin irritant, prolonged or repeated contact may cause mild irritation for some individuals.[3][5]

  • Ingestion: Ingestion of small amounts is unlikely to cause harm, but ingestion of larger quantities may irritate the digestive tract.[3]

  • Combustible Dust Hazard: Like many fine organic powders, this compound dust, when suspended in the air in sufficient concentrations and in the presence of an ignition source, poses a potential dust explosion hazard.[5][6]

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[3] Therefore, prudent laboratory practices dictate treating it with a degree of caution.

Quantitative Data Summary
PropertyValueSource
Appearance White crystalline powder[1][4]
CAS Number 61-90-5[4]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Solubility in Water 24 g/L at 20°C[4]
Melting Point >300 °C (>572 °F)
Occupational Exposure Limits (PEL, TLV) Not established[3]

The Core of Protection: A Task-Based PPE Protocol

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the quantities of this compound being handled. The following protocols are designed to provide clear, step-by-step guidance for common laboratory procedures.

Diagram: PPE Selection Workflow for this compound Handling

PPE_Workflow cluster_start Initial Assessment cluster_tasks Task Evaluation cluster_ppe Required PPE Level cluster_disposal Waste Disposal start Start: Handling this compound weighing Weighing Small Quantities (<100g) start->weighing solutions Preparing Aqueous Solutions start->solutions large_scale Large-Scale Handling (>100g) or Dust Generation start->large_scale spill Spill Cleanup start->spill ppe_base Baseline PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_base solutions->ppe_base ppe_enhanced Enhanced PPE: - Baseline PPE - Respiratory Protection (N95) large_scale->ppe_enhanced spill->ppe_enhanced dispose Dispose in sealed, labeled container as non-hazardous solid waste per local regulations. ppe_base->dispose ppe_enhanced->dispose

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Protocol 1: Weighing and Aliquoting Small Quantities (<100g)

This protocol applies to routine benchtop activities where the potential for dust generation is low.

Objective: To safely weigh this compound powder for subsequent use while minimizing exposure.

Required PPE:

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[3][7]

    • Causality: This is the minimum requirement to protect against accidental splashes or airborne particles entering the eye.

  • Hand Protection: Nitrile rubber gloves.[7][8]

    • Causality: Prevents direct skin contact and potential contamination of the sample. Gloves should be inspected before use.[9][10]

  • Body Protection: A standard laboratory coat.[3][4]

    • Causality: Protects clothing and underlying skin from contamination.

Step-by-Step Methodology:

  • Preparation: Ensure the work area, such as a balance, is clean and free of drafts.

  • Don PPE: Put on your lab coat, safety glasses, and gloves.

  • Handling:

    • Open the this compound container slowly to avoid creating a plume of dust.

    • Use a spatula to carefully transfer the desired amount of powder to a weigh boat or container.

    • Minimize the drop height when transferring powder.

  • Cleanup:

    • Tightly seal the main this compound container.

    • Wipe down the spatula and work surface with a damp cloth to collect any residual powder.

    • Dispose of the weigh boat and contaminated wipes in a designated waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.[3][8]

Protocol 2: Large-Scale Handling (>100g) or Operations with High Dust Potential

When working with larger quantities or in situations where significant dust generation is unavoidable (e.g., milling, blending), enhanced respiratory protection is essential.

Objective: To safely handle bulk quantities of this compound while preventing inhalation of airborne dust.

Required PPE:

  • Eye/Face Protection: Chemical safety goggles.

    • Causality: Goggles provide a better seal around the eyes than safety glasses, offering superior protection from fine dust.

  • Hand Protection: Nitrile rubber gloves.[7]

  • Body Protection: Laboratory coat.

  • Respiratory Protection: An N95-rated dust mask or a respirator approved under European Standard EN 149.[3][9]

    • Causality: this compound does not have an established occupational exposure limit, but minimizing inhalation of any chemical dust is a prudent practice. An N95 respirator will filter out fine particulates. A respiratory protection program that meets OSHA's 29 CFR 1910.134 should be followed whenever workplace conditions warrant respirator use.[3][11]

Step-by-Step Methodology:

  • Engineering Controls: Whenever possible, perform these operations in a ventilated enclosure, such as a fume hood or a powder containment hood, to keep airborne concentrations low.[3]

  • Preparation: Ensure the work area is clean. Have all necessary equipment and containers ready to minimize handling time.

  • Don PPE: Put on your lab coat, gloves, and safety goggles. Fit-check your N95 respirator according to the manufacturer's instructions.

  • Handling:

    • Perform all powder transfers carefully and deliberately to minimize dust clouds.

    • If possible, use a scoop instead of pouring from a large container.

  • Cleanup:

    • Securely close all containers.

    • Clean the work area using a HEPA-filtered vacuum or by carefully wet-wiping. Avoid dry sweeping, which can re-suspend dust particles.[9]

  • Doffing PPE: Remove your lab coat and gloves. The respirator should be the last item removed. Dispose of the single-use respirator. Wash hands thoroughly.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a clear, immediate plan is critical.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Assess and Don PPE: For any spill, err on the side of caution. At a minimum, wear enhanced PPE: chemical safety goggles, nitrile gloves, a lab coat, and an N95 respirator.[9]

  • Contain and Clean:

    • Clean up spills immediately.[3]

    • Do not dry sweep. This will create a dust cloud.

    • Gently cover the spill with a damp paper towel or use a spill kit absorbent to wet the material.[5]

    • Carefully sweep or scoop the wetted material into a suitable clean, dry, closed container for disposal.[3][9]

  • Decontaminate: Wipe the spill area clean with soap and water.

  • Dispose: Label the waste container and dispose of it according to your institution's chemical waste procedures.[12]

First Aid and Exposure Plan
  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[3][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek medical attention.[3]

Disposal and Decontamination

Proper disposal is the final step in the safe handling lifecycle.

  • Waste this compound: Collect waste powder and contaminated materials (e.g., gloves, wipes, weigh boats) in a clearly labeled, sealed container.[9][12]

  • Disposal Route: this compound is generally not considered hazardous waste. Dispose of the sealed container as solid chemical waste through your institution's environmental health and safety program.[5][12] Always consult local regulations, as disposal requirements can vary.[12]

  • Equipment Decontamination: Glassware and equipment can be cleaned with soap and water.

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects both you and the integrity of your research. This proactive stance on safety, grounded in the "why" behind each action, is the hallmark of a trustworthy and expert scientific practice.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.